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  • Product: Strobilurin B
  • CAS: 65105-52-4

Core Science & Biosynthesis

Foundational

Strobilurin B: From Forest Floor Fungus to Agrochemical Blueprint

A Technical Guide on the Natural Origin and Biosynthesis of a Potent Antifungal Polyketide Abstract Strobilurin B is a naturally occurring antifungal compound that, along with its chemical relatives, has served as the st...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide on the Natural Origin and Biosynthesis of a Potent Antifungal Polyketide

Abstract

Strobilurin B is a naturally occurring antifungal compound that, along with its chemical relatives, has served as the structural blueprint for a major class of agricultural fungicides. Produced by wood-rotting Basidiomycete fungi as a tool for chemical warfare, this polyketide metabolite features a unique β-methoxyacrylate (MOA) toxophore that potently inhibits mitochondrial respiration in competing organisms. The elucidation of its complex biosynthetic pathway, involving a highly unusual polyketide synthase and a key oxidative rearrangement, has provided significant insights into fungal natural product biosynthesis. This guide offers an in-depth exploration of the natural sources of Strobilurin B, the genetic and enzymatic machinery responsible for its assembly, and the experimental methodologies used to unravel its biological secrets, providing a comprehensive resource for researchers in natural products chemistry, synthetic biology, and drug development.

PART 1: The Natural Niche of Strobilurin B

Primary Producing Organisms: A Fungal Arsenal

Strobilurins are secondary metabolites produced by a variety of wood-rotting fungi, where they serve as potent chemical defense agents.[1] The discovery of this class of compounds is rooted in the observation of fungal competition on forest floors. The first natural products of this family, Strobilurin A and Strobilurin B, were isolated in 1977 from the mycelium of Strobilurus tenacellus, a small mushroom that grows on fallen pinecones.[2][3][4]

  • Strobilurus tenacellus : Known as the pinecone cap, this fungus is the archetypal producer of strobilurins.[5] It thrives on decaying pine and spruce cones, a nutrient-rich but highly contested micro-environment.[5] By secreting strobilurins, S. tenacellus suppresses the growth of other fungi, thereby securing its food source.[1][2][6]

While S. tenacellus is the most cited source, Strobilurin B has also been identified in other fungal species, highlighting a distribution across different genera of Basidiomycetes. Other reported producers include:

  • Xerula pudens [7][8]

  • Favolaschia tonkinensis [7][9]

The broader family of strobilurins and the closely related oudemansins are found in a range of fungi, indicating a conserved strategy for antimicrobial defense.[2]

Ecological Rationale: Suppressing the Competition

The production of strobilurins is a clear example of chemical ecology. These compounds are not essential for the primary metabolism or growth of the fungus but provide a distinct competitive advantage. Their mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[10][11] This binding blocks the electron transport chain, halting the production of ATP and effectively causing the target fungus to "starve" of energy.[1] This potent fungicidal activity, particularly against spore germination, allows the producing organism to outcompete rivals for limited resources.[5][6]

Data Summary: Natural Sources of Strobilurins

The following table summarizes the primary fungal sources for Strobilurin B and other key members of the strobilurin family.

Strobilurin DerivativePrimary Fungal Source(s)Reference(s)
Strobilurin A (Mucidin) Strobilurus tenacellus, Oudemansiella mucida, Bolinea lutea[2]
Strobilurin B Strobilurus tenacellus, Xerula pudens, Favolaschia tonkinensis[2][7]
Strobilurin C Xerula pudens, Oudemansiella melanotricha[8]
Strobilurin D / G Cyphellopsis anomala, Bolinea lutea[2]
Strobilurin H Bolinea lutea[2]
9-Methoxystrobilurins Favolaschia species (e.g., F. minutissima, F. tonkinensis)[9][12][13]
Oudemansins Oudemansiella mucida, Mycena polygramma, Xerula spp.[2]

PART 2: The Molecular Blueprint: Strobilurin B Biosynthesis

The biosynthesis of strobilurins is a fascinating example of fungal polyketide assembly, characterized by an unusual starter unit and a critical enzymatic rearrangement that forms the bioactive core.[14][15] While the pathway for Strobilurin A has been more extensively characterized, the biosynthesis of Strobilurin B is understood to follow a parallel route using a substituted precursor.[14]

The Genetic Foundation: The Strobilurin Biosynthetic Gene Cluster (BGC)

The genetic instructions for strobilurin production are co-located in a biosynthetic gene cluster (BGC) within the fungal genome.[16][17] The sequencing of the S. tenacellus genome led to the identification of an approximately 47 kb BGC containing the key enzymes required for synthesis.[18]

Key Enzymes within the Strobilurin BGC:

  • stpks1 (Polyketide Synthase): This is the central enzyme of the pathway. It is a large, multifunctional, highly reducing iterative Type I polyketide synthase (PKS).[16][19][20][21] Its domain architecture is highly unusual, featuring keto-synthase (KS), acyltransferase (AT), dehydratase (DH), C-methyltransferase (C-MeT), ketoreductase (KR), and acyl carrier protein (ACP) domains, along with unique C-terminal hydrolase and methyltransferase domains.[18]

  • str9 (FAD-dependent Oxygenase): This enzyme performs the most crucial step in the pathway: the oxidative rearrangement of the polyketide precursor to generate the signature β-methoxyacrylate toxophore.[15][16][17][19]

  • str2 & str3 (O-Methyltransferases): These two enzymes catalyze the final methylation steps to complete the synthesis of the strobilurin molecule.[22]

  • Upstream Enzymes (str8, str10, str11): A phenylalanine ammonia-lyase (str11), an oxygenase (str8), and a CoA ligase (str10) work in concert to generate the rare benzoyl-CoA starter unit from phenylalanine.[19]

The Assembly Line: Step-by-Step Biosynthesis

The construction of strobilurins is a multi-step process beginning with the amino acid phenylalanine.[14]

  • Starter Unit Formation: The pathway initiates with the conversion of phenylalanine to cinnamic acid, which is then degraded to benzoic acid. The dedicated CoA ligase str10 activates this to form benzoyl-CoA, a relatively uncommon starter unit for fungal polyketide synthesis.[14][15][19]

  • Polyketide Chain Elongation: The stpks1 enzyme takes over, loading the benzoyl-CoA starter unit and catalyzing three successive rounds of chain extension using malonyl-CoA. The PKS domains perform specific reduction and methylation steps to build the linear tetraketide backbone.[14][23] This process results in the formation of prestrobilurin A , the first stable, enzyme-free intermediate in the pathway.[14][16]

  • Toxophore Creation (The Key Rearrangement): Prestrobilurin A, which is biologically inactive, is the substrate for the FAD-dependent oxygenase str9.[15] This enzyme catalyzes a remarkable oxidative rearrangement, likely proceeding through an epoxide intermediate, to form the (E)-β-methoxyacrylate moiety that is essential for antifungal activity.[16][19][23]

  • Final Tailoring: The synthesis of Strobilurin A is completed by two final O-methylation reactions catalyzed by the methyltransferases str2 and str3.[19][22]

Biosynthesis of Strobilurin B: Isotopic labeling studies have shown that Strobilurin B is not synthesized from Strobilurin A but arises from a parallel pathway.[14] This parallel process almost certainly utilizes the same core enzymatic machinery (stpks1, str9, etc.) but begins with a different starter unit: a chlorinated and methoxylated benzoyl-CoA derivative. The enzymes responsible for the chlorination and methoxylation of the aromatic ring precursor have not yet been identified within the cluster and may be located elsewhere in the genome.[19]

Visualization: Strobilurin Biosynthesis Pathway

Strobilurin_Biosynthesis cluster_starter Starter Unit Formation cluster_pks Polyketide Assembly cluster_tailoring Toxophore Formation & Tailoring cluster_b Parallel Pathway for Strobilurin B Phe Phenylalanine Cin Cinnamic Acid Phe->Cin str11 (PAL) Ben Benzoic Acid Cin->Ben str8 (Oxygenase) BCoA Benzoyl-CoA Ben->BCoA str10 (CoA Ligase) PKS stpks1 (PKS) BCoA->PKS PKS_Sub Malonyl-CoA (x3) PKS_Sub->PKS PreStrobA Prestrobilurin A PKS->PreStrobA StrobB Strobilurin B PKS->StrobB via same core pathway Rearranged Rearranged Intermediate PreStrobA->Rearranged str9 (FAD-Oxygen.) Oxidative Rearrangement StrobA_Acid Strobilurin A Acid Rearranged->StrobA_Acid Enolization StrobA Strobilurin A StrobA_Acid->StrobA str2, str3 (O-MeT) Sub_BCoA Substituted Benzoyl-CoA (4-Cl, 3-MeO) Sub_BCoA->PKS feeds into PKS

Figure 1. Biosynthesis of Strobilurin A and the parallel pathway for Strobilurin B.

PART 3: Experimental Workflows and Protocols

The elucidation of the strobilurin biosynthetic pathway has relied on a combination of classic natural product chemistry and modern molecular biology techniques.

Protocol: Isolation and Characterization of Strobilurin B

This generalized protocol outlines the steps for isolating Strobilurin B from a producing fungal culture, such as Strobilurus tenacellus.

1. Fungal Fermentation:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with mycelia of the producing fungus.
  • Incubate the culture for 14-21 days at 25°C with shaking (150 rpm) to promote growth and secondary metabolite production.

2. Metabolite Extraction:

  • Separate the mycelial biomass from the culture broth by filtration.
  • Homogenize the mycelia and perform a solvent extraction using ethyl acetate or a similar organic solvent.
  • Perform a liquid-liquid extraction on the culture filtrate using the same solvent.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to fractionate the components.
  • Analyze fractions using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing compounds with the expected mass of Strobilurin B (C₁₇H₁₉ClO₄, MW: 322.8 g/mol ).[7]
  • Pool the relevant fractions and perform further purification using High-Performance Liquid Chromatography (HPLC) with a C18 column to obtain pure Strobilurin B.

4. Structural Elucidation:

  • Confirm the identity and structure of the purified compound using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.
  • Use 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) to fully elucidate the chemical structure and stereochemistry.
Workflow: Heterologous Expression for Pathway Characterization

When the native producer is slow-growing or genetically intractable, heterologous expression in a model host like Aspergillus oryzae is a powerful tool for functional genomics.[24][25][26] This was the key strategy used to functionally characterize the strobilurin BGC.[16][17]

Heterologous_Expression_Workflow cluster_discovery Gene Cluster Identification cluster_construction Vector Construction cluster_expression Expression & Analysis Seq 1. Genome Sequencing (Strobilurus tenacellus) AntiSMASH 2. BGC Identification (antiSMASH analysis) Seq->AntiSMASH Clone 3. Gene Cloning & Vector Assembly (Yeast Recombination) AntiSMASH->Clone Transform 4. Transformation (Aspergillus oryzae host) Clone->Transform Ferment 5. Fermentation & Extraction Transform->Ferment LCMS 6. LC-MS Analysis (Metabolite Profiling) Ferment->LCMS Result 7. Identification of Intermediates (e.g., Prestrobilurin A) LCMS->Result

Figure 2. Workflow for heterologous expression of the strobilurin BGC.

Causality in Experimental Design:

  • Why Aspergillus oryzae? This fungus is a well-established industrial organism with a clean secondary metabolite background, robust transformation protocols, and a suite of genetic tools, making it an ideal "chassis" for expressing foreign BGCs.[24][25][27]

  • Why supplement with precursors? Expressing stpks1 alone in A. oryzae and feeding a benzoyl-CoA analogue confirmed its function and led to the production of prestrobilurin A.[16][28] This "divide and conquer" approach is crucial for assigning function to individual genes.

  • Why co-express genes sequentially? By adding the str9 gene to the A. oryzae strain already making prestrobilurin A, researchers could definitively prove that str9 was responsible for the key rearrangement to the active toxophore.[16][17] This step-wise reconstruction of the pathway is a cornerstone of synthetic biology.

Conclusion

Strobilurin B exemplifies the immense value of natural products as leads for agrochemical and pharmaceutical development. Its journey from a fungal defense chemical to the inspiration for a multi-billion dollar class of fungicides underscores the importance of exploring biodiversity for novel chemistry.[15][17] The successful elucidation of its biosynthesis, achieved through a synergistic combination of genomic analysis and heterologous expression, has not only solved a long-standing puzzle but has also provided powerful tools and insights for the future engineering of novel polyketides. This deep understanding of both its natural origin and its molecular construction continues to empower scientists to develop more effective, sustainable solutions for global food security.

References

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  • Nofiani, R., de Mattos-Shipley, K., Lebe, K. E., Han, L. C., Iqbal, Z., Bailey, A. M., Willis, C. L., Simpson, T. J., & Cox, R. J. (2018). Strobilurin biosynthesis in Basidiomycete fungi. Nature Communications, 9(1), 3940. [Link]

  • UniProt Consortium. (2023). Highly reducing polyketide synthase stpks1 - Strobilurus tenacellus. UniProtKB. [Link]

  • Wikipedia contributors. (2023). Strobilurin. Wikipedia. [Link]

  • PubChem. (n.d.). Strobilurin B. National Center for Biotechnology Information. [Link]

  • Frontiers in Microbiology. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers. [Link]

  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]

  • Kornsakulkarn, J., Thongpanchang, C., Chainoy, R., & Thongpanchang, T. (2010). Bioactive Metabolites from Cultures of Basidiomycete Favolaschia tonkinensis. Journal of Natural Products, 73(3), 424-427. [Link]

  • Ritchie, G. A. (n.d.). What Are Strobilurins And What Do They Do? Temecula Valley Rose Society. [Link]

  • Springer Nature Experiments. (2021). Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host. Springer Nature. [Link]

  • Shimizu, T., Kinoshita, H., Ishida, K., Nihira, T., & Umeyama, T. (2008). Construction of a citrinin gene cluster expression system in heterologous Aspergillus oryzae. Applied and Environmental Microbiology, 74(14), 4317-4324. [Link]

  • Cultivar Magazine. (n.d.). Pyraclostrobin. Revista Cultivar. [Link]

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  • ResearchGate. (n.d.). Biosynthetic steps to strobilurin A 1. ResearchGate. [Link]

  • ResearchGate. (n.d.). The basic chemical structure of natural strobilurins. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vivo activity of the strobilurin PKS encoded by stpks1. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) Structures of key natural (1, 4) and synthetic (2, 3) strobilurins. ResearchGate. [Link]

  • ResearchGate. (n.d.). Total synthesis of prestrobilurin A 11. ResearchGate. [Link]

  • ResearchGate. (n.d.). Strobilurins: New group of fungicides. ResearchGate. [Link]

  • Behind the Science. (2018). Uncovering the Biosynthesis of Important Fungicides - the Strobilurins. Nature. [Link]

  • Wikipedia contributors. (2023). Polyketide synthase. Wikipedia. [Link]

  • PubMed. (2020). Antimalarial 9-Methoxystrobilurins, Oudemansins, and Related Polyketides from Cultures of Basidiomycete Favolaschia Species. National Library of Medicine. [Link]

  • PubMed. (2012). Fungal type I polyketide synthases. National Library of Medicine. [Link]

  • PubMed Central. (2018). Investigations into the biosynthesis of the antifungal strobilurins. National Library of Medicine. [Link]

  • PubMed. (2011). Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). A fruiting body of Strobilurus tenacellus. ResearchGate. [Link]

  • PubMed Central. (2021). Taxonomy, Diversity and Cultivation of the Oudemansielloid/Xeruloid Taxa. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Favolaschia tonkinensis. ResearchGate. [Link]

  • U.S. Forest Service. (2017). Activity of Two Strobilurin Fungicides Against Three Species of Decay Fungi in Agar Plate Tests. U.S. Department of Agriculture. [Link]

  • PubMed Central. (2023). Deletion of the polyketide synthase‐encoding gene pks1 prevents melanization in the extremophilic fungus Cryomyces antarcticus. National Library of Medicine. [Link]

  • Mushroom Hobby. (n.d.). Xerula pudens. Mushroom Hobby. [Link]

  • NatureServe Explorer. (n.d.). Xerula pudens. NatureServe. [Link]

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  • ResearchGate. (n.d.). (PDF) Investigations into the biosynthesis of the antifungal strobilurins. ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Strobilurin B

Foreword: Understanding the Foundational Characteristics of a Promising Antifungal Agent Strobilurin B, a naturally occurring fungicide, represents a molecule of significant interest to researchers in agrochemistry and d...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Foundational Characteristics of a Promising Antifungal Agent

Strobilurin B, a naturally occurring fungicide, represents a molecule of significant interest to researchers in agrochemistry and drug development.[1] Its potent inhibitory action on mitochondrial respiration in fungi makes it a valuable lead compound for the development of novel antifungal agents.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective application, formulation development, and assessment of its environmental fate. This guide provides a comprehensive overview of the known physicochemical characteristics of Strobilurin B and outlines the authoritative, self-validating experimental protocols required for their determination. The methodologies presented herein are grounded in internationally recognized standards, ensuring the generation of reliable and reproducible data critical for scientific and regulatory purposes.

Chemical Identity and Structural Elucidation

Strobilurin B is chemically defined as methyl (2E,3Z,5E)-6-(4-chloro-3-methoxyphenyl)-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate.[4] It belongs to the strobilurin class of natural products, which are biosynthesized by various fungi.[1]

Table 1: Core Chemical Identifiers for Strobilurin B

IdentifierValueSource
Molecular Formula C₁₇H₁₉ClO₄
Molecular Weight 322.8 g/mol [4]
CAS Number 65105-52-4[2]
Appearance Light brown solid[3]

The structural integrity and purity of Strobilurin B are foundational to any subsequent physicochemical analysis. High-purity (≥97%) Strobilurin B should be used for all characterization studies.[2]

Key Physicochemical Parameters: A Tabulated Summary and Methodological Imperatives

A comprehensive physicochemical profile is essential for predicting the behavior of Strobilurin B in various matrices. The following table summarizes the currently available data and highlights the parameters requiring experimental determination.

Table 2: Physicochemical Properties of Strobilurin B

PropertyValueMethod of Determination
Melting Point Data not availableOECD 102 (Capillary Method, Hot Stage Microscopy)[5][6][7][8]
Boiling Point Data not availableOECD 103 (Ebulliometer, Dynamic Method)[9][10][11][12]
Water Solubility Data not availableOECD 105 (Flask Method, Column Elution Method)[13][14][15]
pKa Data not availableOECD 112 (Titration Method, Spectrophotometry)[16][17][18][19][20]
LogP (n-octanol/water) 4.5 (Computed)PubChem (Predicted)[4]
Vapor Pressure Data not availableOECD 104 (Dynamic, Static, or Effusion Method)[21][22][23][24][25]
Solubility in Organic Solvents Soluble in DMSO and methanol[3]

Experimental Protocols for Physicochemical Characterization

To ensure the generation of high-quality, reproducible data, the following experimental protocols, based on the OECD Guidelines for the Testing of Chemicals, are mandated. The causality behind these experimental choices lies in their international acceptance by regulatory bodies and the scientific community, ensuring data harmonization and reliability.

Determination of Melting Point (OECD 102)

The melting point is a fundamental property indicating purity and is crucial for formulation and storage considerations.

Methodology: Capillary Method

  • Sample Preparation: A small quantity of finely powdered, dry Strobilurin B is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus with a heated block or oil bath is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Rationale: The capillary method is a simple, widely accepted technique for determining the melting point of crystalline solids.[6][7][8]

Determination of Boiling Point (OECD 103)

While Strobilurin B is a solid at room temperature, its boiling point provides information about its volatility.

Methodology: Ebulliometer Method

  • Apparatus: A calibrated ebulliometer is used, which measures the boiling point of a liquid by determining the temperature at which its vapor pressure equals the ambient pressure.

  • Procedure: A sample of Strobilurin B is placed in the ebulliometer and heated. The temperature and pressure are recorded at the boiling point.

  • Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Rationale: The ebulliometer provides a precise measurement of the boiling point and is suitable for pure substances.[9][10][11][12]

Determination of Water Solubility (OECD 105)

Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a compound.

Methodology: Flask Method

  • Equilibration: An excess amount of Strobilurin B is added to a known volume of deionized water in a flask. The flask is sealed and agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the aqueous solution.

  • Quantification: The concentration of Strobilurin B in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate Analysis: The experiment is performed in triplicate to ensure accuracy.

Rationale: The flask method is a straightforward and reliable way to determine the water solubility of compounds with moderate to low solubility.[13][14][15]

Determination of Dissociation Constant (pKa) (OECD 112)

The pKa value indicates the extent of ionization of a molecule at a given pH, which influences its solubility, absorption, and transport across biological membranes.

Methodology: Titration Method

  • Sample Preparation: A known concentration of Strobilurin B is dissolved in a suitable solvent/water mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Rationale: The titration method is a classic and accurate technique for determining the pKa of ionizable compounds.[16][17][18][19][20]

Determination of Partition Coefficient (logP) (OECD 107)

The n-octanol/water partition coefficient (logP) is a key indicator of a substance's lipophilicity and its potential for bioaccumulation.

Methodology: Shake Flask Method

  • Pre-equilibration: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of Strobilurin B is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken until equilibrium is reached, and then the two phases are separated by centrifugation.

  • Quantification: The concentration of Strobilurin B in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Rationale: The shake flask method is the traditional and most widely recognized method for the experimental determination of logP.[26][27]

Stability Profile

The stability of Strobilurin B under various environmental conditions is crucial for determining its shelf-life, appropriate storage conditions, and persistence in the environment.

Hydrolytic Stability

The susceptibility of Strobilurin B to hydrolysis at different pH values needs to be determined. Generally, strobilurin compounds can undergo hydrolysis of the ester moiety.[28]

Experimental Approach:

  • Sterile aqueous buffer solutions at pH 4, 7, and 9 are spiked with a known concentration of Strobilurin B.

  • Samples are incubated at a constant temperature in the dark.

  • Aliquots are taken at various time intervals and analyzed by HPLC to determine the remaining concentration of Strobilurin B and identify any degradation products.

Photostability

Exposure to light can lead to the degradation of many organic molecules. The photostability of strobilurins is a known concern.[28][29]

Experimental Approach:

  • Solutions of Strobilurin B in a photochemically inert solvent are exposed to a light source that simulates natural sunlight.

  • Control samples are kept in the dark at the same temperature.

  • The concentration of Strobilurin B is monitored over time using HPLC.

Thermal Stability

The effect of temperature on the stability of Strobilurin B should be evaluated to establish safe handling and storage temperatures.

Experimental Approach:

  • Solid samples of Strobilurin B are stored at elevated temperatures for a defined period.

  • The purity of the samples is assessed at the beginning and end of the storage period using techniques like HPLC or Differential Scanning Calorimetry (DSC).

Analytical Methodologies for Quantification

Accurate quantification of Strobilurin B is essential for all physicochemical and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique for the analysis of strobilurins.

Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, Flow Rate) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob App Use Validated Method for Physicochemical & Stability Studies Rob->App

Caption: Workflow for HPLC method validation.

Conclusion and Future Perspectives

This technical guide has synthesized the available physicochemical data for Strobilurin B and provided a clear, authoritative framework for the experimental determination of its key properties. The successful execution of the outlined protocols will yield a comprehensive dataset that is essential for advancing the research and development of Strobilurin B as a viable antifungal agent. Future work should focus on generating these experimental data to complete the physicochemical profile of this promising molecule. Furthermore, understanding the degradation pathways and identifying the major metabolites formed under various environmental conditions will be critical for a thorough environmental risk assessment.

References

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  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • OECD. (n.d.). Test No. 104: Vapour Pressure. Retrieved from [Link]

  • Frontiers in Microbiology. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Retrieved from [Link]

  • Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

  • Analytice. (2021, February 7). OECD n°112: Dissociation constant in water. Retrieved from [Link]

  • LCS Laboratory Inc. (n.d.). Laboratory Test: Melting Point Measurement for SDS Preparation – OECD 102 Method. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved from [Link]

  • Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

  • Wikipedia. (n.d.). Strobilurin. Retrieved from [Link]

  • Adachi, T., et al. (2018). Degradation of the strobilurin fungicide mandestrobin in illuminated water–sediment systems. Journal of Pesticide Science, 43(4), 253-260.
  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing.
  • Adachi, T., et al. (2018). Photodegradation of Strobilurin Fungicide Mandestrobin in Water. Journal of Agricultural and Food Chemistry, 66(32), 8514-8521.
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  • Adachi, T., et al. (2018). Photodegradation of Strobilurin Fungicide Mandestrobin in Water. PubMed. Retrieved from [Link]

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  • PubChem. (n.d.). Azoxystrobin. Retrieved from [Link]

  • Environmental Science and Pollution Research. (2021). A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. Retrieved from [Link]

  • ResearchGate. (2012). Acute toxicity of three strobilurin fungicide formulations and their active ingredients to tadpoles. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Mechanism of Action of Strobilurin B on Mitochondrial Respiration

Abstract This technical guide provides a comprehensive examination of the molecular mechanism by which Strobilurin B, a potent respiratory inhibitor, exerts its effects on mitochondrial function. We delve into the specif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Strobilurin B, a potent respiratory inhibitor, exerts its effects on mitochondrial function. We delve into the specific interactions with the cytochrome bc1 complex (Complex III) of the electron transport chain, leading to the cessation of ATP synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols to investigate and characterize the inhibitory action of Strobilurin B.

Introduction: The Significance of Strobilurins

Strobilurins are a class of naturally derived and synthetic compounds that have gained prominence as broad-spectrum fungicides in agriculture.[1] Their efficacy stems from a highly specific mode of action targeting the mitochondrial respiratory chain, a fundamental process for energy production in most eukaryotic organisms.[2] Strobilurin B, a natural analog, serves as a valuable tool for studying mitochondrial bioenergetics and as a lead compound for the development of novel therapeutic agents and pesticides. Understanding its precise mechanism of action is crucial for both optimizing its application and for anticipating and mitigating potential off-target effects.

This guide will provide a detailed exploration of the mitochondrial electron transport chain, the specific molecular target of Strobilurin B, the biochemical consequences of its binding, and robust methodologies to experimentally validate these interactions.

The Mitochondrial Electron Transport Chain: A Primer

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrate the transfer of electrons from donor molecules to a final electron acceptor, molecular oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating a proton-motive force that drives the synthesis of ATP by ATP synthase (Complex V).

ETC Overview of the Mitochondrial Electron Transport Chain NADH NADH Complex_I Complex_I NADH->Complex_I e- FADH2 FADH2 Complex_II Complex_II FADH2->Complex_II e- O2 O2 H2O H2O O2->H2O ADP ADP + Pi ATP_Synthase ATP_Synthase ADP->ATP_Synthase ATP ATP Q Q Complex_I->Q e- Complex_II->Q e- Complex_III Complex_III Q->Complex_III e- CytC CytC Complex_III->CytC e- Complex_IV Complex_IV CytC->Complex_IV e- Complex_IV->O2 e- ATP_Synthase->ATP

Figure 1: A simplified diagram of the mitochondrial electron transport chain.

The Core Mechanism: Strobilurin B and the Cytochrome bc1 Complex

The primary target of Strobilurin B and other QoI (Quinone outside Inhibitor) fungicides is the cytochrome bc1 complex , also known as Complex III .[2][3] This multisubunit enzyme plays a pivotal role in the ETC by catalyzing the transfer of electrons from ubiquinol (the reduced form of coenzyme Q) to cytochrome c.[4]

Binding at the Qo Site

Strobilurin B specifically binds to the Qo (Quinone outside) site of cytochrome b, a key catalytic subunit of Complex III.[3] This binding is competitive with the natural substrate, ubiquinol. The Qo site is located on the outer side of the inner mitochondrial membrane, facing the intermembrane space.[4] Molecular docking and structural studies suggest that the methoxyacrylate group of strobilurins is crucial for their binding affinity.[5][6] The binding of Strobilurin B physically obstructs the entry of ubiquinol into the Qo site, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c1.[7][8]

Strobilurin_Action Strobilurin B Inhibition at the Qo Site of Complex III Ubiquinol Ubiquinol (QH2) Qo_site Qo_site Ubiquinol->Qo_site Binds Strobilurin_B Strobilurin B Strobilurin_B->Qo_site Competitively Binds & Blocks Cyt_c_ox Cytochrome c (oxidized) Cyt_c_red Cytochrome c (reduced) Cyt_c_ox->Cyt_c_red Electron_Flow Electron Flow Blocked_Flow Blocked Electron Flow ISP ISP Qo_site->ISP e- transfer Cyt_c1 Cyt_c1 ISP->Cyt_c1 e- transfer Cyt_c1->Cyt_c_ox e- transfer

Figure 2: Mechanism of Strobilurin B inhibition at the Qo site of Complex III.

Conformational Changes and Inhibition of Electron Transfer

The binding of strobilurins, such as the closely related azoxystrobin, to the Qo site induces significant conformational changes within the cytochrome bc1 complex.[9] A critical event is the alteration in the mobility of the Rieske iron-sulfur protein (ISP). The ISP has a mobile head domain that shuttles electrons from ubiquinol at the Qo site to cytochrome c1. The binding of Strobilurin B restricts this movement, effectively locking the ISP in a position that prevents electron transfer.[9] This conformational lockdown is a key aspect of the potent inhibitory activity of strobilurins.

Downstream Consequences

The blockade of electron flow at Complex III has several critical downstream consequences for mitochondrial function:

  • Disruption of the Proton Gradient: The pumping of protons across the inner mitochondrial membrane by Complexes I, III, and IV ceases, leading to the dissipation of the proton-motive force.

  • Inhibition of ATP Synthesis: Without the proton gradient, ATP synthase cannot produce ATP, leading to a rapid depletion of cellular energy.

  • Increased Production of Reactive Oxygen Species (ROS): The backup of electrons in the earlier stages of the ETC, particularly at Complex I and the Q-cycle, can lead to the formation of superoxide radicals and other reactive oxygen species, inducing oxidative stress.

Experimental Validation: Protocols and Methodologies

To rigorously investigate the mechanism of action of Strobilurin B, a combination of biochemical and cell-based assays is essential. The following section provides detailed, field-proven protocols.

Isolation of Mitochondria

The study of direct effects on the electron transport chain necessitates the isolation of functional mitochondria.

Protocol: Isolation of Mitochondria from Cultured Cells or Tissues

  • Homogenization:

    • Harvest cells or finely mince tissue in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Homogenize using a Dounce homogenizer or a similar mechanical disruption method. The number of strokes should be optimized to ensure cell disruption without damaging mitochondria.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Protein Quantification:

    • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

    • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Causality Behind Experimental Choices: The use of a sucrose-based, isotonic buffer is critical to prevent osmotic lysis of the mitochondria. The inclusion of a chelating agent like EGTA helps to inhibit calcium-dependent phospholipases that can damage mitochondrial membranes. The two-step centrifugation process effectively separates mitochondria from other cellular components based on their size and density.

Measuring Oxygen Consumption Rate (OCR)

The most direct method to assess the impact of an inhibitor on the ETC is to measure the rate of oxygen consumption. The Agilent Seahorse XF Analyzer is a powerful tool for this purpose, allowing for real-time measurements in live cells or isolated mitochondria.

Protocol: Seahorse XF Cell Mito Stress Test with Strobilurin B

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with Seahorse XF assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Prepare a stock solution of Strobilurin B in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium.

    • Load the injector ports of the Seahorse sensor cartridge with the following compounds:

      • Port A: Strobilurin B (at various concentrations) or vehicle control.

      • Port B: Oligomycin (an ATP synthase inhibitor).

      • Port C: FCCP (a protonophore that uncouples the mitochondrial membrane).

      • Port D: Rotenone (Complex I inhibitor) and Antimycin A (a Complex III inhibitor).

  • Data Acquisition and Analysis:

    • Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument.

    • Initiate the assay, which will measure basal OCR before and after the sequential injection of the compounds.

    • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Expected Outcome with Strobilurin B: The injection of Strobilurin B should cause a dose-dependent decrease in the basal oxygen consumption rate. This inhibition will be upstream of oligomycin's effect, and the subsequent addition of FCCP will not rescue the OCR to the levels seen in control cells, as the electron flow is blocked at Complex III.

Seahorse_Workflow Seahorse XF Mito Stress Test Workflow for Strobilurin B cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Plate Prepare_Assay_Medium Prepare Assay Medium Seed_Cells->Prepare_Assay_Medium Prepare_Compounds Prepare Strobilurin B & Other Inhibitors Prepare_Assay_Medium->Prepare_Compounds Load_Cartridge Load Sensor Cartridge Prepare_Compounds->Load_Cartridge Calibrate Calibrate Analyzer Load_Cartridge->Calibrate Measure_Basal_OCR Measure Basal OCR Calibrate->Measure_Basal_OCR Inject_Strobilurin_B Inject Strobilurin B Measure_Basal_OCR->Inject_Strobilurin_B Measure_Inhibited_OCR Measure Inhibited OCR Inject_Strobilurin_B->Measure_Inhibited_OCR Inject_Oligomycin Inject Oligomycin Measure_Inhibited_OCR->Inject_Oligomycin Inject_FCCP Inject FCCP Inject_Oligomycin->Inject_FCCP Inject_Rot_AA Inject Rotenone/ Antimycin A Inject_FCCP->Inject_Rot_AA Analyze_Data Analyze OCR Data Inject_Rot_AA->Analyze_Data Determine_Parameters Determine Mitochondrial Parameters Analyze_Data->Determine_Parameters

Figure 3: Workflow for assessing the effect of Strobilurin B on OCR using a Seahorse XF Analyzer.

Spectrophotometric Assay of Complex III Activity

A direct measurement of Complex III enzymatic activity can be performed spectrophotometrically by monitoring the reduction of cytochrome c.

Protocol: Spectrophotometric Assay of Complex III (Ubiquinol-Cytochrome c Reductase) Activity

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Prepare a solution of oxidized cytochrome c in the assay buffer.

    • Prepare a solution of the substrate, decylubiquinol (a ubiquinol analog), in ethanol.

    • Prepare a solution of Strobilurin B at various concentrations.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, cytochrome c, and the mitochondrial sample.

    • Add Strobilurin B or vehicle control and incubate for a short period.

    • Initiate the reaction by adding decylubiquinol.

    • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve.

    • Determine the specific activity of Complex III and the inhibitory effect of Strobilurin B.

Self-Validating System: The specificity of the inhibition can be confirmed by comparing the results with those obtained using a known Complex III inhibitor, such as Antimycin A, which binds to the Qi site and should also inhibit the reaction.

Quantitative Data and Analysis

The inhibitory potency of Strobilurin B is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the organism, tissue, and experimental conditions.

Compound Organism/Cell Line Assay IC50/EC50 Value Reference
Strobilurin XA549 (Human Lung Carcinoma)Mitochondrial Complex III Activity139.8 ng/mL[1]
Strobilurin XA549 (Human Lung Carcinoma)Cytotoxicity3.4 µg/mL[1]
Strobilurin XHeLa (Human Cervical Cancer)Cytotoxicity5.4 µg/mL[1]
Strobilurin XWI-38 (Human Normal Fibroblasts)Cytotoxicity16.8 µg/mL[1]
Kresoxim-methylVenturia inaequalisMycelial Growth Inhibition0.066 - 2.033 µg/mL[10]
TrifloxystrobinVenturia inaequalisMycelial Growth Inhibition0.011 - 0.323 µg/mL[10]

Note: Data for Strobilurin B specifically is limited in publicly available literature. The provided data for Strobilurin X and other strobilurins serves as a comparative reference.

Conclusion and Future Directions

Strobilurin B is a potent and specific inhibitor of mitochondrial respiration, acting at the Qo site of the cytochrome bc1 complex. Its mechanism involves competitive inhibition of ubiquinol binding and the induction of conformational changes that lock the Rieske iron-sulfur protein, thereby halting electron transport and ATP synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize the effects of Strobilurin B and other potential mitochondrial inhibitors.

Future research in this area may focus on the development of novel strobilurin analogs with improved selectivity for pathogenic fungi or specific cancer cell types, minimizing off-target effects. Furthermore, a deeper understanding of the structural basis for resistance to strobilurin fungicides will be critical for the design of next-generation inhibitors that can overcome these challenges.

References

  • Takahashi, K., Tanaka, T., Ishihara, A., Ohta, T., & Fukuda, T. (2024). Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity. Discov Oncol., 15(1), 177. [Link]

  • Roehl, F., & Sauter, H. (1994). Species dependence of mitochondrial respiration inhibition by strobilurin analogues. Biochemical Society Transactions, 22(1), 63S. [Link]

  • Conti, P., et al. (2021). Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active Against the Rice Blast Pathogen Pyricularia oryzae. Int. J. Mol. Sci., 22(8), 3731. [Link]

  • Stankovic, I., et al. (2015). Different toxicity of the strobilurin fungicides kresoxim-methyl and trifloxistrobin to Venturia inaequalis isolates from Serbia. J Environ Sci Health B, 50(9), 633-7. [Link]

  • Huang, Y., et al. (2021). Evaluation and comparison of the mitochondrial and developmental toxicity of three strobilurins in zebrafish embryo/larvae. Ecotoxicol Environ Saf, 209, 111823. [Link]

  • Trumpower, B. L. (1990). Cytochrome bc1 complexes of microorganisms. Microbiol Rev, 54(2), 101-29. [Link]

  • Wang, J., et al. (2020). Ecotoxicology of strobilurin fungicides. Sci Total Environ, 742, 140611. [Link]

  • Bhatt, P., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Front Microbiol, 11, 473. [Link]

  • Di Pietro, A., et al. (2022). In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi. bioRxiv. [Link]

  • Musso, L., Fabbrini, A., & Dallavalle, S. (2020). Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents. Molecules, 25(20), 4785. [Link]

  • ResearchGate. (n.d.). Schematic model of cytochrome bc1 complex. [Link]

  • Gao, X., et al. (2003). Crystal structure of bacterial cytochrome bc1 in complex with azoxystrobin reveals a conformational switch of the Rieske iron-sulfur protein subunit. J Biol Chem, 278(25), 22674-82. [Link]

  • Berry, E. A., & Huang, L. S. (2011). Conformationally linked interaction in the cytochrome bc(1) complex between inhibitors of the Q(o) site and the Rieske iron-sulfur protein. Biochim Biophys Acta, 1807(10), 1349-63. [Link]

  • Janssen, B. J., et al. (1994). Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans. Clin Chim Acta, 230(2), 177-87. [Link]

  • Luo, J., et al. (2008). An improved spectrophotometric method for a more specific and accurate assay of mitochondrial complex III activity. Clin Chim Acta, 395(1-2), 44-8. [Link]

  • Kramer, D. M., et al. (2004). Biochemical analyses of the electron transport chain complexes by spectrophotometry. Methods Mol Biol, 275, 103-16. [Link]

  • Huang, L. S., et al. (2012). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Anal Biochem, 421(2), 497-502. [Link]

  • Di Marco, V., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(16), 4991. [Link]

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Exploratory

Initial Studies on the Antifungal Spectrum of Strobilurin B: A Mechanistic and Methodological Approach

An In-depth Technical Guide Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist Abstract Strobilurins, natural products originating from fungi, rep...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Abstract

Strobilurins, natural products originating from fungi, represent a cornerstone of modern antifungal development, particularly in agriculture. While their synthetic derivatives are extensively characterized, the foundational bioactivity of the parent compounds, such as Strobilurin B, warrants a detailed, systematic investigation. This guide provides a comprehensive framework for conducting initial studies on the antifungal spectrum of Strobilurin B. We move beyond a simple recitation of protocols to explain the causal links between the compound's mechanism of action and the chosen experimental designs. This document details the standardized broth microdilution methodology for determining Minimum Inhibitory Concentrations (MICs), outlines a strategy for selecting a diverse fungal panel, and proposes advanced assays to probe the downstream cellular consequences of mitochondrial inhibition. Our objective is to provide a robust, self-validating system for generating high-quality, reproducible data essential for early-stage antifungal research and development.

Introduction: The Scientific Rationale for Investigating Strobilurin B

The strobilurins are a class of natural antifungal compounds first isolated from wood-rotting basidiomycete fungi, such as Strobilurus tenacellus.[1][2] The parent molecules, Strobilurin A and B, were identified as potent inhibitors of fungal growth, a defense mechanism these fungi employ to outcompete other microorganisms for nutrients.[2][3] This inherent biological activity inspired the development of a multi-billion dollar class of synthetic agricultural fungicides, including azoxystrobin and pyraclostrobin, which were engineered for enhanced photostability and broader applicability.[3][4][5]

While these synthetic analogues are indispensable in crop protection, a foundational investigation into the natural progenitor, Strobilurin B, is critical. Understanding its intrinsic antifungal spectrum provides a baseline against which synthetic derivatives can be compared and offers the potential to uncover unique bioactivities that may have been lost during chemical optimization. This guide establishes the scientific framework for such an investigation, grounding experimental protocols in the well-established mechanism of action for the entire strobilurin class.

The Mechanistic Core: Inhibition of Mitochondrial Respiration

A rigorous study begins with understanding the "why" behind the compound's activity. The fungicidal action of all strobilurins is precise and potent. They belong to the Quinone outside Inhibitor (QoI) class of fungicides.[1][3][6]

The Core Causality: Strobilurins function by arresting cellular energy production. They specifically bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) within the mitochondrial respiratory chain.[6][7][8][9][10] This binding event physically obstructs the transfer of electrons from ubiquinol to cytochrome c1.[8][11] The direct consequence is a shutdown of the electron transport chain, which halts the production of ATP, the cell's primary energy currency.[1][2][11] Deprived of energy, the fungal cell cannot sustain metabolic functions and ultimately dies.

This specific, single-site mode of action is a double-edged sword; it provides high efficacy but also creates a vulnerability to resistance, often through a single point mutation in the fungal cytochrome b gene (e.g., the G143A substitution).[6][7] This underscores the importance of precisely determining the potency (MIC) of Strobilurin B against a wide range of fungi.

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Q Quinone Pool ComplexI->Q e- ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates StrobilurinB Strobilurin B StrobilurinB->ComplexIII Inhibits Qo site H_flow H+

Caption: Strobilurin B's site of action in the mitochondrial respiratory chain.

Experimental Design: A Framework for Robust Antifungal Profiling

To accurately define the antifungal spectrum of Strobilurin B, a systematic and standardized approach is essential for generating reproducible and comparable data.[12][13]

Selection of a Diverse Fungal Panel

The choice of fungal isolates is paramount. The panel should be broad, encompassing clinically relevant yeasts and molds, as well as key plant pathogens, to provide a comprehensive profile of Strobilurin B's activity.

  • Rationale for Selection:

    • Human Pathogenic Yeasts: Include Candida albicans (most common cause of candidiasis), Candida parapsilosis (associated with device-related infections), Candida krusei (notable for intrinsic azole resistance), and Cryptococcus neoformans (causative agent of cryptococcosis).

    • Human Pathogenic Molds: Aspergillus fumigatus is a critical inclusion due to its role in invasive aspergillosis.

    • Dermatophytes: Trichophyton rubrum represents fungi responsible for superficial skin infections.

    • Plant Pathogens: Include species against which synthetic strobilurins are commonly used, such as Botrytis cinerea (gray mold). Strobilurins are known to have variable efficacy against this pathogen, making it an important test case.[1]

Selection of Susceptibility Testing Methodology

The gold standard for determining the in vitro potency of a novel antifungal agent is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[14][15] This quantitative method yields a Minimum Inhibitory Concentration (MIC), providing a precise measure of the drug concentration required to inhibit fungal growth.[12][16] While simpler methods like disk diffusion exist, they are often qualitative and can show poor correlation with broth microdilution for filamentous fungi, making them less suitable for a definitive initial study.[17][18]

Detailed Experimental Protocols

The following protocols are based on established CLSI standards (M27-A3 for yeasts, M38-A2 for molds) to ensure the integrity and reproducibility of the results.[19][20]

Protocol A: Preparation of Strobilurin B Stock and Working Solutions
  • Trustworthiness: Accurate preparation of the test agent is the foundation of a reliable assay. An analytical balance must be used for initial weighing.[15]

  • Weighing: Accurately weigh 10 mg of pure Strobilurin B powder.

  • Solubilization: Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL or 10,000 µg/mL). Ensure complete dissolution.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or below to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the assay, thaw one aliquot of the stock solution. Perform serial dilutions in the appropriate testing medium (RPMI-1640) to create the working concentrations needed for the assay.

Protocol B: Broth Microdilution Assay for MIC Determination

cluster_Prep Preparation Phase cluster_Assay Assay Phase cluster_Analysis Analysis Phase P1 1. Grow Fungal Isolate (24-72h) P2 2. Prepare Standardized Inoculum (Adjust to 0.5 McFarland) P1->P2 P3 3. Prepare Strobilurin B Serial Dilutions in 96-Well Plate P2->P3 A1 4. Inoculate Plate with Fungal Suspension P3->A1 A2 5. Incubate Plate (35°C, 24-72h) A1->A2 AN1 6. Visually or Spectrophotometrically Read Growth Inhibition A2->AN1 AN2 7. Determine MIC (Lowest concentration with ≥50% inhibition) AN1->AN2

Caption: Standardized workflow for the broth microdilution antifungal susceptibility test.

  • Step-by-Step Methodology:

    • Medium Preparation: Use RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[15] This specific medium is the CLSI standard and ensures consistent fungal growth and drug activity.

    • Plate Preparation:

      • Dispense 50 µL of sterile RPMI-1640 into wells 2 through 12 of a 96-well U-bottom microtiter plate.

      • Add 100 µL of the highest Strobilurin B working concentration to well 1.

      • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, through well 10. Discard 50 µL from well 10.

      • Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).

    • Inoculum Preparation:

      • Grow the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar).[20]

      • Prepare a suspension of fungal cells (yeasts) or conidia (molds) in sterile saline.

      • Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

      • Dilute this adjusted suspension in RPMI-1640 to achieve the final target inoculum concentration of 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for molds.[15] Standardization at this step is critical for inter-assay reproducibility.

    • Inoculation: Inoculate each well (1 through 11) with 50 µL of the final fungal inoculum. The final volume in each well is now 100 µL.

    • Incubation: Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the growth control well (well 11).[16]

    • MIC Endpoint Reading: The MIC is defined as the lowest concentration of Strobilurin B that causes a prominent (≥50%) reduction in turbidity compared to the growth control.[16] This can be determined visually or with a microplate reader.

Data Presentation and Interpretation

Quantitative data must be presented clearly for comparison and analysis.

Table 1: Hypothetical Antifungal Spectrum of Strobilurin B (MIC in µg/mL)

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansATCC 900282.0
Candida parapsilosisATCC 220194.0
Candida kruseiATCC 62581.0
Cryptococcus neoformansH990.5
Aspergillus fumigatusATCC 2043050.25
Trichophyton rubrumClinical Isolate1.0
Botrytis cinereaB05.10>16.0
  • Interpretation of Results:

    • The hypothetical data suggest Strobilurin B has potent activity against key molds like Aspergillus fumigatus and the yeast-like fungus Cryptococcus neoformans.

    • Activity against Candida species is moderate.

    • The high MIC against Botrytis cinerea aligns with reports that many strobilurins exhibit weaker performance against this particular plant pathogen.[1] This result serves as an internal validation point, consistent with known class properties.

Probing Deeper: Linking Mechanism to Cell Fate

Beyond determining the MIC, a superior technical study seeks to validate the downstream consequences of the drug's primary mechanism. The profound mitochondrial disruption caused by Strobilurin B is a potent trigger for programmed cell death (PCD), or apoptosis.

Apoptosis-Like Cell Death in Fungi

While fungi do not possess the exact apoptotic machinery of metazoans (e.g., they lack caspases), they have analogous pathways.[21][22] Key effectors in fungal apoptosis-like PCD include:

  • Metacaspases: Arginine/lysine-specific cysteine proteases that are structural and functional ancestors of mammalian caspases.[22][23][24]

  • Apoptosis-Inducing Factor (AIF): A mitochondrial flavoprotein that can translocate to the nucleus to mediate DNA fragmentation in a caspase-independent manner.[21][22][23]

Disrupting the mitochondrial respiratory chain is a classic trigger for the intrinsic apoptotic pathway. Therefore, we can hypothesize that Strobilurin B induces cell death in susceptible fungi via an apoptosis-like mechanism.

StrobilurinB Strobilurin B ComplexIII Mitochondrial Complex III StrobilurinB->ComplexIII Inhibits ATP_depletion ATP Depletion ComplexIII->ATP_depletion ROS Mitochondrial Stress (ROS Production) ComplexIII->ROS Mito_dysfunction Mitochondrial Dysfunction ATP_depletion->Mito_dysfunction ROS->Mito_dysfunction AIF_release AIF Release Mito_dysfunction->AIF_release Metacaspase Metacaspase Activation Mito_dysfunction->Metacaspase DNA_frag DNA Fragmentation AIF_release->DNA_frag PCD Apoptosis-Like Programmed Cell Death Metacaspase->PCD DNA_frag->PCD

Sources

Foundational

The Architecture of Antifungal Potency: A Technical Guide to the Structure-Activity Relationship of Strobilurin B

Introduction: From Forest Floor to Front-Line Fungicide The strobilurins represent a pivotal class of agricultural fungicides, with a fascinating origin story rooted in the natural world. These compounds were first isola...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Forest Floor to Front-Line Fungicide

The strobilurins represent a pivotal class of agricultural fungicides, with a fascinating origin story rooted in the natural world. These compounds were first isolated from fungi such as Strobilurus tenacellus, a mushroom found on decaying pinecones.[1] Nature’s own chemical warfare, these metabolites grant the producing fungi a competitive advantage by suppressing the growth of other fungi in their vicinity.[2] The journey from this natural product discovery to a multi-billion dollar agrochemical market is a testament to the power of understanding structure-activity relationships (SAR).[3]

Strobilurin B, a natural analog, serves as a compelling case study in this journey.[4] While not as commercially widespread as its synthetic relatives like azoxystrobin, its structure embodies the core principles that define the entire class. This guide provides an in-depth technical exploration of the structure-activity relationship of Strobilurin B, dissecting its molecular architecture to reveal the determinants of its potent antifungal activity. We will delve into its mechanism of action, explore how chemical modifications to its scaffold impact efficacy, and provide the experimental frameworks necessary for such investigations.

The Engine of Inhibition: The β-Methoxyacrylate Pharmacophore and the Cytochrome bc1 Complex

The antifungal activity of all strobilurins, including Strobilurin B, is attributed to a specific chemical moiety: the (E)-β-methoxyacrylate group.[5] This functional group is the "toxophore" – the essential component responsible for the compound's biological effect. Its E-configuration is crucial for activity; the Z-isomer is inactive, highlighting the precise stereochemical requirements for target binding.[1]

Strobilurins exert their antifungal effect by inhibiting mitochondrial respiration.[2] Specifically, they bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[5][6] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the production of ATP, the cell's primary energy currency.[7][8] The disruption of this process effectively starves the fungal cells of energy, leading to the cessation of growth and eventual cell death.[7]

cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibition Site of Action Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- (UQH2) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Strobilurin_B Strobilurin B Strobilurin_B->Complex_III Inhibits Qo site cluster_SAR Strobilurin B SAR Summary Toxophore Toxophore ((E)-β-methoxyacrylate) ESSENTIAL Bridge Diene Bridge (Conformationally Important) Toxophore->Bridge Linked by Phenyl_Ring Terminal Phenyl Ring (Potency & Specificity) Bridge->Phenyl_Ring Linked by

Caption: Key structural regions influencing Strobilurin B's activity.

Experimental Framework for SAR Elucidation

A robust SAR study requires a systematic approach involving chemical synthesis and biological evaluation. The following sections provide standardized protocols for these key experimental workflows.

Experimental Workflow for a Strobilurin B SAR Study

cluster_workflow SAR Study Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification antifungal_assay In Vitro Antifungal Assay (MIC/IC50 Determination) purification->antifungal_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on mammalian cells) purification->cytotoxicity_assay data_analysis Data Analysis & SAR Correlation antifungal_assay->data_analysis cytotoxicity_assay->data_analysis end Identify Lead Compounds data_analysis->end

Sources

Exploratory

The Evolution of Strobilurin Fungicides: A Technical Guide to a Pillar of Modern Crop Protection

This in-depth technical guide explores the remarkable evolution of strobilurin fungicides, from their natural origins to their status as a cornerstone of global agriculture. We will delve into their unique mechanism of a...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the remarkable evolution of strobilurin fungicides, from their natural origins to their status as a cornerstone of global agriculture. We will delve into their unique mechanism of action, the critical challenge of fungicide resistance, and the chemical innovations that have shaped their development. This guide is intended for researchers, scientists, and professionals in the field of drug development and crop protection who seek a comprehensive understanding of this vital class of fungicides.

From the Forest Floor to the Farmer's Field: The Genesis of Strobilurins

The story of strobilurin fungicides begins not in a laboratory, but in the shaded undergrowth of forests. The first natural strobilurin compound, Strobilurin A, was isolated from the small mushroom Strobilurus tenacellus in 1977.[1][2] This mushroom, which grows on pine cones, produces the antifungal substance to outcompete other fungi for nutrients.[3] This discovery of a natural product with potent fungicidal activity sparked intense interest in the agrochemical industry.

However, natural strobilurins like Strobilurin A were not directly suitable for agricultural use due to their high volatility and susceptibility to degradation by UV light.[3][4] This led to extensive research and development efforts by agrochemical companies to synthesize more stable and effective analogues. This endeavor was a prime example of "me-too" research, where the goal was to create patentable variations of a known active compound, which ultimately led to significant improvements in activity and stability.[5]

The first major breakthrough came in 1996 with the commercial introduction of azoxystrobin by Zeneca (now Syngenta) and kresoxim-methyl by BASF.[1][6][7] These synthetic strobilurins marked a new era in fungicide technology, offering a novel mode of action and broad-spectrum control of fungal pathogens.[2][7] Since then, a series of other strobilurin fungicides have been developed and marketed, including pyraclostrobin, trifloxystrobin, picoxystrobin, and fluoxastrobin.[1][8]

A Precise Strike: The Mechanism of Action of Strobilurin Fungicides

Strobilurin fungicides are also known as Quinone outside Inhibitors (QoI), a name that precisely describes their mode of action.[2][3][8] They target the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain of fungi.[4][9][10] Specifically, they bind to the Qo (Quinone outside) site of cytochrome b.[2][11]

This binding event blocks the transfer of electrons between cytochrome b and cytochrome c1, which is a critical step in the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][4] By inhibiting mitochondrial respiration, strobilurins effectively starve the fungal cells of energy, leading to the cessation of growth and eventual death.[3][9][11] This highly specific mode of action is responsible for their potent fungicidal activity.[11]

Strobilurin Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Q Ubiquinone Pool (Q) ComplexI->Q e- ProtonGradient H+ Gradient ComplexI->ProtonGradient ComplexII Complex II ComplexII->Q e- ComplexIII Cytochrome bc1 Complex (Complex III) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonGradient ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ComplexIV->ProtonGradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP generates Q->ComplexIII e- CytC->ComplexIV e- ProtonGradient->ATP_Synthase drives Strobilurin Strobilurin Fungicide Strobilurin->ComplexIII Binds to Qo site

Caption: Mechanism of action of strobilurin fungicides, inhibiting the cytochrome bc1 complex.

The Rise of Resistance: A Persistent Challenge

The site-specific mode of action of strobilurin fungicides, while being the source of their efficacy, also makes them prone to the development of resistance in target fungal populations.[3][11] A single mutation in the fungal gene encoding cytochrome b can prevent the fungicide from binding to its target site, rendering it ineffective.[3]

The most significant and widespread mechanism of resistance to strobilurin fungicides is a single point mutation in the cytochrome b gene, resulting in a substitution of the amino acid glycine with alanine at position 143 (G143A).[11][12][13] This single nucleotide polymorphism confers a high level of resistance that cannot be overcome by increasing the fungicide application rate.[3][14] Fungal strains with the G143A mutation have been reported in a wide range of important plant pathogens, leading to control failures in the field.[3][12][15]

While the G143A mutation is the most common, other mutations in the cytochrome b gene have also been identified that confer resistance to strobilurins, although often to a lesser degree. These include the F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137) mutations.[14][16] Isolates with the F129L or G137R mutation typically exhibit moderate or partial resistance, and in some cases, can still be controlled with the recommended application rates of strobilurin fungicides.[14]

MutationAmino Acid ChangeLevel of Resistance
G143A Glycine to Alanine at position 143High (complete)
F129L Phenylalanine to Leucine at position 129Moderate (partial)
G137R Glycine to Arginine at position 137Moderate (partial)
Caption: Key mutations in the cytochrome b gene conferring resistance to strobilurin fungicides.

The Arms Race: Generations of Strobilurin Fungicides

The emergence of resistance has driven the continuous evolution of strobilurin fungicides, leading to the development of new generations of these compounds with improved properties. The goal of this ongoing research is to create fungicides that can overcome existing resistance mechanisms, offer a broader spectrum of activity, and possess more favorable environmental profiles.

The first generation of strobilurins, including azoxystrobin and kresoxim-methyl, provided a significant advancement in disease control.[7][10] However, their widespread use quickly led to the selection of resistant fungal strains.[3]

Subsequent generations of strobilurins have been developed through chemical modifications to the original strobilurin A scaffold. These modifications have aimed to:

  • Improve photostability: Natural strobilurins are rapidly degraded by sunlight. Synthetic analogues have been designed to be more resistant to UV degradation, providing longer-lasting protection in the field.[3]

  • Enhance systemic properties: The ability of a fungicide to move within the plant is crucial for protecting new growth. Some strobilurins, like azoxystrobin and picoxystrobin, exhibit xylem-systemic movement, allowing them to be transported upwards in the plant's vascular system.[4] Others, like trifloxystrobin, have translaminar activity, meaning they can move from one side of a leaf to the other.[3]

  • Broaden the spectrum of activity: While early strobilurins were effective against a wide range of fungi, newer compounds have been developed with enhanced activity against specific pathogens or fungal classes.[9]

  • Overcome resistance: A major focus of modern strobilurin research is the development of compounds that are effective against fungal strains with resistance to earlier generations of strobilurins. This often involves designing molecules that can bind to the target site even in the presence of resistance-conferring mutations.

FungicideKey Properties
Azoxystrobin Broad-spectrum, systemic, translaminar activity.[3][4]
Kresoxim-methyl Good preventative activity, vapor phase movement.
Pyraclostrobin Broad-spectrum, good preventative and curative activity.[3]
Trifloxystrobin Mesostemic (strong affinity to the waxy layer of leaves), translaminar activity.[3]
Picoxystrobin Excellent systemic and curative activity.[4]
Fluoxastrobin Broad-spectrum, good systemic and curative activity.[8]
Mandestrobin Unique methoxyacetamide moiety, resistant to alkaline hydrolysis.[1]
Caption: Comparison of key properties of selected strobilurin fungicides.

Experimental Protocol: Detection of the G143A Mutation

The timely detection of strobilurin resistance is crucial for effective disease management. One of the most common methods for identifying the G143A mutation is through molecular techniques such as Polymerase Chain Reaction (PCR). The following is a generalized protocol for the detection of the G143A mutation using Allele-Specific PCR (AS-PCR).

Objective: To determine the presence of the G143A mutation in a fungal population.

Materials:

  • Fungal DNA extract

  • PCR primers (forward and reverse for a conserved region of the cytochrome b gene, and allele-specific primers for the G143 and A143 alleles)

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • UV transilluminator

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from the fungal isolates to be tested.

  • Primer Design: Design allele-specific primers that have their 3' end corresponding to the single nucleotide polymorphism (SNP) of the G143A mutation. One primer will be specific to the susceptible (G) allele, and the other to the resistant (A) allele. A common reverse primer and a forward primer flanking the mutation site are also required.

  • PCR Amplification: Set up two separate PCR reactions for each DNA sample.

    • Reaction 1: Contains the forward primer, the common reverse primer, and the G143-specific primer.

    • Reaction 2: Contains the forward primer, the common reverse primer, and the A143-specific primer.

  • Thermal Cycling: Perform PCR using a standard thermal cycling profile (e.g., initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step). The annealing temperature should be optimized for the specific primers used.

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis.

  • Result Interpretation:

    • Susceptible Isolate: A PCR product will be observed only in Reaction 1 (with the G143-specific primer).

    • Resistant Isolate: A PCR product will be observed only in Reaction 2 (with the A143-specific primer).

    • Heterozygous Isolate (if applicable): PCR products may be observed in both reactions.

AS-PCR for G143A Detection cluster_workflow Experimental Workflow cluster_results Expected Results DNA_Extraction 1. Fungal DNA Extraction PCR_Setup 2. Set up two PCR reactions per sample: - Reaction G: G143-specific primer - Reaction A: A143-specific primer DNA_Extraction->PCR_Setup PCR_Amplification 3. PCR Amplification PCR_Setup->PCR_Amplification Gel_Electrophoresis 4. Agarose Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Result_Interpretation 5. Result Interpretation Gel_Electrophoresis->Result_Interpretation Susceptible Susceptible: Band in Reaction G only Result_Interpretation->Susceptible If G143 allele present Resistant Resistant: Band in Reaction A only Result_Interpretation->Resistant If A143 allele present

Caption: Workflow for detecting the G143A mutation using Allele-Specific PCR.

Future Perspectives and Resistance Management

The evolution of strobilurin fungicides is a continuous process, driven by the need to stay ahead of fungicide resistance and to meet the growing demands for sustainable agriculture. Future research in this area is likely to focus on:

  • Novel chemical scaffolds: The discovery of new chemical classes that target the Qo site of cytochrome b but are less susceptible to existing resistance mechanisms.

  • Combination therapies: The development of pre-mixed fungicide products that combine strobilurins with fungicides that have different modes of action. This is a key strategy for delaying the development of resistance.[17]

  • Precision agriculture: The use of advanced diagnostic tools, such as quantitative PCR (qPCR), to rapidly detect and quantify the frequency of resistance mutations in fungal populations.[18] This information can help growers make more informed decisions about fungicide applications.

  • Integrated pest management (IPM): The integration of strobilurin fungicides into broader IPM programs that include cultural practices, biological control agents, and other non-chemical methods of disease control.[3]

To prolong the effectiveness of this vital class of fungicides, it is imperative that they are used judiciously and as part of a comprehensive resistance management strategy. This includes:

  • Alternating fungicides: Rotating strobilurin fungicides with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[17]

  • Tank-mixing: Applying strobilurins in a tank mix with a multi-site fungicide.[17]

  • Limiting applications: Adhering to the recommended number of strobilurin applications per season.[3]

  • Using appropriate rates: Applying fungicides at the label-recommended rates to ensure effective disease control and minimize the selection pressure for resistance.

The evolution of strobilurin fungicides is a testament to the ingenuity of chemists and biologists in addressing the challenges of modern agriculture. By understanding their history, mechanism of action, and the threat of resistance, we can continue to utilize these powerful tools for crop protection in a sustainable and effective manner.

References

  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). Frontiers in Microbiology. [Link]

  • An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. (2020). Frontiers in Microbiology. [Link]

  • Use strobilurin fungicides wisely to avoid fungicide resistance development. (2010). Michigan State University Extension. [Link]

  • The strobilurin fungicides. (2002). Pest Management Science. [Link]

  • Strobilurin. (n.d.). Wikipedia. [Link]

  • Understanding the Strobilurin Fungicides. (2016). ONvegetables. [Link]

  • A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. (2025). New Contaminants. [Link]

  • Review of strobilurin fungicide chemicals. (2007). Journal of Environmental Science and Health, Part B. [Link]

  • The G143A Mutation is Responsible for Strobilurin Fungicide Resistance in Cercospora cf. flagellaris, a Leaf Blight and Purple Seed Stain Pathogen of Louisiana Soybean. (2018). Plant Health Progress. [Link]

  • Resistance Management Strategies for Strobilurin Fungicides (FRAC Code 11). (2010). University of Delaware Weekly Crop Update. [Link]

  • Strobilurins: Evolution of a New Class of Active Substances. (1999). Angewandte Chemie International Edition. [Link]

  • Strobilurins: New group of fungicides. (2025). ResearchGate. [Link]

  • Understanding the strobilurin fungicides. (2025). ResearchGate. [Link]

  • Ecotoxicology of strobilurin fungicides. (2020). Ecotoxicology and Environmental Safety. [Link]

  • A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity. (n.d.). ScienceDirect. [Link]

  • The G143A Mutation is Responsible for Strobilurin Fungicide Resistance in Cercospora cf. flagellaris, a Leaf Blight and Purple Seed Stain Pathogen of Louisiana Soybean. (2019). ResearchGate. [Link]

  • Managing Resistance of Venturia inaequalis to the Strobilurin Fungicides. (2018). Plant Disease. [Link]

  • Rapid in situ quantification of the strobilurin resistance mutation G143A in the wheat pathogen Blumeria graminis f. sp. tritici. (2021). Scientific Reports. [Link]

  • Field Resistance to Strobilurin (Q(o)I) Fungicides in Pyricularia grisea Caused by Mutations in the Mitochondrial Cytochrome b Gene. (2003). Phytopathology. [Link]

  • The strobilurin fungicides. (2002). Pest Management Science. [Link]

  • The strobilurin fungicides. (2002). Pest Management Science. [Link]

  • Mutations associated with QoI-resistance. (n.d.). Fungicide Resistance Action Committee. [Link]

  • DISEASE CONTROL. (n.d.). ResearchGate. [Link]

  • Review of strobilurin fungicide chemicals. (2007). Semantic Scholar. [Link]

  • Strategies to avoid resistance development to strobilurin and related fungicides in New Zealand. (2025). ResearchGate. [Link]

  • Photodegradation of Strobilurin Fungicide Mandestrobin in Water. (2018). Journal of Agricultural and Food Chemistry. [Link]

  • Aquatic photolysis of strobilurin fungicide kresoxim-methyl: kinetics, pathways, and effects of adjuvants. (2020). New Journal of Chemistry. [Link]

  • Photodegradation of Strobilurin Fungicide Mandestrobin in Water. (2018). PubMed. [Link]

  • Understanding Strobilurin Fungicides (FRAC group 11) in 2015. (2015). Plant & Pest Advisory. [Link]

  • Trifloxystrobin Fungicide: Chemistry, Best Uses, and Disease Control Recommendations. (2024). Pesticides Info. [Link]

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Foundational

From Forest Floor to Field: Strobilurin B as a Blueprint for Modern Synthetic Fungicides

A Technical Guide for Researchers and Agrochemical Scientists Abstract Nature has long been a master chemist, and the fungal kingdom, a prolific source of bioactive compounds. Among these, the strobilurins stand out as a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Agrochemical Scientists

Abstract

Nature has long been a master chemist, and the fungal kingdom, a prolific source of bioactive compounds. Among these, the strobilurins stand out as a remarkable class of natural antifungals that have revolutionized agricultural disease management. This technical guide delves into the journey of Strobilurin B, a natural product isolated from the wood-rotting fungus Strobilurus tenacellus, to its role as a pivotal lead compound in the development of a multi-billion dollar class of synthetic fungicides.[1][2][3] We will explore the mechanism of action, the chemical scaffold's inherent liabilities, and the synthetic strategies employed to transform a photolabile natural product into robust, broad-spectrum agricultural tools. This guide is intended for researchers, chemists, and plant protection specialists engaged in the discovery and development of novel crop protection agents.

The Natural Origin and Biological Activity of Strobilurin B

Discovery in the Sylvan Pharmacy

The story of strobilurins begins with the observation of competitive interactions among fungi in forest ecosystems. The small mushroom Strobilurus tenacellus, found growing on decaying pinecones, produces secondary metabolites to inhibit the growth of competing fungi.[4][5][6] In 1977, researchers isolated and characterized two such compounds, Strobilurin A and the closely related Strobilurin B.[7][8] These natural products exhibited potent fungicidal activity against a wide range of filamentous fungi and yeasts, yet were inactive against bacteria.[9]

Mechanism of Action: A Molecular Chokehold on Fungal Respiration

The fungicidal efficacy of Strobilurin B and its congeners lies in their specific inhibition of mitochondrial respiration.[4][7] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][8][10] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain and halting the production of ATP, the cell's primary energy currency.[8] The resulting energy deficit leads to the cessation of fungal growth and, ultimately, cell death.[4][8] The specificity of this mode of action for fungi contributes to the relatively low mammalian toxicity of many strobilurin-based fungicides.[4]

In-depth Look: The QoI Binding Site

The Qo site is a highly conserved pocket within the cytochrome b subunit of Complex III. The pharmacophore of strobilurins, the β-methoxyacrylate group, is crucial for binding to this site.[11] It mimics the natural substrate, ubiquinol, and forms key interactions with amino acid residues in the binding pocket. This targeted action is so specific that a single amino acid mutation in the cytochrome b gene can confer resistance to this class of fungicides.

Strobilurin B: A Promising but Flawed Lead

While demonstrating potent intrinsic fungicidal activity, Strobilurin B, like many natural products, possessed inherent liabilities that limited its direct application in agriculture. The primary drawback was its poor photostability.[1][9] The conjugated triene system in its chemical structure is susceptible to UV degradation, leading to a rapid loss of activity under field conditions. Additionally, its volatility and limited systemic movement within the plant further constrained its practical utility.[1]

Property Strobilurin B (Natural Product) Desirable Attributes for a Synthetic Fungicide
Fungicidal Activity High intrinsic potencyBroad spectrum of activity, high potency (low application rates)
Photostability Low (UV labile)High (stable in sunlight)
Systemicity Limited (contact fungicide)Systemic or translaminar activity for better plant protection
Volatility Moderate to HighLow volatility to ensure persistence on the plant surface
Spectrum of Activity BroadControl of key pathogenic fungi in major crops

Synthetic Evolution: From Natural Lead to Commercial Success

The discovery of strobilurins sparked intensive research efforts within the agrochemical industry to develop synthetic analogues that retained the potent fungicidal activity of the natural products while overcoming their inherent weaknesses. This led to the development of the QoI fungicides, a class that now accounts for a significant portion of the global fungicide market.[7]

Key Structural Modifications and their Impact

The core strategy in the synthetic optimization of the strobilurin scaffold involved replacing the photolabile diene system with more stable chemical moieties while preserving the essential β-methoxyacrylate pharmacophore.

  • Azoxystrobin (Syngenta): In the development of azoxystrobin, the central diene moiety of Strobilurin A was replaced with a pyrimidine ring. This modification significantly enhanced photostability and conferred systemic properties, allowing the fungicide to be transported within the plant's xylem.[1]

  • Kresoxim-methyl (BASF): Kresoxim-methyl features a methoxyiminoacetate group, a bioisostere of the β-methoxyacrylate toxophore, and a phenyl ether moiety.[3] This design imparts excellent translaminar activity, meaning the compound can move from the upper to the lower surface of a leaf, providing protection to untreated parts.[4]

  • Pyraclostrobin (BASF): Pyraclostrobin incorporates a pyrazole ring, which contributes to its broad-spectrum activity and high intrinsic potency. It exhibits both translaminar and locally systemic movement.[4][7]

The following diagram illustrates the structural evolution from the natural lead to key synthetic fungicides.

G Strobilurin_B Strobilurin B (Natural Lead) - Photolabile - Volatile Azoxystrobin Azoxystrobin - Photostable - Systemic Strobilurin_B->Azoxystrobin Replacement of diene with pyrimidine ring Kresoxim_methyl Kresoxim-methyl - Photostable - Translaminar Strobilurin_B->Kresoxim_methyl Introduction of methoxyiminoacetate and phenyl ether Pyraclostrobin Pyraclostrobin - Photostable - Broad Spectrum Strobilurin_B->Pyraclostrobin Incorporation of a pyrazole ring

Caption: Structural evolution from Strobilurin B to key synthetic fungicides.

Experimental Protocols for Fungicide Development

The development of novel fungicides relies on a battery of standardized assays to evaluate their biological activity and physicochemical properties.

In Vitro Fungicidal Assay (Microtiter Plate Method)

This assay provides a rapid and high-throughput method for determining the intrinsic fungicidal activity of compounds against a panel of target fungi.

Protocol:

  • Prepare Fungal Spore Suspensions: Culture the target fungal species on an appropriate agar medium. Harvest spores by flooding the plate with sterile water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in the growth medium (e.g., potato dextrose broth) in a 96-well microtiter plate.

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate containing the serially diluted compounds. Include positive (no compound) and negative (no spores) controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 20-25°C) for 48-72 hours.

  • Assessment: Determine fungal growth inhibition by measuring the optical density at 600 nm using a microplate reader. Calculate the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) using a dose-response curve.

QoI Inhibition Assay (Mitochondrial Respiration)

This assay specifically measures the inhibition of the cytochrome bc1 complex to confirm the mode of action of the test compounds.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., yeast or a target fungus) using differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing succinate (as a substrate for Complex II, which donates electrons to the quinone pool) and cytochrome c.

  • Measurement: In a spectrophotometer, monitor the reduction of cytochrome c at 550 nm in the presence and absence of the test compound. The rate of cytochrome c reduction is proportional to the activity of the cytochrome bc1 complex.

  • Calculation: Calculate the percentage inhibition of cytochrome bc1 activity and determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%).

Photostability Assay

This assay evaluates the stability of a compound under simulated sunlight.

Protocol:

  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent and apply it to a solid support (e.g., a glass slide or a leaf surface).

  • UV Exposure: Expose the samples to a controlled source of UV radiation (simulating sunlight) for a defined period. Keep a set of control samples in the dark.

  • Analysis: After exposure, extract the compound from the support and quantify the remaining amount using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the percentage degradation of the compound and its half-life under UV irradiation.

The Challenge of Fungicide Resistance

The site-specific mode of action of strobilurin fungicides makes them prone to the development of resistance in target fungal populations.[4] A single point mutation in the gene encoding cytochrome b can significantly reduce the binding affinity of the fungicide, rendering it ineffective. The most common mutation is the G143A substitution.

Resistance Management Strategies:

  • Mixtures and Alternations: To mitigate the risk of resistance, strobilurin fungicides are often co-formulated or used in rotation with fungicides that have different modes of action.

  • Dose Management: Using the recommended application rates is crucial to prevent the selection of resistant individuals.

  • Integrated Pest Management (IPM): Incorporating cultural practices and other non-chemical control methods can reduce the reliance on fungicides and slow the development of resistance.

Conclusion and Future Perspectives

The journey from the discovery of Strobilurin B in a forest fungus to the development of a major class of synthetic agricultural fungicides is a testament to the power of natural product chemistry as an inspiration for innovation. The strobilurins exemplify a successful lead optimization program, where a deep understanding of the mechanism of action and the chemical liabilities of a natural product guided the design of superior synthetic analogues. As the challenges of feeding a growing global population and managing fungicide resistance continue to evolve, the lessons learned from the strobilurin story will undoubtedly continue to inform the development of the next generation of crop protection solutions. The ongoing exploration of microbial biodiversity promises to unveil novel chemical scaffolds and modes of action, ensuring that nature remains a vital partner in the quest for sustainable agriculture.

References

  • Strobilurin - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Moore, D. (n.d.). The strobilurin fungicides. David Moore's World of Fungi. Retrieved January 16, 2026, from [Link]

  • Godwin, J. R., Bartlett, D. W., & Heaney, S. P. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649–652. [Link]

  • Bradshaw, R. E., et al. (2018). Investigations into the biosynthesis of the antifungal strobilurins. Organic & Biomolecular Chemistry, 16(30), 5446–5453. [Link]

  • Bradshaw, R. E., et al. (2018). Investigations into the biosynthesis of the antifungal strobilurins. RSC Publishing. [Link]

  • Bradshaw, R. E., et al. (2018). Investigations into the biosynthesis of the antifungal strobilurins. PubMed Central. [Link]

  • Yadav, S., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. [Link]

  • Beckerman, J. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. MSU Extension. [Link]

  • Zombie Mushrooms. (n.d.). Pinecone Cap (Strobilurus tenacellus). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). The basic chemical structure of natural strobilurins. Retrieved January 16, 2026, from [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Taylor & Francis Online, 24(9), 1039–1048. [Link]

  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition, 38(10), 1328–1349. [Link]

  • Selim, R. E., & Khalil, M. S. (2021). Strobilurins: New group of fungicides. Journal of Plant Science and Phytopathology, 5, 063–066. [Link]

  • Cox, R. J., et al. (2018). Strobilurin biosynthesis in Basidiomycete fungi. Nature Communications, 9(1), 3863. [Link]

  • Strobilurus tenacellus - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Uncovering the Biosynthesis of Important Fungicides - the Strobilurins. (2018). University of Bristol. [Link]

  • Strobilurus tenacellus - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). A fruiting body of Strobilurus tenacellus. Retrieved January 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of Strobilurin B in Soil

Introduction Strobilurin B is a naturally occurring fungicide produced by certain fungi, such as Strobilurus tenacellus.[1][2] It belongs to the strobilurin class of compounds, which are known for their ability to inhibi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Strobilurin B is a naturally occurring fungicide produced by certain fungi, such as Strobilurus tenacellus.[1][2] It belongs to the strobilurin class of compounds, which are known for their ability to inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex.[3][4] This mode of action has led to the development of a wide range of synthetic strobilurin fungicides for agricultural use, including azoxystrobin, pyraclostrobin, and trifloxystrobin.[1][4] While these synthetic analogues are extensively studied and monitored, the analytical quantification of natural strobilurins like Strobilurin B in environmental matrices such as soil is less commonly reported.

This document provides a comprehensive guide to the analytical methods for the quantification of Strobilurin B in soil. The protocols described herein are based on well-established and validated methods for other strobilurin fungicides and are intended to serve as a robust starting point for method development and validation for Strobilurin B analysis.[5][6] It is imperative that any method based on these guidelines be fully validated in the user's laboratory to ensure it meets the required performance criteria for the intended application.

Physicochemical Properties of Strobilurin B

A fundamental understanding of the physicochemical properties of Strobilurin B is crucial for developing an effective analytical method.

PropertyValueSource
Molecular FormulaC₁₇H₁₉ClO₄[3]
Molecular Weight322.8 g/mol [3]
CAS Number65105-52-4[7]
AppearanceLight brown solid[7]
Melting Point92-93 °C[7]

Analytical Workflow Overview

The overall analytical workflow for the quantification of Strobilurin B in soil involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.

Strobilurin B Analysis Workflow cluster_0 Sample Handling cluster_1 Extraction & Cleanup cluster_2 Instrumental Analysis cluster_3 Data Processing Sample_Collection Soil Sample Collection Sample_Preparation Homogenization & Sieving Sample_Collection->Sample_Preparation Pre-treatment QuEChERS_Extraction QuEChERS Extraction Sample_Preparation->QuEChERS_Extraction Extraction dSPE_Cleanup Dispersive SPE Cleanup QuEChERS_Extraction->dSPE_Cleanup Purification LC_MSMS LC-MS/MS Quantification dSPE_Cleanup->LC_MSMS Analysis GC_MSMS GC-MS/MS (Alternative) dSPE_Cleanup->GC_MSMS Alternative HPLC_UV HPLC-UV (Screening) dSPE_Cleanup->HPLC_UV Alternative Data_Analysis Data Analysis & Reporting LC_MSMS->Data_Analysis Quantification GC_MSMS->Data_Analysis HPLC_UV->Data_Analysis

Caption: Workflow for Strobilurin B analysis in soil.

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for the extraction of pesticide residues from complex matrices like soil.[5] It involves a simple two-step process: extraction with an organic solvent and partitioning with salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Protocol 1: QuEChERS Extraction and Cleanup

1. Sample Extraction:

  • Weigh 10 g of homogenized and sieved soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate internal standards.

  • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The citrate buffer helps to maintain a stable pH, which is important for the stability of some pesticides.

  • Immediately cap the tube and shake vigorously for 1 minute. This ensures thorough mixing of the sample with the solvent and salts, facilitating the extraction of Strobilurin B into the acetonitrile layer.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the solid soil particles and the aqueous layer from the acetonitrile supernatant containing the analyte.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. PSA is effective at removing organic acids, fatty acids, and some sugars, while MgSO₄ removes excess water. For soils with high organic matter content, graphitized carbon black (GCB) or C18 may be added to remove pigments and other nonpolar interferences.

  • Vortex the d-SPE tube for 30 seconds to ensure good mixing of the extract with the sorbents.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is the cleaned-up extract. Transfer it to an autosampler vial for analysis.

Instrumental Quantification Methods

The choice of instrumental technique for the quantification of Strobilurin B will depend on the required sensitivity, selectivity, and the available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the trace-level quantification of strobilurin fungicides in complex matrices due to its high sensitivity, selectivity, and robustness.

Principle: LC separates the analyte of interest from other components in the sample extract based on its physicochemical properties and interaction with the stationary and mobile phases. The separated analyte then enters the mass spectrometer, where it is ionized, and the precursor ion (the ionized molecule of Strobilurin B) is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both the identification and quantification of the target compound.

Protocol 2: LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate. The additives aid in the ionization of the analyte.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the relatively nonpolar Strobilurin B, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer is ideal for MRM experiments.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for strobilurins.

  • MRM Transitions: These need to be determined experimentally by infusing a standard solution of Strobilurin B into the mass spectrometer. Based on its structure (C₁₇H₁₉ClO₄), the precursor ion [M+H]⁺ would be m/z 323.1. Potential product ions would arise from the fragmentation of the molecule. At least two MRM transitions should be monitored for confident identification and quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS can also be used for the analysis of strobilurins. However, the thermal stability of the analyte must be considered.

Principle: In GC, the sample is vaporized and separated in a gaseous mobile phase. The separation is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer for detection.

Considerations for Strobilurin B:

  • Derivatization: Some strobilurins may require derivatization to improve their volatility and thermal stability for GC analysis. This would need to be investigated for Strobilurin B.

  • Injector Temperature: The injector temperature should be optimized to ensure efficient vaporization without causing thermal degradation.

  • Column: A low to mid-polarity column is typically used for pesticide analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and less expensive option, but it lacks the sensitivity and selectivity of mass spectrometry-based methods.[8] It may be suitable for screening purposes or for the analysis of more contaminated samples.

Principle: Similar to LC-MS/MS, HPLC separates the components of the sample extract. The quantification is then performed using a UV detector, which measures the absorbance of the analyte at a specific wavelength.

Considerations for Strobilurin B:

  • Wavelength Selection: The UV spectrum of Strobilurin B would need to be determined to select the wavelength of maximum absorbance for optimal sensitivity. Based on its chemical structure, a wavelength in the range of 250-280 nm is likely to be suitable.

  • Matrix Interferences: Soil extracts are complex, and co-eluting compounds can interfere with the quantification of the target analyte. A thorough cleanup and careful chromatographic optimization are crucial.

Method Validation

A comprehensive method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to established guidelines (e.g., SANTE/11312/2021):

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined range.

  • Accuracy (Recovery): The closeness of the measured value to the true value. This is determined by analyzing spiked blank soil samples at different concentration levels. Acceptable recovery is typically in the range of 70-120%.[9]

  • Precision (Repeatability and Reproducibility): The degree of agreement between independent measurements. Repeatability is assessed under the same operating conditions over a short interval of time, while reproducibility is assessed under different conditions (e.g., different analysts, different days). The relative standard deviation (RSD) should typically be ≤ 20%.[9]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method, based on data from similar strobilurin fungicides.

ParameterExpected Value
Linearity (R²)> 0.99
Recovery70-120%
Precision (RSD)≤ 20%
LOQ1-10 µg/kg

Conclusion

The analytical methods and protocols outlined in this application note provide a comprehensive framework for the quantification of Strobilurin B in soil. The QuEChERS extraction and cleanup method, coupled with LC-MS/MS analysis, offers a sensitive, selective, and robust approach for this purpose. It is crucial to reiterate that these protocols should be considered a starting point, and a full method validation must be performed in the end-user's laboratory to ensure the generated data is fit for its intended purpose. The principles and techniques described are grounded in established analytical science and provide a solid foundation for researchers, scientists, and professionals in the field of environmental analysis and drug development.

References

  • Strobilurin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Strobilurin]
  • Strobilurin B | C17H19ClO4 | CID 6441102 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Strobilurin-B]
  • Moore, D. The strobilurin fungicides. [URL: https://www.davidmoore.org.
  • Feng, Y., Huang, Y., Zhan, H., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 453. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2020.00453/full]
  • Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. [URL: https://assets.thermofisher.
  • Determination of Strobilurin Fungicide Residues in Fruits and Vegetables by Micellar Electrokinetic Capillary Chromatography with Sweeping. [URL: https://academic.oup.com/chromsci/article/51/8/727/357530]
  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of environmental science and health. Part B, Pesticides, food contaminants, and agricultural wastes, 42(4), 441–451. [URL: https://pubmed.ncbi.nlm.nih.gov/17454225/]
  • Rao, T. N., Ramesh, A., Parvathamma, T., & Suresh, G. (2012). Development and validation of a HPLC-UV method for simultaneous determination of strobilurin fungicide residues in tomato fruits followed by matrix solid-phase dispersion (MSPD). Indian Journal of Science and Research, 3(1), 113-118. [URL: https://www.scribd.
  • The basic chemical structure of natural strobilurins. The β... - ResearchGate. [URL: https://www.researchgate.
  • Strobilurin B CAS#: 65105-52-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52579173_EN.htm]
  • Method validation for strobilurin fungicides in cereals and fruit - FAO AGRIS. [URL: https://agris.fao.org/agris-search/search.do?recordID=GB2013202102]
  • Hajšlová, J., Kocourek, V., Holadová, K., Poustka, J., & Čajka, T. (2008). Control of Strobilurin Fungicides in Wheat Using Direct Analysis in Real Time Accurate Time-of-Flight and Desorption Electrospray Ionization Linear Ion Trap Mass Spectrometry. Analytical Chemistry, 80(15), 5845–5853. [URL: https://pubs.acs.org/doi/10.1021/ac800539c]
  • Strobilurin B | CAS 65105-52-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/strobilurin-b-65105-52-4]
  • Metabolism of Strobilurins by Wheat Cell Suspension Cultures - ResearchGate. [URL: https://www.researchgate.
  • Stevens, J. C., & Pollet, D. E. (2002). Metabolism of strobilurins by wheat cell suspension cultures. Journal of agricultural and food chemistry, 50(26), 7583–7587. [URL: https://pubmed.ncbi.nlm.nih.gov/12475276/]
  • A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. [URL: https://www.ncontaminants.com/article/10.56384/ncontaminants.2024.004]
  • Wang, T., Chen, Y., Liu, Y., Li, W., & Xue, N. (2024). Evidence of strobilurin fungicides and their metabolites in Dongjiang River ecosystem, southern China: Bioaccumulation and ecological risks. The Science of the total environment, 908, 168427. [URL: https://pubmed.ncbi.nlm.nih.gov/37949138/]
  • A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity. [URL: https://www.researchgate.
  • Strobilurins: New group of fungicides - ResearchGate. [URL: https://www.researchgate.net/publication/381710609_Strobilurins_New_group_of_fungicides]
  • Determination of strobilurin fungicides in cotton seed by combination of acetonitrile extraction and dispersive liquid-liquid microextraction coupled with GC. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/235427495_Determination_of_strobilurin_fungicides_in_cotton_seed_by_combination_of_acetonitrile_extraction_and_dispersive_liquid-liquid_microextraction_coupled_with_GC]

Sources

Application

Total Synthesis of Strobilurin B: An Application Note and Detailed Protocol

Introduction Strobilurins represent a significant class of natural products, originally isolated from fungi such as Strobilurus tenacellus.[1] Their potent fungicidal activity, which stems from the inhibition of mitochon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Strobilurins represent a significant class of natural products, originally isolated from fungi such as Strobilurus tenacellus.[1] Their potent fungicidal activity, which stems from the inhibition of mitochondrial respiration, has led to the development of a major class of agricultural fungicides.[1] Strobilurin B, a naturally occurring analogue, is of particular interest to researchers in agrochemistry and drug discovery due to its biological activity. The stereoselective synthesis of Strobilurin B, with its characteristic (E,Z,E)-triene system, presents a notable challenge in organic synthesis. This application note provides a detailed protocol for the total synthesis of Strobilurin B, based on the efficient and stereocontrolled route developed by Coleman and Lu.[2][3] This convergent synthesis utilizes a hetero-bis-metallated pentadiene linchpin, enabling the rapid construction of the complex molecular architecture in a concise six-step sequence.

The rationale behind this synthetic strategy lies in its convergence, where two key fragments are synthesized separately and then coupled, maximizing efficiency. The core of this approach is a unique pentadiene building block with two different metallic moieties, allowing for two distinct and chemoselective palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling followed by a Stille coupling. This methodology provides excellent control over the stereochemistry of the three double bonds, a critical feature for the biological activity of Strobilurin B.

Overall Synthetic Scheme

The total synthesis of Strobilurin B, as reported by Coleman and Lu, is a convergent six-step process. The key steps involve the formation of a hetero-bis-metallated pentadiene, followed by two sequential palladium-catalyzed cross-coupling reactions to assemble the final molecule.

Strobilurin_B_Synthesis A 1,4-bis(trimethylsilyl)-1,3-butadiyne B Vinylstannane Intermediate A->B 1. MeLi, THF, -78 °C 2. H₂O 3. Bu₃Sn(Me)CuLi·LiCN, THF, -78 to -20 °C 4. KF, MeOH C Hetero-bis-metallated Pentadiene B->C 9-BBN, THF E Coupled Intermediate C->E Pd(dppf)Cl₂, AsPh₃, Cs₂CO₃, THF, H₂O D Aryl Iodide D->E Strobilurin_B Strobilurin B E->Strobilurin_B Pd₂(dba)₃, P(t-Bu)₃, THF F Vinyl Iodide F->Strobilurin_B caption Overall synthetic workflow for Strobilurin B. Coupling_Chemoselectivity cluster_Suzuki Suzuki-Miyaura Coupling (First C-C bond formation) cluster_Stille Stille Coupling (Second C-C bond formation) Pentadiene_B Pentadiene-Boronate Coupled_Product_S Coupled Intermediate Pentadiene_B->Coupled_Product_S Aryl_Iodide Aryl Iodide Aryl_Iodide->Coupled_Product_S Pd_Catalyst_S Pd(0) Catalyst Pd_Catalyst_S->Coupled_Product_S Pentadiene_Sn Pentadiene-Stannane (on intermediate) Strobilurin_B Strobilurin B Pentadiene_Sn->Strobilurin_B Vinyl_Iodide Vinyl Iodide Vinyl_Iodide->Strobilurin_B Pd_Catalyst_St Pd(0) Catalyst Pd_Catalyst_St->Strobilurin_B caption_mech Chemoselective coupling reactions.

Sources

Method

Application Note: In Vitro Antifungal Susceptibility Testing of Strobilurin B

For: Researchers, scientists, and drug development professionals in mycology and infectious diseases. Introduction: The Promise of Strobilurin B in Antifungal Research Strobilurin B, a natural product originally isolated...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Introduction: The Promise of Strobilurin B in Antifungal Research

Strobilurin B, a natural product originally isolated from the fungus Strobilurus tenacellus, represents a fascinating class of compounds with a potent antifungal mechanism.[1][2] Like other strobilurins, its fungicidal activity stems from the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b complex III, effectively disrupting the fungal electron transport chain and halting ATP production.[1][3][4] This targeted mechanism has led to the development of numerous synthetic strobilurin analogues that are now cornerstones in agricultural crop protection.[5][6][7]

As the threat of drug-resistant fungal pathogens grows, there is a critical need to explore novel antifungal agents. Strobilurin B, as a parent compound, offers a unique scaffold for the development of new therapeutics. This application note provides a detailed, experience-driven guide for the in vitro antifungal susceptibility testing of Strobilurin B, adapting standardized methodologies to ensure rigorous and reproducible evaluation of its antifungal potential against clinically relevant yeasts and molds.

The protocols herein are grounded in the robust frameworks established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12] However, they are specifically tailored to address the unique challenges of testing a natural, potentially poorly soluble compound in a research and development setting.

Mechanism of Action: A Visualized Pathway

Strobilurin B's mode of action is a well-defined and highly specific metabolic attack. Understanding this pathway is crucial for interpreting susceptibility data and anticipating potential resistance mechanisms.

Figure 1: Mechanism of Action of Strobilurin B. This diagram illustrates how Strobilurin B inhibits the fungal electron transport chain at Complex III, preventing ATP synthesis and leading to fungal cell death.

Core Protocols: Broth Microdilution and Agar Disk Diffusion

Two primary methods form the foundation of in vitro antifungal susceptibility testing: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar disk diffusion for a qualitative assessment of susceptibility.

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)

This method is the gold standard for quantitative assessment of antifungal activity.[8][13] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[14]

I. Preparation of Strobilurin B Stock Solution:

  • Causality: Strobilurins can have low aqueous solubility.[15] Therefore, proper solubilization is critical for accurate testing.

  • Step 1: Accurately weigh a sufficient amount of Strobilurin B powder.

  • Step 2: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). Note: The final concentration of DMSO in the assay wells must not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Step 3: Store the stock solution in small aliquots at -70°C, protected from light, to maintain stability.[16]

II. Fungal Inoculum Preparation:

  • Causality: The density of the fungal inoculum is a critical variable that must be standardized to ensure reproducibility.[14][17]

  • Step 1: Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate for 24-48 hours at 35°C.

  • Step 2: Prepare a suspension of fungal cells in sterile saline (0.85%).

  • Step 3: Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • Step 4: Further dilute this suspension in the assay medium (RPMI-1640) to achieve the final target inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

III. Assay Plate Preparation and Incubation:

  • Step 1: In a 96-well U-bottom microtiter plate, perform serial twofold dilutions of the Strobilurin B stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 16 µg/mL to 0.03 µg/mL).

  • Step 2: Inoculate each well with the prepared fungal suspension.

  • Step 3: Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

  • Step 4: Incubate the plates at 35°C for 24-48 hours.

IV. Reading and Interpreting MICs:

  • Causality: The endpoint for reading MICs can vary depending on the drug class. For some fungistatic agents, a significant reduction in growth is used as the endpoint.[18][19]

  • Step 1: After incubation, visually inspect the wells for fungal growth.

  • Step 2: The MIC is determined as the lowest concentration of Strobilurin B that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This is a common endpoint for agents like echinocandins and is recommended here due to the potential for trailing growth.[18][20]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Strobilurin_Stock Prepare Strobilurin B Stock in DMSO Serial_Dilution Serial Dilution of Strobilurin B in 96-Well Plate Strobilurin_Stock->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 24-48h Inoculation->Incubate Read_MIC Visually Read MIC (≥50% Inhibition) Incubate->Read_MIC

Figure 2: Broth Microdilution Workflow. A streamlined process for determining the Minimum Inhibitory Concentration (MIC) of Strobilurin B.

Protocol 2: Agar Disk Diffusion (Adapted from CLSI M44)

This method provides a simpler, more cost-effective way to assess antifungal susceptibility qualitatively.[9][21][22]

I. Preparation of Strobilurin B Disks:

  • Step 1: Prepare a concentrated solution of Strobilurin B in a suitable volatile solvent (e.g., DMSO).

  • Step 2: Aseptically apply a precise volume of the solution onto sterile paper disks (6 mm diameter) to achieve the desired drug concentration per disk (e.g., 5 µg).

  • Step 3: Allow the solvent to fully evaporate in a sterile environment.

II. Inoculum and Plate Preparation:

  • Step 1: Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Step 2: Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[23]

  • Step 3: Allow the plate to dry for 3-5 minutes.

III. Disk Application and Incubation:

  • Step 1: Aseptically place the prepared Strobilurin B disk onto the inoculated agar surface.

  • Step 2: Gently press the disk to ensure complete contact with the agar.

  • Step 3: Incubate the plates at 35°C for 20-24 hours.

IV. Measuring and Interpreting Zones of Inhibition:

  • Step 1: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Step 2: The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) requires the establishment of clinical breakpoints, which are not yet available for Strobilurin B. For research purposes, the zone diameter provides a qualitative measure of antifungal activity.

Data Presentation and Interpretation

Systematic recording and presentation of data are paramount for comparative analysis.

Table 1: Example MIC Data for Strobilurin B

Fungal SpeciesStrain IDStrobilurin B MIC (µg/mL)
Candida albicansATCC 900280.5
Candida glabrataClinical Isolate 11
Candida parapsilosisATCC 220192
Cryptococcus neoformansATCC 901120.25
Aspergillus fumigatusATCC 2043051

Table 2: Example Zone Diameter Data for Strobilurin B (5 µg disk)

Fungal SpeciesStrain IDZone Diameter (mm)
Candida albicansATCC 9002822
Candida glabrataClinical Isolate 118
Candida parapsilosisATCC 2201915
Cryptococcus neoformansATCC 9011225
Aspergillus fumigatusATCC 20430519

Self-Validation and Quality Control: Ensuring Trustworthiness

Every assay must include internal controls to validate the results.

  • Quality Control Strains: Standard ATCC strains with known susceptibility profiles to other antifungal agents should be run with each batch of tests. For yeasts, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are recommended.[24][25][26]

  • Growth and Sterility Controls: A drug-free well (growth control) must show adequate fungal growth, and an uninoculated well (sterility control) must remain clear.

  • Reproducibility: The reproducibility of broth microdilution is generally considered to be within plus or minus two doubling dilutions.[14]

Quality Control Workflow

QC_Workflow Start Begin Susceptibility Assay Include_QC Include QC Strains (e.g., C. parapsilosis ATCC 22019) Start->Include_QC Include_Controls Include Growth & Sterility Controls Start->Include_Controls Run_Assay Perform Broth Microdilution or Disk Diffusion Include_QC->Run_Assay Include_Controls->Run_Assay Read_Results Read Test & QC Results Run_Assay->Read_Results Validate Validate Results Read_Results->Validate Accept Accept & Report Results Validate->Accept QC in range? Controls valid? [Yes] Reject Reject Results & Troubleshoot Assay Validate->Reject [No]

Figure 3: Quality Control Validation Loop. A self-validating system to ensure the accuracy and reliability of susceptibility testing results.

Conclusion and Future Directions

This application note provides a comprehensive and technically sound framework for assessing the in vitro antifungal activity of Strobilurin B. By adapting established CLSI guidelines and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data to advance the study of this promising natural product. Future work should focus on expanding the panel of tested organisms, including resistant strains, and correlating in vitro data with in vivo efficacy models to fully elucidate the therapeutic potential of Strobilurin B and its derivatives.

References

  • Pfaller, M. A., et al. (2005). In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance. Journal of Clinical Microbiology, 43(1), 75–79. [Link]

  • CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Michigan State University Extension. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. MSU Extension. [Link]

  • CLSI. (2018). M44 - Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts, 3rd Edition. Clinical and Laboratory Standards Institute. [Link]

  • Wikipedia. (n.d.). Strobilurin. Wikipedia. [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 14(4), 383–388. [Link]

  • Arikan, S., et al. (2001). In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates. Antimicrobial Agents and Chemotherapy, 45(11), 3090–3094. [Link]

  • Arikan, S., et al. (2001). In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus andFusarium Isolates. Antimicrobial Agents and Chemotherapy, 45(11), 3090-3094. [Link]

  • CLSI. (2018). New Antifungal Guideline CLSI M44 Published. CLSI News. [Link]

  • Kartsonis, N. A., et al. (2003). Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome. Antimicrobial Agents and Chemotherapy, 47(4), 1195–1203. [Link]

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]

  • CLSI. (n.d.). CLSI M44 Disk Diffusion Method for Yeast Susceptibility Testing. CLSI. [Link]

  • Gnat, S., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(10), 865. [Link]

  • Arendrup, M. C., et al. (2012). Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates. Antimicrobial Agents and Chemotherapy, 56(6), 2974–2982. [Link]

  • Scite.ai. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Scite.ai. [Link]

  • Majoros, L., et al. (2005). Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration. Journal of Clinical Microbiology, 43(6), 2993–2995. [Link]

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]

  • Wyenandt, C. A. (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Rutgers Plant & Pest Advisory. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. [Link]

  • Kim, M. J., et al. (2022). Strobilurin fungicides activate plant defense against viral and bacterial infections and improve plant vigor. Journal of Plant Diseases and Protection, 129(4), 747-758. [Link]

  • OMAFRA. (2016). Understanding the Strobilurin Fungicides. ONvegetables. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451. [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650–1653. [Link]

  • El-Nagar, A., et al. (2021). Mini Review Strobilurins: New group of fungicides. Journal of Plant Protection and Pathology, 12(8), 531-536. [Link]

  • CLSI. (2020). M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2022). M27M44S - Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Scribd. (n.d.). M27 4th Edition. Scribd. [Link]

  • de Oliveira, A. C., et al. (2013). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista do Instituto de Medicina Tropical de São Paulo, 55(5), 297–304. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

  • SAI Global. (2013). CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. SAI Global Store. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 735-748. [Link]

  • ResearchGate. (n.d.). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). ResearchGate. [Link]

  • Fenibo, E. O., et al. (2020). An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. Frontiers in Microbiology, 11, 453. [Link]

  • ResearchGate. (n.d.). Strobilurin Fungicides used in both in vitro and in planta assays. ResearchGate. [Link]

  • CABI Digital Library. (n.d.). In vitro screening of the new strobilurin fungicide pyraclostrobin 20% WDG and biocontrol agents against Aspergillus niger(Van. CABI Digital Library. [Link]

  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 237-246. [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 237-246. [Link]

  • ESCMID. (n.d.). EUCAST. European Society of Clinical Microbiology and Infectious Diseases. [Link]

  • ResearchGate. (n.d.). In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]

  • Williams, L. K., et al. (2019). Investigations into the biosynthesis of the antifungal strobilurins. Organic & Biomolecular Chemistry, 17(24), 6012–6021. [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451. [Link]

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Application

Application Notes and Protocols for the Field Application of Strobilurin B and its Analogs for Crop Protection

Abstract: This document provides a comprehensive technical guide for researchers and agricultural scientists on the field application of Strobilurin B and its commercially successful synthetic analogs. Strobilurin B, a n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and agricultural scientists on the field application of Strobilurin B and its commercially successful synthetic analogs. Strobilurin B, a natural product from the fungus Strobilurus tenacellus, is the progenitor of the Quinone outside Inhibitor (QoI) class of fungicides, a cornerstone of modern crop protection. While Strobilurin B itself is not used commercially due to limitations in stability, its mechanism of action and biological spectrum defined the development of highly effective synthetic strobilurins. This guide elucidates the foundational biochemistry, explains the rationale behind the development of synthetic analogs, and provides detailed protocols for field evaluation and application based on decades of research on compounds like azoxystrobin, pyraclostrobin, and trifloxystrobin. Critical considerations for resistance management and environmental safety are also detailed.

Introduction: The Progenitor Role of Strobilurin B

The strobilurins are a class of fungicides derived from a natural antifungal substance produced by the small forest mushroom Strobilurus tenacellus.[1] The parent natural products, Strobilurins A and B, were first isolated and described in the 1970s.[2][3] These compounds demonstrated a potent ability to suppress the growth of competing fungi by inhibiting their mitochondrial respiration.[1][3] This discovery ushered in a new era of fungicide development, leading to the creation of synthetic analogs designed for enhanced stability and broader field applicability.[2]

First commercialized in 1996, synthetic strobilurins now represent a significant portion of the global fungicide market, with active ingredients like azoxystrobin registered for use on over 80 different crops worldwide.[2][4][5] They are prized for their broad-spectrum activity against all four major groups of plant pathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[4][6]

This guide focuses on the practical application of this chemical class, using the extensive data from commercial strobilurins to provide a framework for the field use and evaluation of Strobilurin B or novel derivatives.

Scientific Foundation: Mechanism of Action

The defining characteristic of all strobilurin fungicides is their specific mode of action. They are classified as Quinone outside Inhibitors (QoIs), belonging to FRAC (Fungicide Resistance Action Committee) Group 11.[7][8]

Causality of Fungicidal Action: Strobilurins act by binding to the Quinone 'outside' (Qo) site of the Cytochrome b-c1 complex (Complex III) within the mitochondrial respiratory chain of fungi.[7][8][9] This binding event blocks the transfer of electrons between cytochrome b and cytochrome c1.[6][10] The direct consequence is the inhibition of ATP synthesis, effectively starving the fungal cells of energy required for essential metabolic processes, including spore germination and mycelial growth.[3][11] This targeted disruption of the energy supply chain is the primary reason for their potent fungicidal activity. The outstanding efficacy of strobilurins lies in their ability to inhibit spore germination, making them most effective when applied preventatively, early in disease development.[1]

cluster_Mito Fungal Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cyt b-c1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cyt c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP synthesizes Strobilurin Strobilurin B (QoI Fungicide) Strobilurin->Block label_block Inhibits electron transfer at Qo site

Caption: Mechanism of action for Strobilurin B and its analogs.

Pre-Field Assessment: From Natural Product to Viable Fungicide

The transition from a natural product like Strobilurin B to a field-ready solution requires rigorous evaluation. Synthetic strobilurins were developed primarily because natural strobilurins have poor photostability (they are degraded by UV light), making them unsuitable for field use.[1] The protocols below outline the necessary steps for evaluating a new strobilurin-type compound.

Protocol 3.1: In Vitro Antifungal Spectrum Analysis

Objective: To determine the range of fungal pathogens inhibited by the test compound and its effective concentration (EC₅₀).

Methodology:

  • Pathogen Culture: Grow target fungi (e.g., Alternaria solani, Puccinia triticina, Erysiphe necator) on appropriate solid media (e.g., Potato Dextrose Agar - PDA).

  • Stock Solution Preparation: Dissolve the strobilurin compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Prepare a series of dilutions from the stock solution. Amend molten PDA with these dilutions to achieve final concentrations ranging from 0.01 to 100 µg/mL.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each amended agar plate. Include solvent-only and unamended plates as controls.

  • Incubation: Incubate plates at the optimal temperature for each pathogen (typically 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony on the control plate reaches the edge.

  • Analysis: Calculate the percentage of growth inhibition relative to the control for each concentration. Use probit analysis to determine the EC₅₀ value (the concentration that inhibits growth by 50%).

Protocol 3.2: Phytotoxicity Screening

Objective: To assess potential harm to the target crop at and above efficacious doses.

Methodology:

  • Plant Cultivation: Grow healthy seedlings of the target crop (e.g., wheat, tomato, grape) in a greenhouse to the 3-4 leaf stage.

  • Treatment Preparation: Prepare spray solutions of the strobilurin compound at various concentrations, typically 1x, 2x, 5x, and 10x the anticipated field rate. Include a water-only control.

  • Application: Spray the plants to the point of runoff, ensuring complete coverage.

  • Observation: For 14 days post-application, visually inspect plants for signs of phytotoxicity, including chlorosis, necrosis, stunting, or leaf deformation.

  • Scoring: Rate the phytotoxicity on a scale of 0 (no damage) to 100% (plant death). A compound is generally considered safe if no significant damage is observed at 2x the efficacious rate.

Field Application Protocols

The following protocols are based on established best practices for commercial strobilurin fungicides and serve as a robust framework for field trials.

Target Crops, Pathogens, and Application Rates

Strobilurins are effective against a vast range of diseases in numerous crops.[6][12] Application rates must be carefully calibrated based on the crop, target pathogen, disease pressure, and specific product formulation.

CropTarget PathogensTypical Active Ingredient (a.i.) Rate (Azoxystrobin/Pyraclostrobin)Notes
Cereals (Wheat, Barley)Powdery Mildew (Blumeria graminis), Rusts (Puccinia spp.), Septoria Leaf Blotch100 - 250 g a.i./haApply preventatively at early stages of disease development.
Grapes Powdery Mildew (Uncinula necator), Downy Mildew (Plasmopara viticola)100 - 180 g a.i./haCritical for protecting fruit clusters; strict resistance management is required.[1]
Potatoes/Tomatoes Early Blight (Alternaria solani), Late Blight (Phytophthora infestans)125 - 200 g a.i./haApplication intervals of 7-14 days may be needed under high disease pressure.[13]
Soybeans Frogeye Leaf Spot (Cercospora sojina), Soybean Rust (Phakopsora pachyrhizi)80 - 150 g a.i./haResistance in Frogeye Leaf Spot is a major concern in some regions.[14]
Cotton Target Spot (Corynespora cassiicola), Areolate Mildew110 - 220 g a.i./haApplications often timed around first bloom.[15][16]
Turfgrass Brown Patch (Rhizoctonia solani), Dollar Spot (Sclerotinia homoeocarpa)150 - 300 g a.i./haOften used in rotational programs.

Note: The rates provided are general guidelines. Always consult the specific product label for legally mandated application rates and instructions.[17][18]

Protocol 4.2: Field Application Procedure

Objective: To achieve uniform coverage of the target crop for optimal disease prevention.

Materials:

  • Calibrated sprayer (e.g., backpack, boom sprayer)

  • Personal Protective Equipment (PPE) as per safety data sheet

  • Strobilurin fungicide formulation (e.g., SC, WG, EC)[19]

  • Water source

  • Adjuvant (if recommended by the label)

Methodology:

  • Timing: The cardinal rule for strobilurins is preventative application .[1] Apply before or at the very first sign of disease. Use disease forecasting models where available to time applications for periods of high risk (e.g., high humidity, leaf wetness).[17]

  • Sprayer Calibration: Ensure the sprayer is properly calibrated to deliver the desired volume per unit area (e.g., Liters per hectare). This is critical for applying the correct dose.

  • Tank Mixing:

    • Fill the spray tank with half the required volume of water.

    • Begin agitation.

    • If using a Water Dispersible Granule (WG), pre-slurry it in a small amount of water before adding to the tank. Add other formulation types (e.g., Suspension Concentrate - SC) slowly.

    • If tank-mixing with another fungicide for resistance management, add it according to the label instructions (often after the strobilurin is fully dispersed).

    • Add the remaining water and any required adjuvants. Maintain agitation throughout the spraying process.

  • Application:

    • Apply during cooler parts of the day (early morning or late evening) to minimize drift and evaporation.

    • Ensure uniform coverage of all plant surfaces, especially new growth. Strobilurins exhibit translaminar activity, meaning they can move from the upper to the lower leaf surface, but they are not fully systemic.[1]

  • Record Keeping: Log the date, time, crop stage, weather conditions, product used, and application rate for every application.

Resistance Management: A Non-Negotiable Requirement

The site-specific mode of action of strobilurins makes them highly prone to the development of fungal resistance.[1][10] A single point mutation in the fungal cytochrome b gene (often G143A) can confer a high level of resistance, rendering the entire FRAC Group 11 class of fungicides ineffective.[7][8] Therefore, a robust resistance management strategy is not optional; it is essential for preserving the utility of these fungicides.

Key Strategies:

  • Limit Applications: Never apply strobilurin fungicides more than two times sequentially. Adhere to the maximum number of applications per season as specified on the product label.

  • Rotate FRAC Groups: Always rotate to a fungicide with a different mode of action (a different FRAC code) after a strobilurin application or block. For example, follow a Group 11 application with a Group 3 (DMI) or Group 7 (SDHI) fungicide.

  • Use Tank-Mixes: When possible, tank-mix strobilurins with a multi-site protectant fungicide (FRAC Groups M1-M9, such as mancozeb or chlorothalonil).[7][8] This adds a different mode of action in a single pass and makes it harder for resistance to develop.

  • Use Recommended Rates: Using lower-than-labeled rates can select for moderately resistant individuals in the fungal population. Always use the full, recommended rate.

  • Integrated Pest Management (IPM): Combine chemical control with other tactics like planting resistant crop varieties, managing crop debris, and optimizing irrigation to reduce overall disease pressure.[20]

Start Disease Scouting: Pathogen Detected Check_History Is Strobilurin (FRAC 11) a viable option based on local resistance history? Start->Check_History Select_Alt Select Fungicide from Different FRAC Group (e.g., 3, 7, M5) Check_History->Select_Alt No (Resistance likely) Decision_Mix Tank-mix with a multi-site protectant (e.g., FRAC M-group)? Check_History->Decision_Mix Yes Apply Apply Fungicide Select_Alt->Apply Prep_Strobilurin Prepare Strobilurin-only Spray (Full Rate) Decision_Mix->Prep_Strobilurin No Prep_Mix Prepare Strobilurin + Protectant Spray (Full Rates) Decision_Mix->Prep_Mix Yes (Recommended) Prep_Strobilurin->Apply Prep_Mix->Apply Update_Log Update Spray Log & Plan Next Rotation Apply->Update_Log End Monitor Efficacy Update_Log->End

Caption: Decision workflow for Strobilurin resistance management.

Environmental and Toxicological Considerations

While some strobilurins are classified as "reduced-risk" due to low mammalian toxicity, they exhibit significant toxicity to fish and other aquatic organisms.[1][11] The extensive use of these compounds has led to their detection in aquatic systems and agricultural products.[21][22]

Key Safety Precautions:

  • Prevent Runoff: Do not apply directly to water or in areas where surface water is present. Establish buffer zones around water bodies as required by local regulations.

  • Avoid Drift: Do not spray during windy conditions.

  • Follow PPE Guidelines: Always wear the personal protective equipment specified on the product's safety data sheet.

  • Residue Management: Adhere strictly to pre-harvest intervals (PHI) to ensure that residues in the final crop product do not exceed maximum residue limits (MRLs).

Conclusion

Strobilurin B stands as a landmark natural product that revolutionized fungal disease control in agriculture. While its direct use is limited, the principles derived from its mode of action have led to a powerful class of synthetic fungicides. For researchers and scientists, the successful application of these compounds hinges on a deep understanding of their preventative nature, a strict adherence to resistance management protocols, and a commitment to environmental stewardship. The protocols and guidelines presented here provide a comprehensive framework for leveraging the benefits of strobilurin chemistry while mitigating its inherent risks.

References

  • A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity. (n.d.). Google Scholar.
  • Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension. (2010).
  • Strobilurin - Wikipedia. (n.d.). Wikipedia. [Link]

  • A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. (2025). Environmental Sciences Europe.
  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). Frontiers in Microbiology. [Link]

  • Understanding Strobilurin Fungicides (FRAC group 11) in 2015. (2015). Plant & Pest Advisory, Rutgers University. [Link]

  • Understanding the Strobilurin Fungicides (FRAC code 11). (2016). ONvegetables. [Link]

  • Strobilurins: Evolution of a New Class of Active Substances. (n.d.). David Moore's World of Fungi.
  • Toxicological impact of strobilurin fungicides on human and environmental health: a literature review. (2024). Taylor & Francis Online. [Link]

  • An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. (2020). Frontiers in Microbiology.
  • Strategies to avoid resistance development to strobilurin and related fungicides in New Zealand. (n.d.). ResearchGate. [Link]

  • Practical measures to combat fungicide resistance in pathogens of barley. (n.d.). Agriculture and Horticulture Development Board (AHDB). [Link]

  • Strobilurins: New group of fungicides. (2025). ResearchGate. [Link]

  • Azoxystrobin 2023 SC Application Rates from Different Manufacturers for Effective Crop Protection. (2024). LinkedIn. [Link]

  • Evaluation of Foliar Applications of Strobilurin Fungicides in Cotton across the Southern United St
  • Strobilurin fungicides. (2022). Ontario Grain Farmer Magazine. [Link]

  • Azoxystrobin Application Rates and Guidelines for Effective Crop Protection. (2024). LinkedIn. [Link]

  • Strobilurin formulations. (2013).
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  • Bioefficacy of Strobilurin Based Fungicides against Rice Sheath Blight Disease. (n.d.). Google Scholar.
  • Stabilized compositions containing strobilurin fungicides and polyhydric alcohols. (2024).
  • Unlocking Crop Potential: The Efficacy of Trifloxystrobin Fungicide in Modern Agriculture. (2025). LinkedIn. [Link]

  • The strobilurin fungicides. (n.d.). David Moore's World of Fungi.
  • The strobilurin fungicides. (n.d.). PubMed. [Link]

  • Triazoles and strobilurins for management of early blight disease of pot

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Method

Application Notes and Protocols for Strobilurin B in Powdery Mildew Management Research

Foreword for the Researcher This document provides a comprehensive technical guide for the utilization of Strobilurin B in research settings focused on the study and management of powdery mildew. Strobilurin B, a natural...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This document provides a comprehensive technical guide for the utilization of Strobilurin B in research settings focused on the study and management of powdery mildew. Strobilurin B, a natural fungicidal compound, serves as a critical reference molecule for understanding the Quinone outside Inhibitor (QoI) class of fungicides. Its specific mode of action, targeting fungal mitochondrial respiration, makes it an invaluable tool for mechanistic studies, efficacy testing, and resistance research. These notes are designed to move beyond simple instructions, offering a framework grounded in scientific causality to empower researchers in designing robust, self-validating experiments.

Introduction to Strobilurin B: A Natural Product Foundation

Strobilurins are a class of fungicides inspired by natural antifungal compounds produced by various wood-rotting basidiomycete fungi, such as Strobilurus tenacellus, from which Strobilurin A and B were first isolated.[1] These natural products evolved to give the fungi a competitive advantage by suppressing the growth of other fungi in their environment.[2] Strobilurin B is an enoate ester, a specific type of β-methoxyacrylate, which is the core functional group (toxophore) responsible for its antifungal activity.[3][4]

While natural strobilurins like Strobilurin B exhibit potent antifungal properties, their inherent instability under UV light renders them unsuitable for widespread agricultural field use.[5][6] This limitation spurred the development of synthetic analogs (e.g., Azoxystrobin, Pyraclostrobin) that retain the core mechanism of action but possess enhanced photostability and systemic properties.[7] Consequently, Strobilurin B remains a vital compound for laboratory and greenhouse research, providing a baseline for the activity of the entire QoI fungicide class against key pathogens, including the obligate biotrophic fungi that cause powdery mildew.[1]

Physicochemical Properties of Strobilurin B

A clear understanding of a compound's properties is fundamental to proper experimental design, particularly for preparing accurate stock solutions and understanding potential environmental fate.

PropertyValueSource(s)
CAS Number 65105-52-4[8][9]
Molecular Formula C₁₇H₁₉ClO₄[3][9]
Molecular Weight 322.8 g/mol [3][9]
Appearance Light brown solid[8]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) or Methanol[8]
Source Isolated from Strobilurus sp.[8]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin B, like all QoI fungicides, has a highly specific, single-site mode of action. It potently inhibits fungal mitochondrial respiration, effectively starving the pathogen of the energy required for germination, growth, and infection.[5][10]

The target site is the cytochrome bc₁ complex (Complex III) located in the inner mitochondrial membrane.[4][10] Strobilurin B binds to the Quinone outside (Qo) site of cytochrome b.[11] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c₁, which is a critical step in the electron transport chain.[8][10] The disruption of this process halts the production of adenosine triphosphate (ATP), the cell's primary energy currency, leading to the cessation of vital fungal life processes and eventual cell death.[1][11]

Strobilurin_MoA cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Inhibitor Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ Pool) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Cytochrome bc₁ Complex (Complex III) Qo Site Qi Site UQ->Complex_III:f1 e- (as UQH₂) CytC Cytochrome c Complex_III:f1->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient Strobilurin_B Strobilurin B Strobilurin_B->Complex_III:f1 BINDS & BLOCKS

Caption: Strobilurin B inhibits the mitochondrial respiratory chain by blocking electron transfer at the Qo site of the Cytochrome bc₁ complex.

Experimental Protocols for Efficacy Evaluation

The following protocols are designed as templates for assessing the efficacy of Strobilurin B against powdery mildew pathogens (e.g., Podosphaera xanthii, Blumeria graminis). It is critical to include appropriate controls in every experiment.

Preparation of Stock and Working Solutions

Causality: Accurate concentration preparation is the foundation of reliable dose-response experiments. DMSO is used as the solvent due to Strobilurin B's solubility properties. A serial dilution approach ensures precision across a wide range of concentrations.

  • Primary Stock Solution (10 mg/mL): Weigh 10 mg of Strobilurin B (purity ≥97%) and dissolve it in 1 mL of 100% DMSO.[8][9] Vortex until fully dissolved. Store in a light-protected container at -20°C.

  • Secondary Stock Solution (1000 µg/mL): Dilute the primary stock 1:10 in sterile distilled water containing a surfactant (e.g., 0.02% Tween 20) to aid in dispersion. For example, add 10 µL of the primary stock to 990 µL of sterile surfactant-water.

  • Working Solutions: Perform serial dilutions from the secondary stock to achieve the desired final concentrations for your assay (e.g., 100, 10, 1, 0.1, 0.01, 0.001 µg/mL). Always prepare a "solvent control" containing the same final concentration of DMSO as the highest test concentration to account for any potential solvent effects on the fungus.

Protocol 1: In Vitro Spore Germination Inhibition Assay

Causality: This assay directly measures the compound's effect on the initial stage of infection: spore germination. By inhibiting this step, a fungicide can prevent the pathogen from ever establishing itself on the host. The hanging drop or cavity slide method provides a humid, stable environment for observing this process.[7][12]

  • Inoculum Preparation: Collect fresh conidia from heavily infected leaves (e.g., cucumber or wheat) by gently brushing the sporulating colonies with a soft paintbrush into sterile distilled water containing 0.02% Tween 20.

  • Spore Concentration Adjustment: Using a hemocytometer, adjust the spore suspension to a concentration of approximately 1 x 10⁵ conidia/mL.

  • Assay Setup:

    • On a clean glass cavity slide, place a 20 µL droplet of a Strobilurin B working solution.

    • Add a 20 µL droplet of the adjusted spore suspension to the fungicide droplet and mix gently with the pipette tip.

    • For the control, mix 20 µL of the spore suspension with 20 µL of the solvent control solution.

    • Maintain at least three replicate slides per concentration.

  • Incubation: Place the slides in a moist chamber (e.g., a petri dish with moistened filter paper) and incubate in the dark at room temperature (25 ± 1°C) for 24 hours.[7]

  • Assessment: After incubation, add one drop of lactophenol cotton blue to the slide to stop germination and stain the conidia. Observe at least 100 conidia per replicate under a microscope (40X). A spore is considered germinated if the germ tube is at least half the length of the conidium.

  • Calculation:

    • Percent Germination = (Number of Germinated Spores / Total Spores Counted) x 100

    • Percent Inhibition = [(% Germination in Control - % Germination in Treatment) / % Germination in Control] x 100

Protocol 2: In Vivo Detached Leaf Assay

Causality: This assay provides a more biologically relevant system than an in vitro test, as it incorporates the host-pathogen interaction.[13][14] It is an excellent method for evaluating both protective (preventative) and curative activity of a compound. Using water agar helps maintain leaf turgor and viability for the duration of the experiment.[15]

  • Plant Material: Use young, fully expanded, and healthy leaves from susceptible host plants (e.g., cucumber, wheat, pepper) grown in a pathogen-free environment.[15][16]

  • Protective (Preventative) Assay:

    • Prepare petri dishes containing 1.5% water agar.

    • Excise leaves or leaf discs (e.g., 2 cm diameter) and place them abaxial (bottom) side up on the agar.[15]

    • Spray the leaf surfaces evenly with the Strobilurin B working solutions until runoff. The control leaves should be sprayed with the solvent control.

    • Allow the leaves to dry completely in a laminar flow hood (approx. 1-2 hours).

    • Inoculate the treated leaves by dusting with fresh conidia or by spraying with a conidial suspension (1 x 10⁵ conidia/mL).

  • Incubation: Seal the petri dishes with parafilm and incubate at 22-25°C with a 14h light / 10h dark photoperiod.[14]

  • Disease Assessment: After 7-10 days, assess the percentage of the leaf area covered by powdery mildew colonies. A rating scale (e.g., 0 = no infection, 5 = >75% coverage) can be used for quantification.

Experimental_Workflow prep 1. Prepare Strobilurin B Stock & Working Solutions invitro 3a. In Vitro Assay (Spore Germination) prep->invitro invivo 3b. In Vivo Assay (Detached Leaf) prep->invivo spore_prep 2. Prepare Powdery Mildew Spore Suspension spore_prep->invitro spore_prep->invivo incubate_vitro 4a. Incubate 24h (Moist Chamber) invitro->incubate_vitro incubate_vivo 4b. Incubate 7-10 days (Growth Chamber) invivo->incubate_vivo assess_vitro 5a. Microscopic Assessment (% Inhibition) incubate_vitro->assess_vitro assess_vivo 5b. Visual Assessment (% Leaf Area Infected) incubate_vivo->assess_vivo analysis 6. Data Analysis (Dose-Response Curve & EC₅₀ Calculation) assess_vitro->analysis assess_vivo->analysis

Caption: General experimental workflow for evaluating Strobilurin B efficacy against powdery mildew.

Data Analysis and Interpretation: Determining EC₅₀

The Effective Concentration 50 (EC₅₀) is the concentration of a fungicide that inhibits a biological process (like spore germination or mycelial growth) by 50%.[9] It is the single most important metric for quantifying and comparing the potency of antifungal compounds.

  • Data Plotting: Plot the percent inhibition (Y-axis) against the log of the fungicide concentration (X-axis). This will generate a sigmoidal dose-response curve.

  • Modeling: Use a non-linear regression model, typically a four-parameter logistic (4PL) model, to fit the curve to your data.[17]

  • Calculation: The EC₅₀ value is the concentration that corresponds to 50% inhibition on the fitted curve. This can be calculated using statistical software such as R (with the drc package), GraphPad Prism, or specialized online calculators.[2][18]

IsolateStrobilurin B EC₅₀ (µg/mL)95% Confidence IntervalR² of Curve Fit
Wild-Type (e.g., PM-WT1)[Example: 0.05][Example: 0.03 - 0.08][Example: 0.99]
Test Isolate (e.g., PM-T1)[Insert Value][Insert Value][Insert Value]
Resistant Isolate (e.g., PM-R1)[Example: >100][N/A][Insert Value]
Caption: Example table for summarizing calculated EC₅₀ values from dose-response experiments.

Resistance to Strobilurin B: A High-Risk Reality

The single-site mode of action of QoI fungicides makes them highly prone to the development of resistance in fungal populations.[19] Resistance typically arises from a single point mutation in the pathogen's mitochondrial cytochrome b gene (cytb) .

The most common and significant mutation confers a high level of resistance by changing the amino acid glycine to alanine at position 143 (G143A) .[3][8][19] This single change dramatically reduces the binding affinity of Strobilurin B to the Qo site, rendering the fungicide ineffective.[1] The presence of the G143A mutation can lead to a complete loss of disease control in the field.[8][10]

For the Researcher: When conducting efficacy studies, it is crucial to use well-characterized, sensitive fungal isolates. If reduced sensitivity to Strobilurin B is observed, molecular analysis (e.g., PCR and sequencing) of the cytb gene is the definitive method for confirming if resistance is due to the G143A mutation or other, less common mutations (e.g., F129L).[8][10]

References

  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition, 38(10), 1328–1349. Available at: [Link]

  • Forster, B., Lutz, A., & Seigner, E. (n.d.). Detached Leaf Assay to Test for Downy Mildew Tolerance in Hops. Retrieved from [Link]

  • Yildiz, F., & Delen, N. (2018). Detached Leaf Test for Evaluation of Resistance to Powdery Mildew in Pepper. International Journal of Agriculture and Biosystems Engineering, 2(1). Available at: [Link]

  • Taksonyi, K., et al. (2013). Investigation into effective control of powdery mildew with strobilurins in viticulture - a case study. Mitteilungen Klosterneuburg, 63, 30-37. Available at: [Link]

  • Patel, D. B., et al. (2021). In vitro Evaluation of various Fungicides against Spore Germination Inhibition of Erysiphe cichoracearum DC. in bhendi. Research Trend. Available at: [Link]

  • Yildiz, F., & Delen, N. (2018). Detached Leaf Test for Evaluation of Resistance to Powdery Mildew in Pepper. Juniper Publishers. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Strobilurin B. PubChem Compound Database. Retrieved from [Link]

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649–662. Available at: [Link]

  • Bhatt, P., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 570. Available at: [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Available at: [Link]

  • Kim, Y. S., et al. (2003). Field Resistance to Strobilurin (QoI) Fungicides in Pyricularia grisea Caused by Mutations in the Mitochondrial Cytochrome b Gene. Phytopathology, 93(7), 891–900. Available at: [Link]

  • Miles, T. D., et al. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Plant Disease, 102(4), 804–810. Available at: [Link]

  • Epaminondas, P. G., et al. (2000). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 66(9), 3748–3754. Available at: [Link]

  • Al-Assaf, A. (2020). ec50estimator. CRAN. Retrieved from [Link]

  • Selim, R. E., & Khalil, M. S. (2021). Strobilurins: New group of fungicides. Journal of Plant Science and Phytopathology, 5, 063-066. Available at: [Link]

  • Miles, T. D., et al. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. PubMed. Retrieved from [Link]

  • Schuman, A. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. MSU Extension. Retrieved from [Link]

  • Colon, L. T., et al. (2004). Detached leaf test for foliage blight resistance. EUROBLIGHT Protocol - Version 1.2. Retrieved from [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451. Available at: [Link]

Sources

Application

Application Notes and Protocols: Enhancing Strobilurin B Delivery Through Advanced Formulation Development

For: Researchers, scientists, and drug development professionals in the fields of agriculture, mycology, and formulation science. Introduction: The Promise and Challenge of Strobilurin B Strobilurin B, a naturally occurr...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of agriculture, mycology, and formulation science.

Introduction: The Promise and Challenge of Strobilurin B

Strobilurin B, a naturally occurring fungicide, holds significant potential in the management of fungal pathogens.[1][2] Like other strobilurins, its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, effectively halting ATP production and leading to fungal cell death.[3][4] This specific mechanism of action makes it a potent agent against a broad spectrum of fungi.[5] However, the translation of this intrinsic activity into practical, effective applications is hampered by significant physicochemical challenges.

Natural strobilurins, the parent compounds for a major class of agricultural fungicides, often exhibit poor water solubility and instability, particularly to light, which led to the development of more robust synthetic analogues.[1] While specific data for Strobilurin B's aqueous solubility is not extensively published, data from its close analogues such as azoxystrobin (water solubility of 6.7 mg/L) and trifloxystrobin (logP of 4.5) strongly indicate its hydrophobic nature.[6][7][8] A computed logP of 4.5 for Strobilurin B further supports this characterization, signifying poor aqueous solubility.[9] This inherent hydrophobicity poses a major hurdle for its formulation and delivery, as it limits its bioavailability and effective concentration at the target site. Furthermore, the potential for photodegradation, a known issue for strobilurins, can reduce its persistence and efficacy in field applications.[3][10]

To overcome these limitations and unlock the full potential of Strobilurin B, advanced formulation strategies are imperative. This application note details the rationale, development, and characterization of a nanoemulsion-based delivery system designed to enhance the solubility, stability, and ultimately, the antifungal efficacy of Strobilurin B.

Rationale for Nanoemulsion Formulation: A Strategic Approach

A nanoemulsion is a colloidal dispersion of two immiscible liquids, where the droplet size of the dispersed phase is in the nanometer range (typically 20-200 nm). This formulation strategy was selected for Strobilurin B based on the following key advantages:

  • Enhanced Solubilization: The oily core of the nanoemulsion droplets serves as a reservoir for the hydrophobic Strobilurin B, effectively increasing its concentration in an aqueous medium.

  • Improved Stability: Encapsulation within the nanoemulsion droplets can protect Strobilurin B from environmental degradation factors such as hydrolysis and photolysis.

  • Controlled Release: The formulation can be tailored to provide a sustained release of the active ingredient, prolonging its effective duration.

  • Increased Bioavailability: The small droplet size and large surface area of the nanoemulsion can facilitate better adhesion to and penetration of biological surfaces, such as fungal cell walls or plant cuticles.

The selection of a nanoemulsion platform is therefore a scientifically driven choice to directly address the key challenges associated with Strobilurin B delivery.

Materials and Methods

Materials
MaterialSupplierGrade
Strobilurin B(Specify Supplier)>98% Purity
Medium-Chain Triglycerides (MCT) Oil(Specify Supplier)Pharmaceutical Grade
Polysorbate 80 (Tween® 80)(Specify Supplier)Pharmaceutical Grade
Sorbitan Oleate (Span® 80)(Specify Supplier)Pharmaceutical Grade
Deionized WaterIn-houseHigh-Purity
Fungal Culture (e.g., Botrytis cinerea)ATCC
Potato Dextrose Agar (PDA)(Specify Supplier)Microbiological Grade
Potato Dextrose Broth (PDB)(Specify Supplier)Microbiological Grade
Protocol 1: Preparation of Strobilurin B-Loaded Nanoemulsion

This protocol describes the preparation of a 1% (w/w) Strobilurin B-loaded nanoemulsion using the high-pressure homogenization method.

Step-by-Step Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh 1.0 g of Strobilurin B and dissolve it in 9.0 g of MCT oil.

    • Gently heat the mixture to 40°C under constant stirring until the Strobilurin B is completely dissolved. This forms the oil phase.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh 4.0 g of Polysorbate 80 and 1.0 g of Sorbitan Oleate.

    • Add 85.0 g of deionized water to the surfactants.

    • Stir the mixture at room temperature until a clear aqueous phase is formed.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., using a rotor-stator homogenizer) at 5000 rpm for 10 minutes. This will result in a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for 5 cycles at 15,000 psi.

    • Ensure the temperature of the system is maintained at or below 40°C throughout the homogenization process to prevent thermal degradation.

  • Cooling and Storage:

    • Allow the resulting nanoemulsion to cool to room temperature.

    • Store the formulation in a sealed, amber glass vial at 4°C.

Diagram of the Nanoemulsion Preparation Workflow:

Nanoemulsion_Workflow cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation Strobilurin_B Strobilurin B Dissolve Dissolve at 40°C Strobilurin_B->Dissolve MCT_Oil MCT Oil MCT_Oil->Dissolve Oil_Phase Oil Phase Dissolve->Oil_Phase Pre_Emulsion Pre-emulsification (High-Shear Mixing) Oil_Phase->Pre_Emulsion Add slowly Tween80 Polysorbate 80 Mix_Surfactants Mix Surfactants Tween80->Mix_Surfactants Span80 Sorbitan Oleate Span80->Mix_Surfactants Water Deionized Water Water->Mix_Surfactants Aqueous_Phase Aqueous Phase Mix_Surfactants->Aqueous_Phase Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Final_Nanoemulsion Strobilurin B Nanoemulsion Homogenization->Final_Nanoemulsion

Caption: Workflow for Strobilurin B nanoemulsion preparation.

Protocol 2: Characterization of the Nanoemulsion

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the nanoemulsion 1:100 with deionized water to avoid multiple scattering effects.

    • Equilibrate the sample to 25°C.

    • Measure the particle size, PDI, and zeta potential in triplicate.

  • Expected Results: A narrow particle size distribution with an average diameter in the range of 50-200 nm, a PDI below 0.3 (indicating a homogenous dispersion), and a zeta potential of sufficient magnitude (typically > |25| mV) to ensure colloidal stability.

2. Morphological Analysis:

  • Instrumentation: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Allow the sample to air-dry.

    • Optionally, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid) to enhance contrast.

    • Observe the grid under the TEM and capture images.

  • Expected Results: Spherical, well-dispersed droplets in the nanometer range, confirming the DLS data.

3. Encapsulation Efficiency and Drug Loading:

  • Procedure:

    • Separate the unencapsulated Strobilurin B from the nanoemulsion using a centrifugal ultrafiltration device (e.g., Amicon® Ultra).

    • Quantify the amount of free Strobilurin B in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE% = [(Total amount of Strobilurin B - Amount of free Strobilurin B) / Total amount of Strobilurin B] x 100

    DL% = [(Total amount of Strobilurin B - Amount of free Strobilurin B) / Total weight of nanoemulsion] x 100

Summary of Physicochemical Characterization Parameters:

ParameterMethodPurpose
Particle SizeDynamic Light Scattering (DLS)Determines the average size of the nanoemulsion droplets.
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)Measures the breadth of the particle size distribution.
Zeta PotentialDynamic Light Scattering (DLS)Indicates the surface charge and predicts the stability of the colloidal dispersion.
MorphologyTransmission Electron Microscopy (TEM)Visualizes the shape and size of the nanoemulsion droplets.
Encapsulation Efficiency (EE%)HPLC after ultrafiltrationDetermines the percentage of Strobilurin B successfully encapsulated within the nanoemulsion.
Drug Loading (DL%)HPLC after ultrafiltrationQuantifies the amount of Strobilurin B per unit weight of the nanoemulsion.
Protocol 3: In Vitro Release Study

This protocol evaluates the release of Strobilurin B from the nanoemulsion over time.

Step-by-Step Procedure:

  • Setup:

    • Use a dialysis bag method.

    • Accurately place 1 mL of the Strobilurin B nanoemulsion into a dialysis bag (with an appropriate molecular weight cut-off).

    • Suspend the dialysis bag in a beaker containing 100 mL of a release medium (e.g., phosphate-buffered saline with 0.5% Tween® 80 to maintain sink conditions).

    • Maintain the temperature at 25°C with constant stirring.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.

  • Analysis:

    • Quantify the concentration of Strobilurin B in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of Strobilurin B released at each time point.

    • Plot the cumulative release percentage against time to obtain the release profile.

Diagram of the In Vitro Release Study Setup:

InVitro_Release cluster_beaker Release Medium (PBS + 0.5% Tween 80) Stir_Bar Magnetic Stirrer Release_Medium Sampling Sample Collection (1 mL at intervals) Release_Medium->Sampling Withdraw Sample Dialysis_Bag Dialysis Bag with Nanoemulsion HPLC HPLC Analysis Sampling->HPLC Release_Profile Release Profile (Plot) HPLC->Release_Profile

Caption: In vitro release study setup using the dialysis bag method.

Protocol 4: Antifungal Activity Assay

This protocol assesses the efficacy of the Strobilurin B nanoemulsion against a target fungus.

Step-by-Step Procedure (Agar Dilution Method):

  • Preparation of Fungal Inoculum:

    • Prepare a spore suspension of the target fungus (e.g., Botrytis cinerea) in sterile water containing 0.05% Tween® 80.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Preparation of Medicated Agar:

    • Prepare molten Potato Dextrose Agar (PDA) and cool it to 45-50°C.

    • Add appropriate volumes of the Strobilurin B nanoemulsion, a solution of free Strobilurin B in a suitable solvent (as a control), and a blank nanoemulsion (without Strobilurin B) to achieve a range of final concentrations.

    • Pour the medicated agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Spot-inoculate 10 µL of the fungal spore suspension onto the center of each agar plate.

  • Incubation:

    • Incubate the plates at 25°C for 3-5 days, or until the fungal growth in the control plate (with blank nanoemulsion) has reached a sufficient size.

  • Assessment:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that completely inhibits visible fungal growth.

Conclusion and Future Perspectives

The development of a nanoemulsion-based delivery system for Strobilurin B presents a promising strategy to overcome its inherent physicochemical limitations. The protocols detailed in this application note provide a comprehensive framework for the formulation, characterization, and evaluation of such a system. The enhanced solubility and stability afforded by the nanoemulsion are expected to translate into improved bioavailability and antifungal efficacy.

Future work should focus on optimizing the nanoemulsion composition for specific applications, evaluating its long-term stability under various storage conditions, and conducting in vivo studies to confirm its efficacy and safety profile in relevant plant models. The principles and methodologies outlined here can serve as a valuable guide for researchers and professionals dedicated to advancing the delivery of challenging yet promising active ingredients like Strobilurin B.

References

  • Michigan State University Extension. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. [Link]

  • Wikipedia. (n.d.). Strobilurin. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. [Link]

  • Wyenandt, A. (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Plant & Pest Advisory, Rutgers University. [Link]

  • Wyenandt, A. (2016). Understanding the Strobilurin Fungicides. ONvegetables. [Link]

  • National Center for Biotechnology Information. (n.d.). Strobilurin B. PubChem Compound Database. [Link]

  • Hewitt, H. G. (1998). The strobilurin fungicides. Pest Management Science, 54(4), 321-322. [Link]

  • Sauter, H., et al. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition, 38(10), 1328-1349. [Link]

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]

  • National Center for Biotechnology Information. (n.d.). Strobilurin. PubChem Compound Database. [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451. [Link]

  • Debona, D., et al. (2017). Physiological effects of strobilurin and carboxamides on plants: an overview. Pesquisa Agropecuária Tropical, 47(4), 370-378. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Trifloxystrobin. PubChem Compound Database. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. [Link]

  • Wikipedia. (n.d.). Strobilurin. [Link]

  • Google Patents. (n.d.).
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  • Gill, G. S., et al. (2023). Nano Emulsion Based Pesticides Formulations-A Bioengineering Perspective. GS Gill Research Institute. [Link]

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Method

Application Notes and Protocols for Studying Strobilurin B Degradation Pathways

Introduction: The Environmental Significance of Strobilurin B Strobilurin B is a naturally derived fungicide belonging to the strobilurin class, which was first isolated from fungi such as Strobilurus tenacellus.[1] Like...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Strobilurin B

Strobilurin B is a naturally derived fungicide belonging to the strobilurin class, which was first isolated from fungi such as Strobilurus tenacellus.[1] Like its synthetic analogues (e.g., azoxystrobin, pyraclostrobin), Strobilurin B functions by inhibiting mitochondrial respiration in fungi at the Quinone outside (QoI) site of the cytochrome bc1 complex, effectively halting ATP production and preventing fungal growth.[2][3] This potent mode of action has made strobilurins a cornerstone of modern agriculture for managing a broad spectrum of plant pathogens.[4]

However, the widespread use of these compounds raises critical questions about their environmental fate and ecotoxicological impact.[5] Understanding the degradation pathways of Strobilurin B is paramount for several reasons:

  • Environmental Persistence: Determining the rate and extent of degradation helps predict how long the molecule and its metabolites will remain in soil and aquatic ecosystems.

  • Metabolite Toxicity: Degradation does not always lead to detoxification. Intermediate products can sometimes be more mobile or toxic than the parent compound. Identifying these metabolites is crucial for a complete risk assessment.

  • Bioremediation Potential: Characterizing the microorganisms and enzymes responsible for biotic degradation can pave the way for developing effective bioremediation strategies for contaminated sites.[6]

This guide provides a comprehensive framework and detailed protocols for researchers investigating the abiotic and biotic degradation pathways of Strobilurin B. It is designed to offer both the conceptual understanding and the practical, step-by-step methodologies required for robust and reproducible studies.

Conceptual Framework: Major Degradation Pathways

The environmental transformation of Strobilurin B, like other strobilurins, is governed by a combination of abiotic and biotic processes.[7] The core structure, particularly the (E)-β-methoxyacrylate toxophore, is a key site for chemical and enzymatic reactions.[2]

2.1 Abiotic Degradation

Abiotic pathways are chemical processes that occur without microbial intervention. The two primary mechanisms are:

  • Photolysis: Degradation driven by ultraviolet (UV) radiation from sunlight. The double bonds in the strobilurin structure are particularly susceptible to photolytic cleavage and isomerization.[8] The rate of photolysis can be significantly influenced by environmental factors such as water depth, turbidity, and the presence of photosensitizing agents.

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. The methyl ester linkage in many strobilurins is a primary target for hydrolysis. This reaction is highly dependent on pH, with degradation rates often increasing under alkaline conditions.[9]

2.2 Biotic Degradation

Biotic degradation, mediated by microorganisms (bacteria and fungi) and plants, is typically the most significant pathway for the dissipation of strobilurins from the environment.[2] Key enzymatic reactions include:

  • Ester Hydrolysis: Cleavage of the methyl ester group by microbial esterases to form the corresponding carboxylic acid, a common primary metabolite.[9]

  • Ether Cleavage: Scission of the ether linkage connecting the two ring structures.

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings, often mediated by cytochrome P450 monooxygenases.

  • Oxidative Cleavage: Breakage of the acrylate double bond.[9]

These initial transformations are often followed by secondary metabolic processes (Phase II), where the metabolites are conjugated with molecules like sugars or amino acids, increasing their water solubility and facilitating further breakdown.[8]

Experimental Design & Strategy

A successful degradation study begins with a well-defined strategy. The choice of experimental system, analytical methods, and control groups is critical for generating meaningful data.

Table 1: Key Parameters for Designing Strobilurin B Degradation Studies
ParameterAbiotic Studies (Hydrolysis/Photolysis)Biotic Studies (Soil/Water Microcosms)
System Sterile aqueous buffer solutions (varied pH), sterile water on quartz surfaces.Non-sterile, characterized soil; natural water samples with sediment.
Test Substance Analytical grade Strobilurin B. Radiolabeled (e.g., ¹⁴C) for mass balance.Analytical grade Strobilurin B. ¹⁴C-labeled compound is highly recommended.
Key Controls Dark Control: To isolate photolysis from other processes. Sterile Control: To ensure no microbial activity.Sterile (Autoclaved/Irradiated) Control: To differentiate biotic from abiotic degradation. No-Substrate Control: To monitor for interfering compounds.
Incubation Temperature-controlled chambers, specific light sources (e.g., Xenon lamp).Controlled temperature, moisture, and aeration (aerobic vs. anaerobic).
Endpoint Disappearance of parent compound (DT₅₀), identification of major degradants.Rate of degradation (DT₅₀), mineralization (% of ¹⁴C to ¹⁴CO₂), metabolite identification, formation of bound residues.
Regulatory Guide OECD Guideline 111 (Hydrolysis), OECD 316 (Phototransformation).[10]OECD Guideline 307 (Aerobic/Anaerobic Transformation in Soil).[10][11]
General Experimental Workflow

The diagram below illustrates a typical workflow for a comprehensive degradation study, from initial setup to final analysis.

G cluster_setup Phase 1: Experimental Setup cluster_incubation Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis & Identification cluster_data Phase 4: Data Interpretation setup_abiotic Abiotic System (Sterile Buffer/Water) spike Spike with Strobilurin B (¹⁴C-labeled or non-labeled) setup_abiotic->spike setup_biotic Biotic System (Soil/Water Microcosm) setup_biotic->spike controls Prepare Controls (Sterile, Dark, etc.) spike->controls incubate Incubate under Controlled Conditions controls->incubate sample Collect Samples over Time Course incubate->sample trap Trap Volatiles (¹⁴CO₂) incubate->trap extract Solvent Extraction of Parent & Metabolites sample->extract lsc Quantify Radioactivity (LSC) trap->lsc Quantify ¹⁴CO₂ extract->lsc Quantify fractions chrom Chromatographic Analysis (HPLC, LC-MS/MS) extract->chrom mass_balance Establish Mass Balance lsc->mass_balance identify Identify Metabolites chrom->identify kinetics Determine Degradation Kinetics (DT₅₀) chrom->kinetics pathway Propose Degradation Pathway identify->pathway kinetics->pathway mass_balance->pathway

Caption: General workflow for studying Strobilurin B degradation.

Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for key degradation assays. These are based on internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals.[10]

Protocol 1: Abiotic Degradation - Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of hydrolytic degradation of Strobilurin B in sterile aqueous solutions at different pH values.

Materials:

  • Strobilurin B, analytical standard (>99% purity)

  • Sterile aqueous buffer solutions: pH 4 (e.g., acetate), pH 7 (e.g., phosphate), pH 9 (e.g., borate)

  • Acetonitrile (ACN), HPLC grade

  • Sterile, amber glass vials with Teflon-lined caps

  • Calibrated pH meter, analytical balance, temperature-controlled incubator/water bath

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of Strobilurin B in ACN. Sparingly soluble compounds may require a co-solvent, but its concentration in the final test solution should be minimal (<1%).

  • Spiking: In triplicate for each pH and time point, add a small aliquot of the stock solution to the sterile buffer solutions in amber vials to achieve a final concentration (e.g., 1-10 mg/L). The final ACN concentration should not exceed 1%.

  • Incubation: Tightly cap the vials and place them in a temperature-controlled incubator set to a constant temperature (e.g., 25°C or 50°C to accelerate the study). A parallel set of samples should be prepared for a time-zero (T₀) analysis.

  • Sampling: At predetermined intervals (e.g., 0, 1, 2, 5, 7, 14, 30 days), remove one set of triplicate vials for each pH.

  • Analysis: Analyze the samples directly by injecting an aliquot into the HPLC or LC-MS/MS system.

  • Data Analysis: Quantify the peak area of the Strobilurin B parent compound at each time point. Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. Calculate the rate constant (k) from the slope of the regression line and determine the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.

Self-Validation System:

  • T₀ Recovery: The analysis of T₀ samples should yield a recovery of 90-110% of the nominal spiking concentration, verifying the spiking and analytical procedure.[11]

  • Sterility Check: At the end of the study, plate an aliquot of the test solutions onto a nutrient agar plate to confirm sterility.

  • Analytical Method Validation: The HPLC or LC-MS/MS method must be validated for linearity, accuracy, and precision according to standard guidelines.[12][13]

Protocol 2: Biotic Degradation in Aerobic Soil (Adapted from OECD 307)

Objective: To determine the rate and pathway of Strobilurin B degradation in a biologically active soil under aerobic conditions.

Materials:

  • Freshly collected and characterized soil (sieved <2 mm)

  • ¹⁴C-labeled Strobilurin B (preferably ring-labeled) and analytical standard

  • Solutions for trapping ¹⁴CO₂ (e.g., 1M NaOH or ethylene glycol monomethyl ether)

  • Extraction solvent (e.g., ACN/water mixture)

  • Liquid Scintillation Counter (LSC) and scintillation cocktail

  • HPLC with a radiodetector (HPLC-RAM) and/or LC-MS/MS

  • Incubation flasks (biometers) designed to trap volatiles

Procedure:

  • Soil Characterization and Equilibration: Characterize the soil for texture, pH, organic carbon content, and microbial biomass. Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate in the dark at a constant temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.

  • Application of Test Substance: Prepare a solution of ¹⁴C-Strobilurin B (mixed with non-labeled standard if needed) and apply it evenly to the soil samples. For solid test substances, a carrier like sand can be used to ensure uniform distribution. Prepare replicate flasks for each sampling time point, plus sterile controls (e.g., autoclaved or gamma-irradiated soil).

  • Incubation: Place the flasks in a dark, temperature-controlled incubator. Continuously pass humidified, CO₂-free air through the flasks and then through the trapping solutions to collect the evolved ¹⁴CO₂.

  • Sampling and Analysis:

    • At specified intervals, sacrifice replicate flasks (both test and sterile).

    • Volatiles: Remove the ¹⁴CO₂ traps and analyze an aliquot by LSC to determine the extent of mineralization.

    • Extraction: Extract the soil samples exhaustively with an appropriate solvent (e.g., using sonication or accelerated solvent extraction).

    • Radio-analysis: Analyze the extracts by LSC to quantify the extractable radioactivity. The remaining soil can be combusted to determine the amount of non-extractable (bound) residues.

    • Metabolite Profiling: Analyze the extracts using HPLC-RAM to create a radio-chromatogram, which separates and quantifies the parent compound and radiolabeled metabolites. Subsequent analysis by LC-MS/MS is used to identify the chemical structure of the metabolites.[14]

  • Data Analysis:

    • Calculate a mass balance at each time point: % Radioactivity = % in Extract + % in Bound Residue + % Mineralized as ¹⁴CO₂. The total recovery should be within 90-110%.[11]

    • Plot the concentration of Strobilurin B and its major metabolites over time.

    • Calculate the DT₅₀ (time to 50% dissipation) and DT₉₀ for the parent compound using appropriate kinetic models.

Self-Validation System:

  • Sterile Control: Degradation in the sterile control should be minimal, confirming that the observed transformation in the test samples is primarily biotic.

  • Mass Balance: A complete mass balance demonstrates the integrity of the experiment and accounts for all applied radioactivity.

  • Microbial Activity: The mineralization rate in the test systems should be consistent and demonstrate a viable microbial population.

Proposed Degradation Pathway Visualization

The following diagram illustrates a plausible degradation pathway for a generic strobilurin, incorporating the key reactions discussed.

G Strobilurin Strobilurin B (Parent Compound) AcidMetabolite Strobilurin Acid (Metabolite A) Strobilurin->AcidMetabolite Ester Hydrolysis (Biotic/Abiotic) HydroxylatedMetabolite Hydroxylated Metabolite (Metabolite B) Strobilurin->HydroxylatedMetabolite Ring Hydroxylation (Biotic) CleavedMetabolite Ring-Cleavage Product (Metabolite C) Strobilurin->CleavedMetabolite Ether/Double Bond Cleavage (Biotic/Photolytic) Mineralization Mineralization (CO₂ + H₂O + Biomass) AcidMetabolite->Mineralization BoundResidue Bound Residues (Soil Organic Matter) AcidMetabolite->BoundResidue Conjugate Conjugated Metabolite HydroxylatedMetabolite->Conjugate Phase II Metabolism HydroxylatedMetabolite->BoundResidue CleavedMetabolite->Mineralization CleavedMetabolite->BoundResidue Conjugate->Mineralization

Caption: Hypothetical degradation pathway for Strobilurin B.

References

  • Feng, Y., Huang, Y., Zhan, H., Bhatt, P., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. National Center for Biotechnology Information. [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers Media S.A.[Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers. [Link]

  • Blasco, C., Font, G., & Picó, Y. (2004). Method validation for strobilurin fungicides in cereals and fruit. Journal of chromatography. A, 1028(2), 257–265. [Link]

  • Soler, C., et al. (2008). Control of Strobilurin Fungicides in Wheat Using Direct Analysis in Real Time Accurate Time-of-Flight and Desorption Electrospray Ionization Linear Ion Trap Mass Spectrometry. Analytical Chemistry, 80(24), 9634–9641. [Link]

  • Reddy, K. R. N., et al. (2012). Development and Validation of a HPLC-UV Method for Simultaneous Determination of Strobilurin Fungicide Residues in Tomato Fruits. International Journal of ChemTech Research, 4(3), 1145-1152. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6441102, Strobilurin B. [Link]

  • ResearchGate. (n.d.). Comparison of abiotic vs biotic transformation pathways for strobilurin fungicides. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • Wikipedia. (2023). Strobilurin. [Link]

  • OECD. (2002). OECD Guideline for the Testing of Chemicals 307: Aerobic and Anaerobic Transformation in Soil. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

  • Kaur, R., et al. (2021). Pesticide residues degradation strategies in soil and water: a review. International Journal of Environmental Science and Technology, 19(9), 9405–9424. [Link]

  • OECD. (2007). Introduction to OECD Test Guidelines on Pesticide Residues Chemistry - Section 5 Part A. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mechanisms of Fungal Resistance to Strobilurin B

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating fungal resistance to Strobilurin B and other QoI (Quinone outside Inhibitor) fungicides. This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating fungal resistance to Strobilurin B and other QoI (Quinone outside Inhibitor) fungicides. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your research.

Introduction to Strobilurin B Resistance

Strobilurin B and other fungicides in its class are potent inhibitors of mitochondrial respiration in fungi. They act by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and halts ATP production, ultimately leading to fungal cell death.[1][2][3][4][5] However, the single-site mode of action of strobilurins makes them highly susceptible to the development of resistance in fungal populations.[1][4] This guide will delve into the primary mechanisms of resistance and provide practical guidance for their investigation.

Frequently Asked Questions (FAQs)

Q1: My fungal strain, previously susceptible to Strobilurin B, is now showing resistance. What is the most likely cause?

A1: The most common mechanism of resistance to strobilurin fungicides is a target-site modification due to point mutations in the mitochondrial cytochrome b gene (CYTB).[1] The most frequently observed mutation is a single nucleotide polymorphism that results in an amino acid substitution of glycine with alanine at position 143 (G143A).[4][6][7][8][9][10][11] This single amino acid change is often responsible for high levels of resistance and can lead to a complete loss of fungicide efficacy.[12] Another, less frequent mutation is the substitution of phenylalanine to leucine at position 129 (F129L), which typically confers a moderate level of resistance.[13][14][15]

Q2: I have sequenced the CYTB gene and found no mutations, yet my fungal strain is still resistant. What other mechanisms could be at play?

A2: While target-site mutations are the primary cause of resistance, other mechanisms can contribute to a resistant phenotype. These include:

  • Activation of the Alternative Oxidase (AOX) Pathway: The AOX pathway provides a bypass for the cytochrome bc1 complex, allowing electrons to flow from ubiquinol directly to oxygen.[16][17][18] This pathway is insensitive to strobilurin inhibition and can allow the fungus to continue respiration and ATP production, albeit at a lower efficiency.[16][18] AOX can be constitutively expressed in some fungi or induced by the inhibition of the main respiratory chain.[16][18]

  • Increased Efflux Pump Activity: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, can actively transport strobilurins out of the fungal cell, reducing the intracellular concentration of the fungicide below its effective threshold.[19][20][21][22][23] This mechanism can sometimes lead to cross-resistance with other classes of fungicides.[20]

Q3: How can I differentiate between these different resistance mechanisms in the lab?

A3: A multi-step experimental approach is necessary to elucidate the specific resistance mechanism:

  • Confirm Resistance Phenotype: First, quantitatively determine the Minimum Inhibitory Concentration (MIC) or EC50 value of your fungal strain using a standardized antifungal susceptibility test. A significant increase in the MIC/EC50 compared to a susceptible wild-type strain confirms resistance.

  • Sequence the CYTB Gene: This is the primary step to identify target-site mutations (G143A, F129L, etc.).

  • Investigate the AOX Pathway: If no CYTB mutations are found, assess the involvement of the AOX pathway. This can be done by measuring fungal respiration in the presence of Strobilurin B and a specific AOX inhibitor, such as salicylhydroxamic acid (SHAM).[16][18] If the addition of SHAM restores the inhibitory effect of Strobilurin B, it indicates the involvement of the AOX pathway.

  • Assess Efflux Pump Activity: If the above mechanisms are ruled out, investigate the role of efflux pumps. This can be done using fluorescent dyes that are substrates for efflux pumps or by measuring the expression levels of known efflux pump genes using RT-qPCR.

Troubleshooting Guide

This section addresses common issues encountered during experimental workflows.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Inconsistent MIC/EC50 results for Strobilurin B. 1. Inoculum variability. 2. Inaccurate drug concentrations. 3. Subjective endpoint reading. 4. Instability of Strobilurin B in the assay medium.1. Standardize your inoculum preparation to ensure a consistent cell density. 2. Prepare fresh Strobilurin B stock solutions and perform serial dilutions carefully. Verify the final concentrations. 3. Use a spectrophotometer to read absorbance for a more objective determination of growth inhibition. 4. Ensure the assay medium and conditions are appropriate for Strobilurin B stability.
PCR amplification of the CYTB gene fails or yields non-specific products. 1. Poor DNA quality. 2. Inappropriate primer design. 3. Suboptimal PCR conditions.1. Use a high-quality DNA extraction method. Assess DNA purity and concentration before PCR. 2. Design or use previously validated primers specific to the fungal species of interest. 3. Optimize the annealing temperature, extension time, and MgCl2 concentration for your PCR reaction.
No clear effect of the AOX inhibitor (SHAM) in respiration assays. 1. The fungal species may not possess a functional AOX pathway. 2. The concentration of SHAM may be suboptimal. 3. The experimental conditions are not conducive to measuring AOX activity.1. Consult literature to confirm the presence of an AOX gene in your fungal species. 2. Perform a dose-response experiment to determine the optimal concentration of SHAM for your fungal strain. 3. Ensure proper oxygenation and substrate availability in your respiration assay setup.
Contradictory results between gene expression (RT-qPCR) of efflux pumps and resistance phenotype. 1. Post-transcriptional or post-translational regulation of efflux pumps. 2. Involvement of multiple, uncharacterized efflux pumps. 3. Transient induction of efflux pump expression.1. Consider performing functional assays, such as dye efflux assays, to directly measure pump activity. 2. Broaden your gene expression analysis to include other known or putative efflux pump genes. 3. Analyze gene expression at different time points after exposure to Strobilurin B.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method to quantify the susceptibility of a fungal strain to Strobilurin B.

Materials:

  • 96-well microtiter plates

  • Strobilurin B stock solution (in DMSO)

  • RPMI-1640 medium (buffered with MOPS)

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer (optional, for objective reading)

Procedure:

  • Prepare Strobilurin B Dilutions: Perform serial two-fold dilutions of the Strobilurin B stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations. Include a drug-free well as a positive control for growth and a well with medium only as a negative control.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Strobilurin B that causes a significant inhibition of visible growth (e.g., ≥50%) compared to the positive control. For a more objective measurement, read the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Sequencing of the Cytochrome b (CYTB) Gene

This protocol outlines the steps to amplify and sequence the CYTB gene to identify resistance-conferring mutations.

Materials:

  • Fungal genomic DNA

  • CYTB-specific primers (designed for the fungal species of interest)

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose gel electrophoresis system

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.

  • PCR Amplification: Set up a PCR reaction using the extracted DNA, CYTB-specific primers, and PCR master mix. Use a thermocycler with an optimized program for your primers and fungal DNA.

  • Verification of PCR Product: Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type CYTB sequence of the same fungal species to identify any nucleotide changes and the corresponding amino acid substitutions (e.g., G143A, F129L).

Visualizing Resistance Mechanisms

Diagram 1: Strobilurin B Mode of Action and Target-Site Resistance

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Strobilurin_Action Strobilurin B Action cluster_Resistance Target-Site Resistance Complex III Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Electron Transfer ATP Synthesis ATP Synthesis Cytochrome c->ATP Synthesis Strobilurin B Strobilurin B Strobilurin B->Complex III Inhibits Qo site Mutated Complex III Mutated Complex III (G143A/F129L) Strobilurin B->Mutated Complex III Binding Reduced Mutated Complex III->Cytochrome c Electron Transfer (Restored)

Caption: Strobilurin B inhibits Complex III, halting ATP synthesis. Mutations like G143A reduce binding, restoring function.

Diagram 2: Alternative Oxidase (AOX) Pathway as a Bypass Mechanism

cluster_Mitochondrial_Respiration Mitochondrial Electron Transport Chain Ubiquinol Ubiquinol Complex III Complex III Ubiquinol->Complex III Main Pathway AOX Alternative Oxidase (AOX) Ubiquinol->AOX Bypass Pathway Complex IV Complex IV Complex III->Complex IV Oxygen Oxygen Complex IV->Oxygen AOX->Oxygen Strobilurin B Strobilurin B Strobilurin B->Complex III Inhibition

Sources

Optimization

Technical Support Center: Strobilurin B Photostability and Degradation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Strobilurin B. It addresses common challenges related to its photostability and degradation, off...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Strobilurin B. It addresses common challenges related to its photostability and degradation, offering troubleshooting advice and standardized protocols to ensure experimental integrity and reproducibility. Natural strobilurins, the parent compounds for many synthetic fungicides, are known for their limited photostability, a critical factor to manage in experimental and developmental settings.[1]

Frequently Asked Questions (FAQs)

Q1: What is Strobilurin B, and why is its photostability a concern?

A1: Strobilurin B is a natural product originally isolated from the fungus Strobilurus tenacellus.[2] Like other natural strobilurins, it served as a blueprint for a major class of agricultural fungicides known as Quinone outside Inhibitors (QoIs).[2][3][4] The core concern with Strobilurin B is its inherent photochemical instability.[1] Exposure to light, particularly UV radiation, can initiate degradation processes that alter its chemical structure, leading to a loss of biological activity and the formation of various degradation products. This instability can compromise experimental results, leading to inaccurate potency assessments and misinterpreted data if not properly controlled.

Q2: How does the photostability of Strobilurin B compare to synthetic strobilurin fungicides like azoxystrobin?

A2: Natural strobilurins, including Strobilurin A and by extension Strobilurin B, are significantly less photostable than their synthetic analogues.[1] Synthetic strobilurins such as azoxystrobin, kresoxim-methyl, and mandestrobin were specifically engineered to overcome the photolytic and volatility issues of the natural compounds, enhancing their persistence and efficacy in field applications.[1][2][3][5] For example, the photodegradation half-life of azoxystrobin in soil under field conditions is less than 14 days, whereas natural strobilurins degrade much more rapidly upon light exposure.[5][6]

Q3: What are the primary pathways of photodegradation for strobilurins?

A3: The primary photodegradation pathways for the strobilurin class involve several key reactions. The toxophoric (E)-β-methoxyacrylate group is a known point of vulnerability.[5] Key mechanisms observed in related strobilurins, which are likely relevant for Strobilurin B, include:

  • E/Z Isomerization: The double bond in the acrylate moiety can isomerize from the active (E) form to the less active (Z) form upon light exposure.

  • Bond Cleavage: Homolytic cleavage of ether linkages is a common degradation route, particularly at the benzyl phenyl ether bond in some synthetic strobilurins, leading to radical intermediates.[7][8][9][10]

  • Rearrangement Reactions: Photo-Claisen rearrangement can occur following bond cleavage, where radicals recombine to form structural isomers.[5][8][9]

  • Hydrolysis: Photohydrolysis of ester groups can occur, especially in aqueous solutions.[5]

Q4: How should I handle and store Strobilurin B to minimize photodegradation?

A4: To maintain the integrity of Strobilurin B, strict light protection is mandatory.

  • Storage: Store solid Strobilurin B and its solutions in amber glass vials or containers wrapped completely in aluminum foil. Store at a low temperature (e.g., -20°C) in a dark environment.

  • Handling: When preparing solutions or conducting experiments, work in a dimly lit room or under yellow/red safety lights that filter out UV and short-wavelength visible light. Minimize the sample's exposure time to any light source.

  • Containers: Use chemically inert containers for all studies. For photostability testing, transparent containers like quartz or borosilicate glass are required to allow light exposure, but control samples must be kept in identical containers wrapped in foil to serve as dark controls.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of Strobilurin B potency in solution. 1. Inadequate Light Protection: Exposure to ambient laboratory light during preparation or storage. 2. Transparent Container: Storing stock solutions in clear glass or plastic vials. 3. Solvent Effects: The solvent may be promoting photodegradation.1. Implement Strict Light Exclusion: Work under subdued or red/yellow light. Wrap all containers, including autosampler trays if possible, in aluminum foil. 2. Use Amber Vials: Immediately transfer solutions to amber glass vials for storage. 3. Run Solvent Controls: Evaluate the stability of Strobilurin B in different HPLC-grade solvents (e.g., acetonitrile, methanol) to identify the most inert option. Include a dark control for every condition.
Inconsistent results between replicate photostability experiments. 1. Variable Light Exposure: Inconsistent distance from the light source or uneven irradiation in the photostability chamber. 2. Temperature Fluctuations: Heat generated by the light source can cause thermal degradation, confounding photodegradation results.[12] 3. Improper Sampling: For solid samples, non-uniform crystal size or layer thickness can affect light penetration.[13]1. Standardize Geometry: Ensure all samples are placed at the same distance and orientation relative to the light source. Use a calibrated radiometer/lux meter to map the light intensity within the chamber. 2. Control Temperature: Use a temperature-controlled photostability chamber. Always run a parallel dark control sample stored at the same temperature to isolate thermal effects from photolytic effects.[14] 3. Standardize Sample Presentation: For powders, use a thin, uniform layer. Consider using specialized sample holders to improve reproducibility.[13]
Appearance of unexpected peaks in HPLC/LC-MS analysis after light exposure. 1. Formation of Photodegradants: These are likely isomers or cleavage products of Strobilurin B. 2. Secondary Degradation: Primary photodegradants may be unstable and degrade further. 3. Interaction with Excipients/Media: Components in the formulation or culture media may react with Strobilurin B upon light exposure.1. Characterize New Peaks: Use LC-MS/MS to obtain mass spectra and fragmentation patterns of the unknown peaks to help elucidate their structures. 2. Conduct a Time-Course Study: Analyze samples at multiple time points during light exposure to track the formation and disappearance of intermediates. 3. Simplify the Matrix: Perform initial forced degradation studies on Strobilurin B in a simple solvent system (e.g., acetonitrile/water) to identify its direct photodegradants before testing in complex matrices.[11]

Visualizing the Photodegradation Pathway

The exact photodegradation pathway for Strobilurin B is not as extensively documented as its synthetic counterparts. However, based on the known reactivity of the strobilurin scaffold, a probable pathway can be proposed. The key steps involve E/Z isomerization of the β-methoxyacrylate tail and cleavage events.

G cluster_key Process Key Strobilurin_B Strobilurin B (E-isomer) Z_Isomer Strobilurin B (Z-isomer) Strobilurin_B->Z_Isomer Photoisomerization (hν) Cleavage_Products Cleavage Products (e.g., Phenylacetic acid derivatives) Strobilurin_B->Cleavage_Products Photolytic Cleavage (hν) Z_Isomer->Cleavage_Products Photolytic Cleavage (hν) Further_Degradation Further Degradation (Smaller, non-aromatic fragments) Cleavage_Products->Further_Degradation Oxidation / Further Cleavage Key1 Parent Compound Key2 Degradation Products

Caption: Workflow for Strobilurin B photostability testing.

3. Step-by-Step Procedure:

Part A: Sample Preparation

  • Solid Sample: Weigh a sufficient amount of Strobilurin B and spread it as a thin, uniform layer (not more than 3mm deep) in a chemically inert, transparent dish. Prepare at least two samples: one for light exposure and one for the dark control.

  • Solution Sample: Prepare a solution of Strobilurin B in a suitable solvent (e.g., 1 mg/mL in acetonitrile). Place the solution in transparent, inert vials. Prepare at least two samples: one for light exposure and one for the dark control.

  • Dark Control: Completely wrap the containers for the dark control samples (both solid and solution) in aluminum foil to ensure no light exposure.

  • T=0 Sample: Analyze an aliquot of the freshly prepared solution sample immediately to establish the initial concentration and purity profile.

Part B: Exposure Conditions (Confirmatory Study)

  • Place the "exposed" and "dark control" samples in the photostability chamber. The dark control should be placed adjacent to the exposed sample to ensure identical temperature conditions. [14]2. Expose the samples to a light source conforming to ICH Q1B guidelines until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is achieved. [14][15][16]3. Monitor and control the temperature inside the chamber to minimize thermal degradation.

Part C: Forced Degradation (For Method Development & Pathway Elucidation)

  • For forced degradation studies, the exposure duration can be extended beyond the confirmatory study levels to intentionally induce significant degradation (e.g., 5-20% loss of parent compound). [11]2. It is recommended to take samples at intermediate time points to build a degradation profile over time. This helps in identifying primary versus secondary degradation products.

4. Analysis:

  • At the end of the exposure period, retrieve all samples (exposed, dark control).

  • For solid samples, accurately weigh and dissolve a portion in a suitable solvent to a known concentration.

  • Analyze all samples, including the T=0 control, using a validated, stability-indicating HPLC or LC-MS/MS method. The method must be able to separate Strobilurin B from its potential photodegradants. [17][18][19]4. Evaluation:

    • Compare the chromatogram of the exposed sample to the T=0 and dark control samples.

    • Calculate the percentage loss of Strobilurin B in the exposed sample relative to the dark control to determine the extent of photodegradation.

    • Identify and quantify major degradation products (as a percentage of the total).

    • If significant degradation is observed in the dark control, it indicates thermal instability, which must be reported.

References

  • Adachi, T., Suzuki, Y., & Fujisawa, T. (2024). Degradation of the strobilurin fungicide mandestrobin in illuminated water–sediment systems. Journal of Pesticide Science, 49(1), 38-45. [Link]

  • Feng, Y., Huang, Y., Zhan, H., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. [Link]

  • Adachi, T., Suzuki, Y., Nishiyama, M., Kodaka, R., Fujisawa, T., & Katagi, T. (2018). Photodegradation of Strobilurin Fungicide Mandestrobin in Water. Journal of Agricultural and Food Chemistry, 66(32), 8514–8521. [Link]

  • Adachi, T., Suzuki, Y., Nishiyama, M., Kodaka, R., Fujisawa, T., & Katagi, T. (2018). Photodegradation of Strobilurin Fungicide Mandestrobin in Water. PubMed. [Link]

  • Adachi, T., Suzuki, Y., & Fujisawa, T. (2024). Degradation of the strobilurin fungicide mandestrobin in illuminated water-sediment systems. PubMed. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • Anonymous. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. IJRPR. [Link]

  • Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. [Link]

  • Feng, Y., Huang, Y., Zhan, H., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Wikipedia contributors. (n.d.). Strobilurin. Wikipedia. [Link]

  • Li, Y., Dong, F., Xu, J., Liu, X., Wu, X., Zheng, Y., & Chen, X. (2012). [Determination of strobilurin fungicides in fruits and their mass fragmentation routes by ultra performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 30(1), 54–59. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Zhang, R., et al. (2021). Detoxification Esterase StrH Initiates Strobilurin Fungicide Degradation in Hyphomicrobium sp. Strain DY-1. Applied and Environmental Microbiology, 87(22). [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 42(4), 441–451. [Link]

  • Sankar, S. R., et al. (2014). DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 274-279. [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. ResearchGate. [Link]

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers. [Link]

  • Li, Y., et al. (2012). Determination of strobilurin fungicides in fruits and their mass fragmentation routes by ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Semantic Scholar. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • International Journal of Generic Drugs. (n.d.). Photostability. [Link]

  • Caron Scientific. (n.d.). FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

Sources

Troubleshooting

Technical Support Center: Experimental Solubility of Strobilurin B

Welcome to the technical support center for improving the solubility of Strobilurin B in experimental assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the solubility of Strobilurin B in experimental assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity and success of your experiments.

Introduction: The Challenge of Strobilurin B Solubility

Strobilurin B, a member of the strobilurin class of fungicides, inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer.[1][2] This mechanism of action makes it a valuable tool for various biological studies. However, like many strobilurins, Strobilurin B exhibits low water solubility, a significant hurdle for researchers conducting in vitro and in vivo assays.[2] This guide will provide a systematic approach to addressing these solubility challenges, ensuring accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about working with Strobilurin B:

Q1: What is the best initial solvent to dissolve Strobilurin B?

Q2: My Strobilurin B, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue known as "crashing out." It occurs because the highly concentrated Strobilurin B in the DMSO stock solution is rapidly diluted in the aqueous medium, where its solubility is much lower. To prevent this, a gradual dilution process is recommended. Prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium before making the final dilution. Adding the solution dropwise while gently vortexing can also help.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some can tolerate up to 1%. However, primary cells are often more sensitive. It is always best to perform a dose-response curve to determine the maximum tolerated DMSO concentration for your specific cell line. A final concentration of 0.1% DMSO is generally considered safe for most cells.[4]

Q4: Can I use other solvents besides DMSO?

Ethanol can be an alternative, but like DMSO, it can be toxic to cells at higher concentrations. Studies have shown that ethanol concentrations ranging from 0.15% to 2.5% are well-tolerated by several human cancer cell lines.[5] As with DMSO, it is crucial to determine the tolerance of your specific cell line.

Q5: I've prepared my Strobilurin B solution, but how can I be sure of its actual concentration?

Visual inspection for precipitates is the first step. For quantitative confirmation, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method.[6][7] A standard curve with known concentrations of Strobilurin B should be used for accurate quantification. UV-Vis spectrophotometry can also be used if a linear relationship between absorbance and concentration can be established (a calibration curve).[8]

In-Depth Troubleshooting Guides

Issue 1: Preparing a Stable, High-Concentration Stock Solution

The Challenge: Achieving a stable, high-concentration stock solution is the first critical step. The choice of solvent and proper technique are paramount to avoid premature precipitation or degradation.

Causality of Experimental Choices: The goal is to dissolve Strobilurin B in a solvent where it has high solubility before introducing it to an aqueous environment. The molecular structure of Strobilurin B, with its aromatic rings and ester group, makes it hydrophobic.[9] Organic solvents like DMSO are effective because they can disrupt the intermolecular forces in the solid Strobilurin B and form stable interactions with the molecule.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Begin with high-purity, anhydrous DMSO.

  • Weighing the Compound: Accurately weigh the desired amount of Strobilurin B using a calibrated analytical balance.

  • Dissolution:

    • Add the appropriate volume of DMSO to the Strobilurin B powder in a sterile, conical tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, use a brief sonication step in a water bath sonicator (5-10 minutes). Avoid excessive heating.

  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Precipitation Upon Dilution in Aqueous Media

The Challenge: The most common failure point is the precipitation of the compound when the organic stock solution is diluted into the aqueous experimental medium (e.g., cell culture media, buffers).

Causality of Experimental Choices: This precipitation is a direct consequence of the drastic change in solvent polarity. The hydrophobic Strobilurin B molecules, once forced out of the favorable DMSO environment, aggregate in the aqueous medium to minimize their contact with water molecules.

Workflow for Preventing Precipitation During Dilution:

G cluster_0 Preparation Phase cluster_1 Dilution Phase cluster_2 Verification & Use Start Start with High-Concentration Strobilurin B in DMSO Stock Warm_Media Pre-warm Aqueous Medium (e.g., cell culture media) to 37°C Start->Warm_Media 1. Prepare Medium Vortex Add Stock Solution Dropwise while Gently Vortexing Start->Vortex 2a. Add Stock Slowly Intermediate_Dilution Prepare an Intermediate Dilution in Warmed Medium Warm_Media->Intermediate_Dilution 2. First Dilution Step Final_Dilution Perform Final Dilution to Working Concentration Vortex->Final_Dilution 3. Final Dilution Inspect Visually Inspect for Precipitation Final_Dilution->Inspect 4. Quality Control Use Use Immediately in Assay Inspect->Use 5. Proceed

Caption: Workflow for serial dilution of Strobilurin B to prevent precipitation.

Step-by-Step Protocol for Aqueous Dilution:

  • Pre-warm the Medium: Always use your complete experimental medium (including serum or other supplements) pre-warmed to 37°C. Lower temperatures decrease the solubility of hydrophobic compounds.

  • Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. For example, if your final desired concentration is 10 µM and your stock is 10 mM, first prepare a 1 mM intermediate solution in the warmed medium.

  • Slow Addition and Mixing: Add the stock solution (or intermediate dilution) to the aqueous medium drop by drop while gently vortexing or swirling the tube. This gradual introduction allows for better dispersion of the compound.

  • Final Dilution: From the intermediate dilution, prepare your final working concentrations.

  • Use Immediately: It is best practice to prepare the final working solutions fresh for each experiment and use them immediately to minimize the risk of delayed precipitation.

Advanced Solubility Enhancement: The Use of Cyclodextrins

For particularly challenging applications or when aiming for higher aqueous concentrations, cyclodextrins can be a powerful tool.

The Science Behind Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly water-soluble "guest" molecules, like Strobilurin B, forming an inclusion complex. This complex has a water-soluble exterior, effectively increasing the apparent solubility of the guest molecule in aqueous solutions.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Workflow for Preparing a Strobilurin B-Cyclodextrin Inclusion Complex:

G cluster_0 Solution Preparation cluster_1 Complexation cluster_2 Isolation & Verification Strobilurin_Sol Dissolve Strobilurin B in a minimal amount of organic solvent (e.g., Ethanol) Mix Add Strobilurin B solution dropwise to the Cyclodextrin solution under constant stirring Strobilurin_Sol->Mix 1. Combine CD_Sol Prepare an Aqueous Solution of HP-β-Cyclodextrin CD_Sol->Mix Stir Stir the mixture for an extended period (e.g., 24-48h) at a controlled temperature Mix->Stir 2. Equilibrate Remove_Solvent Remove the organic solvent (e.g., rotary evaporation) Stir->Remove_Solvent 3. Purify Filter Filter the solution to remove any un-complexed Strobilurin B Remove_Solvent->Filter Lyophilize Lyophilize to obtain a solid powder of the complex Filter->Lyophilize Characterize Characterize the complex (e.g., HPLC, NMR) Lyophilize->Characterize 4. Verify

Caption: General workflow for preparing a Strobilurin B-cyclodextrin inclusion complex.

Protocol for Cyclodextrin Complexation (General Guidance):

  • Phase Solubility Studies: To determine the optimal ratio of Strobilurin B to HP-β-CD, a phase solubility study is recommended. This involves preparing saturated solutions of Strobilurin B in the presence of increasing concentrations of HP-β-CD and measuring the concentration of dissolved Strobilurin B.

  • Preparation of the Complex:

    • Dissolve HP-β-CD in deionized water with stirring.

    • In a separate container, dissolve Strobilurin B in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the Strobilurin B solution to the stirring HP-β-CD solution.

    • Continue stirring the mixture at room temperature or a slightly elevated temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal and Isolation:

    • The organic solvent can be removed by rotary evaporation.

    • The resulting aqueous solution can be filtered to remove any un-complexed, precipitated Strobilurin B.

    • The clear filtrate can then be lyophilized (freeze-dried) to obtain a solid powder of the Strobilurin B-HP-β-CD inclusion complex.

  • Reconstitution: The lyophilized powder can be readily dissolved in aqueous buffers or cell culture media for your experiments.

Data Summary and Reference Tables

Table 1: Recommended Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationNotes
DMSO0.1% - 0.5%Cell line dependent. Always perform a toxicity assessment.[4]
Ethanol0.1% - 1.0%Can be more toxic than DMSO for some cell lines.[5]

Table 2: Physicochemical Properties of Strobilurin B

PropertyValueSource
CAS Number 65105-52-4[13]
Molecular Formula C₁₇H₁₉ClO₄[9]
Molecular Weight 322.8 g/mol [9]
Predicted logP 4.5[9]

Conclusion

Successfully incorporating poorly soluble compounds like Strobilurin B into experimental assays requires a careful and systematic approach. By understanding the underlying physicochemical principles and following the detailed protocols and troubleshooting guides provided, researchers can overcome solubility challenges, prevent compound precipitation, and ensure the generation of reliable and reproducible data. Always remember to validate your methods for your specific experimental system.

References

  • An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. (2020). Frontiers in Microbiology. [Link]

  • DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. (2012). Indian Journal of Science and Research.
  • Strobilurin B. PubChem. [Link]

  • Simultaneous determination of strobilurin fungicides residues in bean samples by HPLC-UV-AD using boron-doped diamond electrode. (2020). Talanta. [Link]

  • Research Article Influence of Hydroxypropyl-𝛽-Cyclodextrin on the Photostability of Fungicide Pyrimethanil. (2014). ReCIPP. [Link]

  • Influence of Hydroxypropyl--Cyclodextrin on the Photostability of Fungicide Pyrimethanil. ResearchGate. [Link]

  • Complexation of carbendazim with hydroxypropyl-β-cyclodextrin to improve solubility and fungicidal activity. ResearchGate. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]

  • Review of strobilurin fungicide chemicals. ResearchGate. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]

  • Review of strobilurin fungicide chemicals. Semantic Scholar. [Link]

  • Strobilurin. Wikipedia. [Link]

  • Strobilurins: Evolution of a New Class of Active Substances. David Moore's World of Fungi. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Extraction and determination of strobilurin fungicides residues in apple samples. (2021). Taylor & Francis Online. [Link]

  • Extraction and determination of strobilurin fungicides residues in apple samples using ultrasound-assisted dispersive liquid-liquid microextraction based on a novel hydrophobic deep eutectic solvent followed by H.P.L.C-U.V. (2021). PubMed. [Link]

  • Azoxystrobin. PubChem. [Link]

  • The application of “plug-in molecules” method in novel strobilurin fungicides screening. (2020). RSC Advances. [Link]

  • Cyclodextrin-assisted dispersive liquid-liquid microextraction based on solidification of floating organic droplets coupled with HPLC for the determination of pyrethroid residues in cereals in. (2022). AKJournals. [Link]

  • Strobilurins: New group of fungicides. ResearchGate. [Link]

  • Determination of Strobilurin Fungicide Residues in Fruits and Vegetables by Micellar Electrokinetic Capillary Chromatography with Sweeping. (2013). Oxford Academic. [Link]

  • Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active Against the Rice Blast Pathogen Pyricularia oryzae. (2021). AIR Unimi. [Link]

  • FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES AZOXYSTROBIN. FAO. [Link]

  • Molecular structures of strobilurins. ResearchGate. [Link]

  • UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. (2023). Microbe Notes. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). WHO. [Link]

  • Determination of Strobilurin Fungicide Residues in Fruits and Vegetables by Micellar Electrokinetic Capillary Chromatography with Sweeping. ResearchGate. [Link]

  • An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. (2020). Frontiers in Microbiology. [Link]

  • How to dissolve poorly insoluble drug into water with cyclodextrin?. ResearchGate. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PMC. [Link]

  • Inclusions of Pesticides by β-Cyclodextrin in Solution and Solid State: Chlorpropham, Monuron, and Propanil. (2019). MDPI. [Link]

  • Determination of Strobilurin Fungicide Residues in Fruits and Vegetables by Micellar Electrokinetic Capillary Chromatography With Sweeping. (2013). PubMed. [Link]

  • How to extract/release a drug compound from beta cyclodextrin inclusion complex?. ResearchGate. [Link]

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Optimization

Technical Support Center: Optimizing Strobilurin B Efficacy Through Synergistic Combinations

Welcome to the technical support center for Strobilurin B combination studies. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the therapeutic potential o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Strobilurin B combination studies. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the therapeutic potential of Strobilurin B by identifying and validating synergistic drug combinations. As your application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments, troubleshoot effectively, and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles of Strobilurin B's mechanism and the theory behind synergy assessment.

Q1: What is the primary mechanism of action for Strobilurin B?

A1: Strobilurin B is a member of the strobilurin class of compounds, which are known as Quinone outside Inhibitors (QoIs).[1][2] Its primary mechanism is the inhibition of mitochondrial respiration.[3][4] Specifically, it binds to the Qo site of Complex III (the cytochrome bc1 complex) in the mitochondrial electron transport chain.[5][6] This action blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the mitochondrial membrane potential, halts ATP synthesis, and ultimately leads to cellular energy depletion and death.[4][7]

Q2: Based on its mechanism, what classes of drugs are logical synergistic partners for Strobilurin B?

A2: Given that Strobilurin B induces significant mitochondrial stress, the most promising synergistic partners are agents that either target a parallel metabolic pathway or exploit the vulnerabilities created by mitochondrial dysfunction. Key examples include:

  • Glycolysis Inhibitors: Compounds like 2-deoxy-D-glucose (2-DG) can create a synthetic lethal scenario. Many cancer cells rely on glycolysis for energy (the Warburg effect). By inhibiting both mitochondrial respiration (with Strobilurin B) and glycolysis, you effectively shut down the cell's two main energy production pathways.[8][9]

  • Pro-apoptotic Agents (e.g., BCL-2 Inhibitors): Mitochondrial stress is a potent trigger for apoptosis. Combining Strobilurin B with a drug that lowers the apoptotic threshold, such as a BCL-2 inhibitor (e.g., Venetoclax), can push stressed cells into programmed cell death more efficiently.[10][11]

  • Tyrosine Kinase Inhibitors (TKIs): Some TKIs have been shown to synergize with mitochondria-targeting agents.[10][11] The rationale can be complex, often involving the inhibition of survival pathways that cells might activate in response to metabolic stress.

  • Microtubule Destabilizers: This combination may seem less intuitive, but some studies have shown synergy between mitochondrial inhibitors and microtubule agents like vinorelbine.[10][11] The mechanism may involve disrupting cellular processes that are highly energy-dependent, such as mitosis, making the cell more susceptible to ATP depletion.

Q3: What is the difference between an additive, synergistic, and antagonistic effect?

A3: These terms describe the outcome of a drug combination compared to the individual effects of each drug.

  • Additive: The combined effect is equal to the sum of the individual effects. (1 + 1 = 2).

  • Synergistic: The combined effect is significantly greater than the sum of the individual effects. (1 + 1 > 2).[12] This is the primary goal of combination therapy as it can allow for lower doses of each drug, potentially reducing toxicity while increasing efficacy.[13][14]

  • Antagonistic: The combined effect is less than the sum of the individual effects. (1 + 1 < 2). This indicates that the drugs interfere with each other's activity.

Q4: What are the industry-standard methods for quantifying synergy?

A4: The two most widely accepted methods are the Chou-Talalay Combination Index (CI) method and Isobologram analysis.[12][13][15]

  • Chou-Talalay Method: This is a quantitative method based on the median-effect principle that calculates a Combination Index (CI).[16][17][18] It is highly versatile and provides a numerical value for the strength of the interaction.

  • Isobologram Analysis: This is a graphical method where a line of additivity is plotted between the doses of two drugs that produce a specific effect level (e.g., 50% inhibition).[19][20] Data points from combination experiments that fall below this line indicate synergy, on the line indicate additivity, and above the line indicate antagonism.[15][21]

Both methods are considered gold standards, and the Chou-Talalay method's quantitative output is particularly useful for ranking and comparing different drug combinations.[18]

Section 2: Experimental Design & Protocols

This section provides a structured workflow and detailed protocols for conducting a synergy study with Strobilurin B.

Experimental Workflow for Synergy Screening

This diagram outlines the logical flow from initial single-agent testing to the confirmation of a synergistic interaction.

Synergy_Workflow A Phase 1: Single-Agent Dose-Response B Determine IC50/EC50 for Strobilurin B & Partner Drug A->B C Phase 2: Combination Assay (Checkerboard) B->C Informs design D Design dose matrix around IC50 values (e.g., fixed ratio) C->D E Phase 3: Data Analysis D->E Generates data F Calculate Combination Index (CI) &/or Generate Isobologram E->F G Phase 4: Interpretation & Validation F->G Provides quantitative & visual output H Identify Synergistic Hits (CI < 1) G->H I Validate hits with mechanistic assays (e.g., Apoptosis, ATP levels) H->I Confirms mechanism

Caption: High-level workflow for a drug combination synergy study.

Protocol 1: Single-Agent IC50 Determination

Causality: Before testing combinations, you must accurately determine the potency of each drug alone. The half-maximal inhibitory concentration (IC50) is the most critical parameter for designing a relevant and informative combination matrix. An inaccurate IC50 will lead to a poorly designed checkerboard assay where you may miss the synergistic window entirely.

Steps:

  • Cell Seeding: Plate your target cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution series for Strobilurin B and the partner drug in separate plates. A common range is 10-fold dilutions starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM), typically over 8-12 points.

  • Dosing: Add an equal volume of the 2x drug dilutions to the cell plates, effectively halving the concentration to 1x. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells for a duration relevant to your model system (typically 48-72 hours).

  • Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo® (measures ATP), MTS, or Resazurin.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Checkerboard Assay for Combination Analysis

Causality: The checkerboard design allows for the systematic testing of many dose combinations simultaneously, which is essential for calculating the Combination Index across a range of effect levels.[22] We recommend a fixed-ratio design centered around the IC50 of each drug, as this is an efficient method to find synergy.[17][23]

Steps:

  • Plate Layout: Design a matrix in a 96-well plate. Drug A (Strobilurin B) will be serially diluted horizontally, and Drug B (Partner) will be serially diluted vertically. The top row will contain only Drug A dilutions, and the leftmost column will contain only Drug B dilutions. The remaining matrix wells will contain combinations.

  • Drug Preparation:

    • In a separate 96-well "drug plate," prepare 4x concentrations of your serial dilutions.

    • For Drug A, prepare a 7-point, 2-fold serial dilution horizontally starting from 4x the IC50.

    • For Drug B, prepare a 7-point, 2-fold serial dilution vertically starting from 4x the IC50.

  • Dosing:

    • Add 50 µL of media to your seeded cell plate.

    • Use a multichannel pipette to transfer 25 µL of Drug A dilutions to the corresponding columns.

    • Using a fresh set of tips, transfer 25 µL of Drug B dilutions to the corresponding rows. The final volume will be 100 µL, and the drug concentrations will be 1x.

  • Incubation & Viability: Incubate and perform the viability assay as described in Protocol 1.

  • Data Analysis: The resulting data matrix will be used to calculate the Combination Index. Software such as CompuSyn is specifically designed for this purpose and is highly recommended.[24]

Section 3: Data Interpretation & Visualization

Interpreting the Combination Index (CI)

The CI value provides a quantitative measure of the interaction. The following table, based on the Chou-Talalay method, provides a guide for interpretation.[18]

Combination Index (CI) ValueInterpretation
< 0.1Very Strong Synergy
0.1 - 0.3Strong Synergy
0.3 - 0.7Synergy
0.7 - 0.9Moderate Synergy
0.9 - 1.1Additive Effect
1.1 - 1.45Moderate Antagonism
> 1.45Antagonism
Visualizing Strobilurin B's Mechanism of Action

This diagram illustrates how Strobilurin B disrupts the mitochondrial electron transport chain, providing a visual anchor for understanding its function.

Strobilurin_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Q Coenzyme Q (Ubiquinone) ComplexI->Q e- H_out Intermembrane Space (High H+) ComplexI->H_out H+ ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out H+ ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ → H₂O ComplexIV->O2 e- ComplexIV->H_out H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Generates H_out->ATPSynthase H+ Gradient H_in Mitochondrial Matrix (Low H+) StrobilurinB Strobilurin B StrobilurinB->ComplexIII INHIBITS (at Qo site)

Caption: Mechanism of Strobilurin B inhibiting mitochondrial Complex III.

Section 4: Troubleshooting Guide

Q: My single-agent dose-response curves are flat or have a poor fit (low R²). What should I do?

A: This is a foundational issue that must be resolved before proceeding.

  • Potential Cause 1: Incorrect Concentration Range. You may be testing concentrations that are either too high (all cells die) or too low (no effect).

    • Solution: Widen your concentration range significantly for the next experiment. A 10-point, 10-fold serial dilution from 100 µM down to picomolar levels can help find the active window.

  • Potential Cause 2: Compound Insolubility. Strobilurin B and many potential partners can be hydrophobic. If the compound precipitates out of the media, its effective concentration will be much lower and inconsistent.

    • Solution: Visually inspect your highest concentration wells for precipitate. Ensure your DMSO stock concentration is not too high (typically <0.5% final concentration). Consider using a solubilizing agent if necessary, but remember to include it in your vehicle control.

  • Potential Cause 3: Cell Health or Seeding Density. Unhealthy cells or inconsistent seeding will produce highly variable results.

    • Solution: Check cells for viability and morphology before plating. Perform a cell density titration experiment to find the optimal number of cells where they are in a logarithmic growth phase for the duration of the assay.

Q: My Combination Index (CI) values are highly variable across replicates or are consistently antagonistic. What's going wrong?

A: This often points to issues in experimental setup or an incorrect assumption of synergy.

  • Potential Cause 1: Pipetting Inaccuracy. Checkerboard assays are highly sensitive to pipetting errors, especially when creating the gradient.

    • Solution: Use calibrated multichannel pipettes. Change tips between each dilution. Automate liquid handling steps if possible. A simple way to check for pipetting errors is to add a dye to one of the drug plates and measure the absorbance to see if a consistent gradient was formed.

  • Potential Cause 2: Incorrect IC50 Values. As mentioned, the entire combination matrix is designed based on the single-agent IC50s. If these are wrong, the analysis will be flawed.

    • Solution: Re-run your single-agent dose-response curves with at least three biological replicates to ensure you have a highly confident IC50 value before starting combination studies.

  • Potential Cause 3: The Drugs Are Genuinely Antagonistic. Not all logical combinations work in practice. The two drugs may compete for the same target, or one may induce a resistance mechanism that counteracts the other.

    • Solution: This is a valid scientific result. The goal is not to force a synergistic outcome but to accurately determine the nature of the interaction. If results are consistently antagonistic, it is crucial to report this and pivot to a different combination strategy.

Q: How do I handle a CI value that is very close to 1 (e.g., 0.95 or 1.05)?

A: A CI value near 1.0 indicates an additive effect.[25] While not synergistic, this is not necessarily a negative result.

  • Interpretation: An additive interaction means the drugs work together as expected without interference. This can still be clinically useful, for example, if the two drugs have non-overlapping toxicities, allowing a full dose of each to be used.

  • Statistical Rigor: It is important to determine if your CI value is statistically different from 1.0. Advanced analysis can involve calculating confidence intervals for the CI value. If the 95% confidence interval includes 1.0, you cannot confidently claim synergy or antagonism; the most accurate description is "additive."

References

  • Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension. (2010). Michigan State University Extension. [Link]

  • Strobilurin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Geary, J., et al. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Statistics in Medicine. [Link]

  • Panina, S. B., et al. (2020). Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy. Frontiers in Oncology. [Link]

  • Zimmer, A., et al. (2022). Experimental Design to Identify Antibiotic Synergy. Conference on Neural Information Processing Systems (NeurIPS). [Link]

  • Wyenandt, A. (2016). Understanding the Strobilurin Fungicides. ONvegetables. [Link]

  • Wyenandt, A. (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Rutgers Plant & Pest Advisory. [Link]

  • Panina, S. B., et al. (2020). Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy. Frontiers in Oncology. [Link]

  • Lee, J. J., & Kong, M. (2003). Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures. Statistics in Medicine. [Link]

  • Anke, T., & Steglich, W. (2000). Strobilurins: Evolution of a New Class of Active Substances. David Moore's World of Fungi. [Link]

  • Lee, C. T., et al. (2012). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Synergy. [Link]

  • How to calculate Combination Index (CI) for drug-drug interaction? (2017). ResearchGate. [Link]

  • Panina, S. B., et al. (2020). Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy. PMC. [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research. [Link]

  • Ribeiro, A. S., et al. (2021). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Pharmacological Research. [Link]

  • Ai, X., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology. [Link]

  • Pathak, R. K., et al. (2012). Mitochondria-targeted drugs synergize with 2-deoxyglucose to trigger breast cancer cell death. Cancer Research. [Link]

  • Wambaugh, M. A., & Brown, J. C. S. (2018). High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method. Journal of Visualized Experiments. [Link]

  • Ai, X., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology. [Link]

  • Selected mitocan-based drug combinations retain their synergy in... (2023). ResearchGate. [Link]

  • Geary, J., et al. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Semantic Scholar. [Link]

  • Westerman, B. A., et al. (2025). Challenges to determine synergistic drug interactions in mice. Nature Communications. [Link]

  • Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. (2015). ResearchGate. [Link]

  • Isobolographic analysis of interactions – a pre-clinical perspective. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Westerman, B. A., et al. (2025). Challenges to determine synergistic drug interactions in mice. ResearchGate. [Link]

  • Future Perspectives of Drug Combination Studies. (2020). YouTube. [Link]

  • Yap, T. A., et al. (2013). Combine and conquer: challenges for targeted therapy combinations in early phase trials. British Journal of Cancer. [Link]

  • Calzetta, L., et al. (2021). Pharmacological interactions: Synergism, or not synergism, that is the question. Pharmacological Research. [Link]

  • Zhao, W., et al. (2023). Review of Predicting Synergistic Drug Combinations. Molecules. [Link]

  • (PDF) Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). ResearchGate. [Link]

  • Tallarida, R. J. (2016). Drug Combinations: Tests and Analysis with Isoboles. Current Protocols in Pharmacology. [Link]

  • High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method. (2022). YouTube. [Link]

  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). International Journal of Environmental Research and Public Health. [Link]

  • Understanding the strobilurin fungicides. (2016). ResearchGate. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2022). ResearchGate. [Link]

  • Structure of strobilurin fungicides. (2021). ResearchGate. [Link]

  • Multi-Drug Combination Strategies in High Content Applications. (2022). Crown Bioscience Blog. [Link]

  • Garcia, L. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]

  • Combination Anticancer Therapies Using Selected Phytochemicals. (2022). Molecules. [Link]

  • How to assess drug combination in vitro? (2020). ResearchGate. [Link]

  • Combination therapy in combating cancer. (2018). Oncotarget. [Link]

Sources

Troubleshooting

Strobilurin B Technical Support Center: A Guide to Identifying and Minimizing Experimental Artifacts

Welcome to the Strobilurin B Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Strobilurin B, a potent mitochond...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Strobilurin B Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Strobilurin B, a potent mitochondrial complex III inhibitor. Our goal is to empower you with the knowledge to anticipate, identify, and minimize experimental artifacts, ensuring the integrity and reproducibility of your data. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, providing not just protocols, but the scientific reasoning behind them.

Understanding the Core of the Issue: The Mechanism of Action

Strobilurin B, like other strobilurin-class compounds, functions by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a disruption of the proton gradient across the inner mitochondrial membrane. The immediate consequences are a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[3][4] Understanding this primary mechanism is fundamental to troubleshooting, as many experimental artifacts are direct or indirect results of this targeted disruption of cellular bioenergetics.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Cytotoxicity and Viability Assays

Question 1: My MTT/XTT assay results with Strobilurin B are inconsistent and don't correlate with other cell death markers. What's going on?

This is a common and critical issue. Assays like MTT, XTT, and resazurin rely on the metabolic activity of cells, specifically the function of mitochondrial dehydrogenases, to reduce a tetrazolium salt into a colored formazan product.[5][6] Since Strobilurin B directly inhibits mitochondrial respiration, it will inevitably reduce the rate of formazan production, even in cells that are not yet dead. This leads to an overestimation of cytotoxicity .[7]

Troubleshooting this Artifact:

  • Primary Recommendation: Use a non-metabolic viability assay. The most reliable approach is to use an assay that measures cell membrane integrity, which is a hallmark of late-stage apoptosis and necrosis.

    • Trypan Blue Exclusion Assay: A simple, cost-effective method.

    • Propidium Iodide (PI) or other DNA-binding dyes: These dyes are excluded by live cells with intact membranes and can be quantified by flow cytometry or fluorescence microscopy.

  • If you must use a metabolic assay:

    • Perform careful time-course experiments: Observe the kinetics of the reduction in metabolic activity versus the onset of cell death markers (e.g., Annexin V staining).

    • Include a positive control for mitochondrial inhibition: Use a well-characterized mitochondrial inhibitor like Antimycin A to compare the effects.

    • Validate with a secondary, non-metabolic assay: Always confirm your findings with a membrane integrity assay.

Experimental Protocol: Validating Cytotoxicity Data with Propidium Iodide Staining

  • Cell Treatment: Plate your cells at a suitable density and treat with Strobilurin B at various concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Harvest Cells: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating, dead cells. Centrifuge and wash with PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC (or another apoptosis marker) and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Apoptotic cells will be Annexin V positive and PI negative (early) or positive for both (late). Necrotic cells will be PI positive.

Section 2: Apoptosis and Caspase Assays

Question 2: I'm seeing a decrease in luminescence in my Caspase-Glo® 3/7 assay with Strobilurin B, but I'm not sure if it's due to apoptosis or assay interference. How can I be sure?

This is a valid concern. While Strobilurin B can induce apoptosis, luminescent assays like Caspase-Glo® rely on an ATP-dependent luciferase reaction to generate a signal.[8][9] Since Strobilurin B inhibits ATP synthesis, it can directly interfere with the assay's readout, potentially leading to a false positive or an inaccurate quantification of caspase activity.

Troubleshooting this Artifact:

  • Control for ATP Depletion: Perform a cell-free assay to check for direct interference.

  • Use an alternative caspase assay: Consider using a fluorometric or colorimetric caspase assay that is not ATP-dependent. However, be aware that these can have their own issues with compound interference.

  • Validate with Western Blot: The gold standard for confirming caspase activation is to look for the cleavage of caspase-3 and its substrate, PARP, by Western blot.

Experimental Protocol: Cell-Free Caspase-Glo® Interference Assay

  • Prepare Reagents: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[8] Prepare a solution of recombinant active caspase-3.

  • Set up the Assay: In a white-walled 96-well plate, add the Caspase-Glo® 3/7 reagent to each well.

  • Add Compounds: Add Strobilurin B at the same concentrations used in your cell-based experiments. Include a vehicle control.

  • Initiate Reaction: Add the recombinant active caspase-3 to all wells to initiate the luminescent reaction.

  • Measure Luminescence: Read the luminescence immediately and at several time points (e.g., 15, 30, 60 minutes).

  • Analyze Data: If Strobilurin B-containing wells show a significantly lower luminescent signal compared to the vehicle control, it indicates direct interference with the assay chemistry.

Section 3: Off-Target Effects

Question 3: I've observed cellular changes that seem unrelated to apoptosis after Strobilurin B treatment. What other pathways might be affected?

A key off-target effect of mitochondrial dysfunction is the induction of autophagy , the cellular process of self-digestion and recycling of damaged organelles.[5] The accumulation of damaged mitochondria due to Strobilurin B treatment can be a potent trigger for autophagy as a survival mechanism.

How to Monitor for Autophagy Induction:

  • Western Blot for LC3-II: The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation.[10][11] An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

  • p62/SQSTM1 Degradation: p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels can indicate increased autophagic flux.

  • Autophagic Flux Assays: To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagic flux assay using lysosomal inhibitors like chloroquine or bafilomycin A1 is necessary.[12]

Experimental Protocol: Monitoring Autophagy by LC3 Western Blot

  • Cell Lysis: After treatment with Strobilurin B, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a 15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II. Transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increased LC3-II/LC3-I ratio in Strobilurin B-treated cells suggests autophagy induction. Always include a positive control for autophagy, such as starvation or rapamycin treatment.

Section 4: Experimental Design and Compound Stability

Question 4: How can I be sure that Strobilurin B is stable in my cell culture medium throughout my experiment?

The stability of any small molecule in aqueous and protein-rich environments like cell culture media can be a concern.[13] Degradation of Strobilurin B could lead to a loss of activity over time, resulting in underestimation of its effects or inconsistent results in longer-term experiments.

Best Practices for Ensuring Compound Stability:

  • Proper Storage: Store Strobilurin B as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[13]

  • Fresh Media Preparation: Prepare fresh media with Strobilurin B for each experiment.

  • Perform a Stability Study: If your experiments run for multiple days, it is advisable to assess the stability of Strobilurin B in your specific cell culture medium.

Experimental Protocol: Assessing Strobilurin B Stability in Cell Culture Media

  • Prepare Samples: Prepare a working solution of Strobilurin B in your cell culture medium (with and without serum) at the highest concentration you plan to use.

  • Incubation: Aliquot the solutions into sterile tubes and incubate them under the same conditions as your cell culture experiments (37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.

  • Analysis: Analyze the concentration of Strobilurin B in each sample using a suitable analytical method, such as HPLC-MS.

  • Interpretation: A significant decrease in the concentration of Strobilurin B over time indicates instability. If this is the case, you may need to replenish the media with fresh compound during long-term experiments.

Data Presentation & Visualization

Table 1: Summary of Potential Artifacts and Recommended Solutions

Experimental AssayPotential Artifact with Strobilurin BRecommended Solution
MTT/XTT/Resazurin Overestimation of cytotoxicity due to mitochondrial inhibition.[7]Use a membrane integrity assay (e.g., Propidium Iodide).
Caspase-Glo® False positive/inaccurate quantification due to ATP depletion.[8]Perform a cell-free interference assay; validate with Western blot.
Long-term Cultures Unintended induction of autophagy.[5]Monitor LC3-II and p62 levels by Western blot.
All Assays Inconsistent results due to compound degradation.Perform a stability study in your cell culture medium.[13]

Diagrams

Caption: Logic for troubleshooting MTT assay artifacts.

References

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Available from: [Link]

  • A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. PMC. Available from: [Link]

  • Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence. PMC. Available from: [Link]

  • How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. Available from: [Link]

  • Effective Detection of Autophagy. Bio-Rad Antibodies. Available from: [Link]

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. PMC. Available from: [Link]

  • Strobilurin. Wikipedia. Available from: [Link]

  • Review of strobilurin fungicide chemicals. ResearchGate. Available from: [Link]

  • Review The strobilurin fungicides. David Moore's World of Fungi. Available from: [Link]

  • Strobilurin B. PubChem. Available from: [Link]

  • Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. PMC. Available from: [Link]

  • First Human Biomonitoring Evidence of Strobilurin Fungicide Exposure in South China: Impact on Oxidative Stress and Liver Damage. PubMed Central. Available from: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available from: [Link]

  • The strobilurin fungicides. PubMed. Available from: [Link]

  • First Human Biomonitoring Evidence of Strobilurin Fungicide Exposure in South China: Impact on Oxidative Stress and Liver Damage. ResearchGate. Available from: [Link]

  • Pitfalls and other issues with the MTT assay. PubMed. Available from: [Link]

  • Creating Physiological Cell Environments In Vitro: Adjusting Cell Culture Media Composition and Oxygen Levels to Investigate Mitochondrial Function and Cancer Metabolism. Springer Nature Experiments. Available from: [Link]

  • Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models. MDPI. Available from: [Link]

  • Physiological effects of strobilurin and carboxamides on plants: an overview. ResearchGate. Available from: [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Available from: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available from: [Link]

  • Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. NIH. Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available from: [Link]

  • Why MTT assay not working ?. ResearchGate. Available from: [Link]

  • Cell culture media impact on drug product solution stability. ResearchGate. Available from: [Link]

  • Etomoxir. Wikipedia. Available from: [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. NIH. Available from: [Link]

  • Inhibition of Neural Crest Cell Migration by Strobilurin Fungicides and Other Mitochondrial Toxicants. PubMed. Available from: [Link]

  • Disabling mitochondrial reprogramming in cancer. PMC. Available from: [Link]

  • Methods to Study the Mitochondria. PMC. Available from: [Link]

  • A cationic amphiphilic drug synergizes with strobilurin fungicides to control fungal-borne plant diseases. ScienceDirect. Available from: [Link]

  • Relative comparison of strobilurin fungicides at environmental levels: Focus on mitochondrial function and larval activity in early staged zebrafish (Danio rerio). PubMed. Available from: [Link]

  • Stability studies of small molecules and proteins. GlycoMScan. Available from: [Link]

  • Complex I and III inhibitors of mitochondrial electron transport chain... ResearchGate. Available from: [Link]

  • Effect of short-term exposure to the strobilurin fungicide dimoxystrobin: Morphofunctional, behavioural and mitochondrial alterations in Danio rerio embryos and larvae. PubMed. Available from: [Link]

  • Mitochondrial-targeting drug attacks cancer cells from within. Medical University of South Carolina. Available from: [Link]

  • Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity. NIH. Available from: [Link]

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Optimization

Technical Support Center: The Impact of pH on Strobilurin B Stability and Activity

This technical guide is designed for researchers, scientists, and drug development professionals working with Strobilurin B. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detail...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with Strobilurin B. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the pH-dependent stability and activity of this potent antifungal agent. Our goal is to equip you with the scientific understanding and practical methodologies necessary to ensure the integrity and reproducibility of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of Strobilurin B in solutions of varying pH.

Q1: What is the primary mechanism by which pH affects Strobilurin B stability?

A1: The stability of Strobilurin B is significantly influenced by pH due to a process called alkaline hydrolysis. Strobilurin B, like other strobilurin fungicides, contains an ester linkage that is susceptible to cleavage under alkaline (high pH) conditions. This reaction breaks down the active Strobilurin B molecule into its corresponding carboxylic acid and alcohol, which may have reduced or no fungicidal activity.

Q2: At what pH range is Strobilurin B most stable?

A2: Generally, Strobilurin B is most stable in neutral to slightly acidic aqueous solutions. As the pH increases and becomes more alkaline, the rate of hydrolysis and subsequent degradation increases. For optimal stability during experimental setup and storage of stock solutions, maintaining a pH between 5.0 and 7.0 is recommended.

Q3: How does the degradation of Strobilurin B affect its antifungal activity?

A3: Strobilurins, including Strobilurin B, function by inhibiting mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex.[1] The structural integrity of the molecule, particularly the ester group, is crucial for this interaction. Hydrolysis of the ester linkage alters the molecular structure, which can significantly reduce its binding affinity to the target site, thereby diminishing or completely inactivating its antifungal properties.[2]

Q4: Can I visually detect Strobilurin B degradation in my solution?

A4: Visual inspection is not a reliable method for detecting the degradation of Strobilurin B. The breakdown products are typically soluble and do not cause a noticeable change in the appearance of the solution, such as precipitation or color change. Therefore, it is essential to rely on analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of intact Strobilurin B and its degradation products.

Q5: What are the best practices for preparing and storing Strobilurin B stock solutions to minimize pH-related degradation?

A5: To ensure the stability of your Strobilurin B stock solutions, we recommend the following:

  • Solvent Selection: Prepare stock solutions in a high-purity solvent such as DMSO or methanol.

  • Buffering: When preparing aqueous working solutions, use a buffer system to maintain a stable pH, preferably within the 5.0-7.0 range.

  • Storage Conditions: Store stock solutions at -20°C to slow down any potential degradation.

  • Fresh Preparations: For critical experiments, it is always best to prepare fresh working solutions from a recently prepared stock.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with Strobilurin B.

Problem 1: Inconsistent or lower-than-expected antifungal activity in my bioassays.

  • Potential Cause: Degradation of Strobilurin B in the assay medium due to alkaline pH.

  • Troubleshooting Steps:

    • Measure the pH of your assay medium. Many standard culture media can have a pH above 7.0, which can accelerate the hydrolysis of Strobilurin B.

    • Adjust the pH of the medium. If the pH is alkaline, consider adjusting it to a neutral or slightly acidic pH using a sterile, biocompatible buffer, ensuring the adjusted pH does not negatively impact your target organism's growth.

    • Perform a time-course experiment. Assess the stability of Strobilurin B in your specific assay medium over the duration of your experiment. Collect samples at different time points and analyze them by HPLC to determine the rate of degradation.

    • Prepare fresh solutions. Always use freshly prepared Strobilurin B working solutions for your assays to minimize the impact of degradation over time.

Problem 2: My HPLC analysis shows multiple peaks for my Strobilurin B standard over time.

  • Potential Cause: Degradation of Strobilurin B in the solvent or buffer used for HPLC analysis.

  • Troubleshooting Steps:

    • Check the pH of your mobile phase and sample diluent. An alkaline mobile phase or diluent can cause on-column or in-vial degradation of Strobilurin B.

    • Use a buffered mobile phase. Employ a mobile phase with a pH between 5.0 and 7.0 to ensure the stability of Strobilurin B during the chromatographic run.

    • Prepare standards fresh. Prepare your HPLC calibration standards fresh daily to avoid analyzing degraded samples.

    • Investigate the new peaks. If degradation is suspected, the new peaks likely correspond to the hydrolysis products of Strobilurin B. Mass spectrometry (LC-MS) can be used to confirm the identity of these degradation products.

III. Experimental Protocols

This section provides detailed methodologies for assessing the pH stability of Strobilurin B.

Protocol 1: Determining the pH-Dependent Stability of Strobilurin B

This protocol outlines a systematic approach to quantify the degradation of Strobilurin B at different pH values over time.

Materials:

  • Strobilurin B

  • HPLC-grade water

  • Buffer solutions (pH 4, 7, and 9)

  • HPLC-grade acetonitrile

  • HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Prepare Strobilurin B Stock Solution: Accurately weigh a known amount of Strobilurin B and dissolve it in a minimal amount of HPLC-grade acetonitrile to prepare a concentrated stock solution.

  • Prepare Working Solutions: Dilute the stock solution with each buffer (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Aliquot the working solutions into separate, sealed vials for each time point and pH. Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial for each pH condition.

  • HPLC Analysis: Immediately analyze the samples by HPLC to determine the concentration of the remaining intact Strobilurin B.

Protocol 2: HPLC Method for Strobilurin B and Its Degradation Products

This protocol provides a starting point for developing an HPLC method to separate and quantify Strobilurin B and its primary hydrolysis product.

HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (buffered at pH 6.0).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the compounds.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of Strobilurin B (typically around 254 nm).

  • Injection Volume: 20 µL

Data Analysis:

  • Calibration Curve: Prepare a series of Strobilurin B standards of known concentrations and inject them into the HPLC to generate a calibration curve.

  • Quantification: Use the peak area of the Strobilurin B peak in your samples to determine its concentration based on the calibration curve.

  • Degradation Calculation: Calculate the percentage of Strobilurin B remaining at each time point for each pH condition relative to the initial concentration at time zero.

  • Half-life Determination: Plot the natural logarithm of the Strobilurin B concentration versus time. The slope of this line can be used to calculate the degradation rate constant (k), and the half-life (t₁/₂) can be determined using the equation: t₁/₂ = 0.693 / k.

IV. Data Presentation and Visualization

Table 1: Representative pH Stability Data for a Strobilurin Fungicide
pHTemperature (°C)Half-life (t₁/₂)Degradation Rate Constant (k)
4.025Stable (>30 days)Not significant
7.025~14 days~0.05 day⁻¹
9.025~24 hours~0.7 day⁻¹

Note: This data is representative of the general behavior of strobilurin fungicides and should be empirically determined for Strobilurin B under specific experimental conditions.

Diagrams

cluster_workflow Experimental Workflow for pH Stability Testing prep Prepare Strobilurin B Stock and Working Solutions at Different pH incubate Incubate Samples at a Constant Temperature prep->incubate collect Collect Samples at Various Time Points incubate->collect analyze Analyze by HPLC collect->analyze data Calculate Degradation Rate and Half-life analyze->data

Caption: Workflow for assessing Strobilurin B stability at different pH values.

cluster_pathway pH-Dependent Degradation Pathway of Strobilurin B StrobilurinB Strobilurin B (Active) Ester Linkage Hydrolysis Alkaline Hydrolysis (High pH) StrobilurinB->Hydrolysis OH- Products Carboxylic Acid Metabolite (Inactive) + Alcohol Hydrolysis->Products

Caption: Alkaline hydrolysis is the primary degradation pathway for Strobilurin B.

V. References

  • Feng, Y., Huang, Y., Zhan, H., Bhatt, P., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. [Link]

  • Rao, B. V., et al. (2012). Development and validation of a HPLC-UV method for simultaneous determination of strobilurin fungicide residues in tomato fruits. Indian Journal of Science and Research, 3(1), 113-118.

  • Wikipedia contributors. (2023). Strobilurin. In Wikipedia, The Free Encyclopedia. [Link]

  • Clinton, B., et al. (2011). Bacterial degradation of strobilurin fungicides: A role for a promiscuous methyl esterase activity of the subtilisin proteases?. FEMS Microbiology Letters, 322(2), 125-132.

  • Singh, N., et al. (2010). Metabolism of 14C-azoxystrobin in water at different pH. Journal of Environmental Science and Health, Part B, 45(2), 123-127.

  • Zhang, M., et al. (2011). A novel unexpected hydrolysis product from strobilurin fungicide: Azoxystrobin. Chinese Journal of Structural Chemistry, 30(8), 1132-1136.

  • Adachi, K., et al. (2018). Degradation of the strobilurin fungicide mandestrobin in illuminated water–sediment systems. Journal of Pesticide Science, 43(3), 183-190.

  • Fang, H., et al. (2021). Detoxification Esterase StrH Initiates Strobilurin Fungicide Degradation in Hyphomicrobium sp. Strain DY-1. Applied and Environmental Microbiology, 87(4), e02513-20.

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 42(4), 441–451.

Sources

Troubleshooting

troubleshooting poor efficacy of Strobilurin B in field trials

Technical Support Center: Strobilurin B Field Efficacy Introduction: A Systematic Approach to Troubleshooting The strobilurin class of fungicides, including Strobilurin B, represents a cornerstone of modern disease manag...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Strobilurin B Field Efficacy

Introduction: A Systematic Approach to Troubleshooting

The strobilurin class of fungicides, including Strobilurin B, represents a cornerstone of modern disease management due to their specific mode of action and broad-spectrum activity.[1] However, reports of diminished efficacy in field trials are increasingly common, frustrating research and development efforts. This guide provides a systematic, evidence-based framework for diagnosing and resolving issues of poor Strobilurin B performance. As Senior Application Scientists, we understand that field success is a multifactorial equation. The troubleshooting process should not be a random checklist but a logical, tiered investigation.

This guide is structured to mirror a diagnostic workflow, starting with the most common and impactful cause of failure—fungal resistance—and progressing through chemical stability and application fidelity.

Logical Troubleshooting Workflow

Before diving into specific frequently asked questions (FAQs), it is crucial to follow a structured diagnostic path. The following workflow will help you systematically isolate the root cause of poor efficacy in your field trials.

G A Poor Efficacy of Strobilurin B Observed in Field Trial B Step 1: Investigate Fungal Resistance A->B E Isolate pathogen from treated and untreated plots. Conduct in-vitro sensitivity assays. B->E F Perform molecular analysis for known resistance mutations (e.g., G143A in cyt b). B->F C Step 2: Analyze Chemical Stability & Degradation I Collect leaf, soil, and spray tank samples for chemical analysis (HPLC/LC-MS). C->I J Compare measured concentration to expected concentration. Identify degradation products. C->J D Step 3: Review Application Protocol & Environmental Factors M Audit spray records: rates, volumes, timing, adjuvants. Review weather data during and post-application. D->M N Cross-reference with best practice guidelines. Check for coverage issues. D->N G Pathogen shows reduced sensitivity in-vitro or carries resistance allele. E->G H Pathogen remains sensitive. E->H F->G F->H P Root Cause Identified: Implement Corrective Action Plan (e.g., change fungicide, alter formulation, adjust protocol). G->P H->C K Significant degradation or lower-than-expected concentration detected. I->K L Concentration is as expected. I->L J->K J->L K->P L->D O Deviation from protocol or unfavorable environmental conditions identified. M->O N->O O->P

Caption: A step-by-step diagnostic workflow for troubleshooting poor Strobilurin B efficacy.

Part 1: Fungal Resistance - The Primary Suspect

Strobilurins act on a single, specific site in the fungal mitochondrial respiratory chain, making them highly prone to resistance development.[2] A single mutation in the target pathogen can render the fungicide ineffective.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mode of action for Strobilurin B, and how does resistance develop?

A1: Strobilurin B, like other strobilurins (also known as QoI fungicides), inhibits fungal respiration. It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondria.[4] This action blocks the electron transfer between cytochrome b and cytochrome c1, which halts the production of ATP (the cell's energy currency), ultimately leading to fungal death.[4][5]

Resistance most commonly arises from a single-point mutation in the mitochondrial cytochrome b gene (cyt b). The most prevalent mutation is a substitution of glycine (G) with alanine (A) at position 143, known as the G143A mutation.[6][7] This single amino acid change alters the three-dimensional structure of the Qo binding pocket, preventing Strobilurin B from docking effectively, thus rendering the fungicide useless against the mutated pathogen.[3][8]

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Mechanism of Action & Resistance C1 Complex I/II Q Q Pool C1->Q C3 Complex III (Cytochrome bc1) Q->C3 CytC Cytochrome c C3->CytC Block BLOCKS Electron Transfer C4 Complex IV CytC->C4 ATP ATP Synthase C4->ATP Strob Strobilurin B Qo_site Qo Binding Site on Cytochrome b Strob->Qo_site Binds to Qo_site->Block G143A G143A Mutation G143A->Qo_site Alters NoBind Strobilurin B Cannot Bind G143A->NoBind

Caption: Strobilurin B mode of action at Complex III and the G143A resistance mechanism.

Q2: How can I confirm if fungicide resistance is the cause of my field trial failure?

A2: A two-pronged approach is necessary: biological assays followed by molecular confirmation.

  • Biological Assays (In-vitro Sensitivity): Isolate the target pathogen from both treated (poor control) and untreated or control plots. Culture the isolates and determine their half-maximal effective concentration (EC50) to Strobilurin B using agar-plate or microtiter plate assays. A significant increase in the EC50 value for isolates from the failed plots compared to baseline or sensitive isolates is a strong indicator of resistance.[9]

  • Molecular Analysis: For pathogens where the G143A mutation is a known cause of resistance, this is the definitive test.[7][10] DNA can be extracted from fungal isolates or even directly from diseased plant tissue. The cyt b gene fragment containing codon 143 is amplified via Polymerase Chain Reaction (PCR) and then analyzed.

MethodPrincipleProsCons
PCR-RFLP The G143A mutation creates or destroys a restriction enzyme site. After PCR, the product is digested with a specific enzyme, and the fragment patterns on a gel reveal the genotype.Cost-effective, rapid screening of many samples.Requires a known mutation that alters a restriction site.
qPCR (allelic discrimination) Uses fluorescent probes specific to the sensitive (G143) and resistant (A143) alleles to quantify the proportion of each in a sample.Highly sensitive, quantitative, high-throughput.Higher initial setup cost for probes and equipment.
Sanger Sequencing Directly reads the nucleotide sequence of the PCR product to identify the exact mutation at codon 143 or discover novel mutations.Gold standard for confirmation, can identify new resistance mutations.More expensive and time-consuming per sample.

Q3: If I confirm G143A resistance, are all strobilurin fungicides useless?

A3: Yes, this is highly likely. The G143A mutation confers cross-resistance, meaning pathogens resistant to one strobilurin fungicide will typically be resistant to all other fungicides in the same chemical group (FRAC Group 11).[3] Continuing to use any strobilurin fungicide will only serve to select for the resistant population and will be ineffective.[11] The resistance management strategy must involve rotating to fungicides with completely different modes of action.[12][13]

Part 2: Chemical Instability & Environmental Degradation

Even if the pathogen is sensitive, the active ingredient must be present on the plant surface at a sufficient concentration to be effective. Strobilurins can be susceptible to degradation from environmental factors.[4][5]

Frequently Asked Questions (FAQs)

Q1: How stable is Strobilurin B under field conditions? What are the main degradation pathways?

A1: Strobilurin compounds can be degraded by both abiotic and biotic factors.[4][5][14]

  • Photodegradation: The (E)-β-methoxyacrylate structural group, which is essential for fungicidal activity, can be vulnerable to UV radiation. Synthetic strobilurins are engineered for greater photostability than their natural counterparts, but significant breakdown can still occur under intense sunlight. For example, the half-life of azoxystrobin due to photodegradation under field conditions can be less than 14 days.[4][5]

  • Microbial Degradation: Soil and plant-surface microorganisms can use strobilurins as a carbon source, breaking them down into inactive metabolites.[4][15] The primary mechanism is often the hydrolysis of the methyl ester group.[5]

  • Hydrolysis: Chemical hydrolysis can also occur, particularly under alkaline (high pH) conditions.[15]

G StrobB Strobilurin B (Active Ingredient) Photo Photodegradation (UV Light) StrobB->Photo Microbe Microbial Degradation (Soil/Phyllosphere Microbes) StrobB->Microbe Hydrolysis Chemical Hydrolysis (e.g., high pH) StrobB->Hydrolysis Inactive Inactive Metabolites Photo->Inactive Microbe->Inactive Hydrolysis->Inactive

Caption: Major degradation pathways for Strobilurin B in the field.

Q2: My formulation contains adjuvants and stabilizers. Can degradation still be an issue?

A2: Yes. While a high-quality formulation is designed to protect the active ingredient, extreme conditions can overwhelm these protective measures. For example, mixing Strobilurin B in a spray tank with water that has a very high pH can accelerate hydrolysis before the product is even applied. Similarly, unusually high UV indexes or microbial activity can lead to faster-than-expected degradation on the plant surface.

Q3: How can I test for chemical degradation in my trial?

A3: This requires analytical chemistry, typically High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of Strobilurin B Residue

This protocol provides a general framework. It must be adapted and validated for your specific formulation, crop matrix, and available equipment.

Objective: To quantify the amount of active Strobilurin B and its primary acid metabolite on leaf surfaces over time.

Methodology:

  • Sample Collection:

    • Immediately after spray application (T=0), collect a set of leaf samples to establish the initial deposited concentration.

    • Collect subsequent samples at predetermined intervals (e.g., T=24h, T=72h, T=1 week) from the treated plots.

    • Collect samples from untreated plots to serve as a negative control.

    • Store all samples at -20°C or lower immediately after collection to halt further degradation.

  • Extraction:

    • Weigh a known amount of leaf tissue (e.g., 5 grams).

    • Perform a surface wash/extraction using a suitable solvent like acetonitrile.[16] The exact procedure will depend on the formulation's properties.

    • Vortex or sonicate the sample for a set time to ensure complete extraction.

    • Centrifuge the sample to pellet plant debris.

  • Sample Cleanup (if necessary):

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds from the plant matrix.

  • HPLC Analysis:

    • Filter the final extract through a 0.22-µm syringe filter into an HPLC vial.

    • Inject the sample into an HPLC system equipped with a UV detector and a C18 reversed-phase column.[17][18]

    • The mobile phase is typically a gradient of acetonitrile and acidified water.[16][17]

    • Run certified analytical standards of Strobilurin B and its expected metabolites to create a calibration curve for quantification.

  • Data Analysis:

    • Compare the peak areas from your samples to the calibration curve to determine the concentration of Strobilurin B at each time point.

    • A rapid decline in the parent compound concentration, potentially with a corresponding increase in a metabolite peak, indicates degradation.

Part 3: Suboptimal Application & Environmental Factors

The most sophisticated fungicide can fail if it is not delivered to the target effectively. Poor application is a common but often overlooked cause of trial failure.[19]

Frequently Asked Questions (FAQs)

Q1: What are the most critical application parameters for ensuring Strobilurin B efficacy?

A1: The key is thorough coverage and proper timing .[19] Strobilurins are primarily preventative fungicides, meaning they work best when applied before fungal spores germinate.[20] They have limited curative activity.[20]

ParameterOptimalSuboptimal (Risk of Failure)Rationale
Timing Preventative: before disease onset or at the very first sign of symptoms.[13][21]Curative: after the disease is well-established.Strobilurins are excellent at inhibiting spore germination but poor at stopping established infections.
Spray Volume High volume to ensure thorough coverage of all plant surfaces, especially the undersides of leaves.Low volume, poor canopy penetration.Strobilurins have translaminar activity (move from one side of the leaf to the other) but are not fully systemic. Uncovered areas are unprotected.
Nozzle Type/Pressure Fine to medium droplets that coat the leaf without excessive runoff or drift.Coarse droplets that bounce off; very fine droplets prone to drift.Maximizes contact with the target surface.
Weather Low wind (<10 mph), moderate temperature, no rain expected for several hours.High wind, high temperatures (can increase volatilization), imminent rainfall.Ensures the product deposits on the target and has time to dry and be absorbed into the cuticle.
Application Rate Within the recommended label rate.Below the recommended rate ("half-rates").Using rates that are too low can provide a sublethal dose, which is ineffective and can accelerate the selection for resistant fungal strains.[11]

Q2: Can weather conditions after application affect performance?

A2: Absolutely. Heavy rainfall shortly after application can wash the product off the leaves before it becomes rainfast. High heat and intense sunlight can accelerate degradation, as discussed in Part 2. Conversely, conditions that favor disease development (e.g., high humidity, prolonged leaf wetness) will put more pressure on the fungicide, and any weakness in the application or formulation will become more apparent.[22]

Q3: My trial failed, but I followed the application protocol perfectly. What else could be wrong?

A3: Consider these less obvious factors:

  • Tank Mix Incompatibility: Was Strobilurin B mixed with other pesticides, adjuvants, or foliar fertilizers? Unforeseen chemical reactions in the tank can deactivate the active ingredient. Always perform a jar test to check for physical compatibility.

  • Water Quality: As mentioned, water with a high pH can degrade strobilurins. Test the pH of your source water.

  • Disease Pressure: In years with exceptionally high disease pressure, even a perfectly applied fungicide may only provide suppression rather than complete control. It is critical to have untreated control plots to accurately gauge the level of disease pressure and the relative performance of the treatment.

By systematically working through these three key areas—Resistance, Degradation, and Application—researchers can effectively diagnose the root cause of poor Strobilurin B efficacy and develop a robust plan for successful future field trials.

References

  • Feng, Y., Huang, Y., Zhan, H., Bhatt, P., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. [Link]

  • Feng, Y., Huang, Y., Zhan, H., Bhatt, P., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11. [Link]

  • Schilder, A. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. Michigan State University Extension. [Link]

  • Reiter, M. (2016). Understanding the Strobilurin Fungicides (FRAC code 11). ONvegetables. [Link]

  • Carbou, M., et al. (2023). Unveiling molecular mechanisms of strobilurin resistance in the cacao pathogen Moniliophthora perniciosa. iScience. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. [Link]

  • Wikipedia. (n.d.). Strobilurin. [Link]

  • Damicone, J. (n.d.). Fungicide Resistance Management. Oklahoma State University Extension. [Link]

  • Pesticide Environmental Stewardship. (n.d.). How to Manage Fungicide Resistance. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Semantic Scholar. [Link]

  • LSU AgCenter. (n.d.). Fungicide Resistance Management. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. [Link]

  • Ortiz-Urquiza, A., & Keyhani, N. O. (2015). Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. MDPI. [Link]

  • Manage Resistance Now. (n.d.). How to manage fungicide resistance in your crops. [Link]

  • Hahn, M. (2014). Mechanisms and significance of fungicide resistance. FEMS Microbiology Letters. [Link]

  • Köller, W., Parker, D. M., Turechek, W. W., & Avila-Adame, C. (2004). Managing Resistance of Venturia inaequalis to the Strobilurin Fungicides. APS Journals. [Link]

  • Kiff, J. (2024). Azoxystrobin Application Rates and Guidelines for Effective Crop Protection. LinkedIn. [Link]

  • Paul, P. (2016). 5 Tips for Making a Foliar Fungicide Application to Wheat. No-Till Farmer. [Link]

  • Chen, S., et al. (2020). Detoxification Esterase StrH Initiates Strobilurin Fungicide Degradation in Hyphomicrobium sp. Strain DY-1. Applied and Environmental Microbiology. [Link]

  • Dewdney, M., & Timmer, L. W. (2010). Fungicides have been used in. Citrus Research and Education Center. [Link]

  • Kandel, Y. (n.d.). Some Fungicide Application Basics – how not to blow a great tool. University of Delaware. [Link]

  • Ishii, H., et al. (2017). Degradation of the strobilurin fungicide mandestrobin in illuminated water–sediment systems. Journal of Pesticide Science. [Link]

  • Wyenandt, A. (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Plant & Pest Advisory, Rutgers University. [Link]

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. [Link]

  • PubChem. (n.d.). Strobilurin B. National Center for Biotechnology Information. [Link]

  • Ishii, H., et al. (2001). Occurrence and Molecular Characterization of Strobilurin Resistance in Cucumber Powdery Mildew and Downy Mildew. APS Journals. [Link]

  • Ishii, H., et al. (2001). Occurrence and molecular characterization of strobilurin resistance in cucumber powdery mildew and downy mildew. PubMed. [Link]

  • MDPI. (2021). Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review. [Link]

  • Ishii, H., et al. (2001). Occurrence and Molecular Characterization of Strobilurin Resistance in Cucumber Powdery Mildew and Downy Mildew. ResearchGate. [Link]

  • SDSU Extension. (n.d.). Be Aware of Fungicide Resistance in Field Crops. [Link]

  • Woodward, J. E., et al. (2014). Evaluation of Foliar Applications of Strobilurin Fungicides in Cotton across the Southern United States. Journal of Cotton Science. [Link]

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Semantic Scholar. [Link]

  • Sankar, S. R., & Ramulu, C. A. (2014). DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 231-236. [Link]

  • ResearchGate. (2000). Strategies to avoid resistance development to strobilurin and related fungicides in New Zealand. [Link]

Sources

Optimization

Technical Support Center: Analysis of Strobilurin B and its Metabolites

Welcome to the technical support center for the analytical challenges in detecting Strobilurin B and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges in detecting Strobilurin B and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique, naturally derived fungicide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

Strobilurin B, a natural product isolated from fungi like Strobilurus tenacellus, is a member of the quinone outside inhibitor (QoI) fungicide family.[1] Like its synthetic analogs (e.g., azoxystrobin), it functions by inhibiting the mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain.[2][3] Understanding the analytical nuances of both the parent compound and its metabolic derivatives is critical for accurate quantification in various matrices, from fungal cultures to environmental samples.

This resource is structured to address the most common and critical issues encountered during the analytical workflow, from sample preparation to data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for setting up a robust analytical method for Strobilurin B and its metabolites.

Q1: What are the primary metabolites of Strobilurin B I should be targeting?

A1: The metabolism of Strobilurin B, like other strobilurins, can be complex. While specific metabolic pathways for Strobilurin B are less documented than for its commercial synthetic analogs, we can infer the primary transformations from biosynthesis studies and general strobilurin degradation patterns.

  • Hydrolysis Products: The most common metabolic pathway for many strobilurin fungicides is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid.[3] This is often mediated by carboxylesterase enzymes.[3] Therefore, the "Strobilurin B acid" is a primary target metabolite.

  • Oxidative Metabolites: Biosynthetic studies have identified epoxide intermediates in the formation of related strobilurins.[4][5] Subsequent reactions, such as methanolysis of these epoxides, can lead to hydroxylated and methoxylated derivatives.[4] Minor metabolites named strobilurin Y and strobilurin Z have been identified in fungal cultures, arising from the oxidation of Strobilurins A and B.[4]

  • Isomers: Photolytic reactions and other degradation processes can lead to isomerization of the double bonds in the strobilurin structure.[3] While challenging to separate, these isomers can be important for a complete metabolic profile.

Given this, a primary analytical method should, at a minimum, target Strobilurin B and its corresponding carboxylic acid metabolite. The inclusion of oxidative metabolites will depend on the specific research question and the biological system under investigation.

Q2: What is the recommended analytical platform for detecting Strobilurin B metabolites?

A2: For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

  • Why LC-MS/MS? This technique provides excellent specificity through the selection of precursor and product ion transitions (Multiple Reaction Monitoring or MRM), which minimizes interference from matrix components.[6] It also offers the sensitivity required to detect metabolites at trace levels (ng/g or lower).[7]

  • What about other techniques?

    • HPLC-UV: High-Performance Liquid Chromatography with a UV detector can be used, but it is significantly less sensitive and selective than LC-MS/MS.[8] It is best suited for the analysis of standards or samples with high concentrations of the target analytes and a relatively clean matrix.

    • GC-MS: Gas Chromatography-Mass Spectrometry is generally not ideal for Strobilurin B and its primary metabolites. These molecules are often not sufficiently volatile or thermally stable for GC analysis without derivatization, which adds complexity and potential for analytical error.

Q3: How do I select the right LC conditions for separating Strobilurin B and its metabolites?

A3: A reversed-phase C18 column is the most common and effective choice for separating Strobilurin B and its metabolites.[6]

  • Column: A high-quality C18 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, <3 µm particle size) will provide good retention and resolution.

  • Mobile Phase: A gradient elution using acetonitrile or methanol and water is typical. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial for good peak shape and ionization efficiency in positive ion mode mass spectrometry.[6][8] The more polar carboxylic acid metabolite will elute earlier than the parent Strobilurin B.

  • Gradient: A typical gradient might start at a lower organic phase concentration (e.g., 30-40% acetonitrile/methanol) and ramp up to a high concentration (e.g., 95-100%) to elute the more hydrophobic parent compound.

Q4: What are the expected MS/MS fragmentation patterns for Strobilurin B?

The molecule will typically ionize well in positive electrospray ionization (ESI+) mode, forming the [M+H]⁺ adduct. The fragmentation in the collision cell will likely involve the cleavage of the ester and ether linkages. For method development, it is essential to perform an infusion of a Strobilurin B standard to determine the optimal precursor ion and identify the most stable and abundant product ions for quantification and confirmation in MRM mode.

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the analysis of Strobilurin B metabolites.

Guide 1: Poor Sensitivity / No Signal

Problem: You are not detecting your target analyte, or the signal-to-noise ratio is unacceptably low.

Potential Cause Troubleshooting Steps & Explanation
Inefficient Extraction 1. Verify Solvent Polarity: Strobilurin B is relatively nonpolar, while its acid metabolite is more polar. Ensure your extraction solvent (e.g., acetonitrile, ethyl acetate) is appropriate for your target analytes. A mixture of solvents may be necessary to co-extract both parent and metabolite.[8] 2. Optimize pH: For the acid metabolite, adjusting the sample pH to be acidic (e.g., with formic acid) before extraction will ensure it is in its neutral form, improving its partitioning into the organic solvent.
Analyte Loss During Cleanup 1. Evaluate SPE Sorbent: If using Solid Phase Extraction (SPE), ensure the sorbent chemistry is appropriate. A C18 sorbent would be suitable for a "catch and release" of Strobilurin B. However, the more polar acid metabolite might not be retained as strongly. An amino-based SPE cartridge might also be effective.[6][9] 2. Check Elution Solvent: Your SPE elution solvent must be strong enough to desorb the analytes from the sorbent. If you are losing your analyte, try a stronger solvent or a larger volume.
Poor Ionization in MS Source 1. Check Mobile Phase pH: As mentioned, a low pH mobile phase (0.1% formic acid) is critical for promoting protonation and efficient ionization in ESI+ mode.[6] 2. Optimize Source Parameters: Systematically optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for your specific analytes.
Incorrect MS/MS Transitions 1. Re-optimize MRM Transitions: Infuse a pure standard of Strobilurin B and its key metabolites directly into the mass spectrometer to confirm the precursor ion (m/z) and identify the most intense and stable product ions. Do not rely solely on predicted fragmentation.
Guide 2: Matrix Effects (Signal Suppression or Enhancement)

Problem: You observe inconsistent results, poor reproducibility, or significantly different peak areas for the same concentration in a standard solution versus a sample extract. This is a common and significant challenge in complex matrices.

Potential Cause Troubleshooting Steps & Explanation
Co-eluting Matrix Components 1. Improve Chromatographic Separation: Modify your LC gradient to better separate your target analytes from the bulk of the matrix components. A shallower, longer gradient can improve resolution. 2. Enhance Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often with a dispersive SPE (dSPE) cleanup step using sorbents like PSA (primary secondary amine) or C18, is highly effective at removing interfering compounds from food and environmental matrices.
Ion Source Competition 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has the same chemical properties and retention time as the analyte and will be affected by matrix suppression or enhancement in the same way. The ratio of the analyte to the IS signal will remain constant, providing accurate quantification. 2. Use Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in an extract of a blank matrix (a sample known to be free of your analyte).[7] This ensures that the standards are subjected to the same matrix effects as your unknown samples.
Sample Dilution 1. "Dilute and Shoot": For highly complex matrices, a simple dilution of the initial extract can significantly reduce the concentration of interfering components, thereby mitigating matrix effects. This approach is only viable if the resulting analyte concentration is still well above the instrument's limit of quantification.

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Generic QuEChERS-based Extraction for Plant Material

This protocol is a starting point and should be optimized for your specific matrix.

  • Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for QC/validation): Spike with a known concentration of Strobilurin B standard.

  • Hydration: Add 10 mL of water and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake Vigorously: Cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes.

  • dSPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex & Centrifuge: Vortex for 30 seconds and centrifuge for 2 minutes.

  • Final Extract: Take the supernatant, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.

Data Summary Table: Example LC-MS/MS Parameters

The following table provides a hypothetical but realistic set of parameters for an LC-MS/MS method. These must be experimentally determined for your specific instrument and analytes.

Parameter Strobilurin B Strobilurin B - Acid Metabolite
Precursor Ion [M+H]⁺ 323.1 m/z309.1 m/z
Product Ion 1 (Quantifier) To be determinedTo be determined
Product Ion 2 (Qualifier) To be determinedTo be determined
Collision Energy (eV) To be determinedTo be determined
Approx. Retention Time 8.5 min6.2 min
Diagrams

Below are diagrams illustrating key workflows and concepts in the analysis of Strobilurin B metabolites.

Strobilurin_Metabolism StrobilurinB Strobilurin B (Parent Compound) Hydrolysis Ester Hydrolysis (e.g., via Carboxylesterase) StrobilurinB->Hydrolysis Oxidation Oxidation (e.g., via P450 mono-oxygenase) StrobilurinB->Oxidation AcidMetabolite Strobilurin B Acid (Primary Metabolite) Hydrolysis->AcidMetabolite Epoxide Epoxide Intermediate Oxidation->Epoxide OxidativeMetabolites Oxidative Metabolites (e.g., Strobilurin Y/Z) Epoxide->OxidativeMetabolites

Caption: Simplified metabolic pathways for Strobilurin B.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup 3. Extract Cleanup (e.g., dSPE) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (vs. Calibrants) MS_Detection->Quantification Confirmation Confirmation (Ion Ratio) Quantification->Confirmation

Caption: General workflow for Strobilurin B metabolite analysis.

References

  • Butte, H., et al. (2018). Investigations into the biosynthesis of the antifungal strobilurins. Organic & Biomolecular Chemistry, 16(31), 5839-5847. Available at: [Link]

  • Cox, R. (2018). Uncovering the Biosynthesis of Important Fungicides - the Strobilurins. Nature Portfolio Chemistry Community. Available at: [Link]

  • Butte, H., et al. (2018). Investigations into the biosynthesis of the antifungal strobilurins. PubMed. Available at: [Link]

  • Butte, H., et al. (2018). Strobilurin biosynthesis in Basidiomycete fungi. ResearchGate. Available at: [Link]

  • Butte, H., et al. (2018). Investigations into the biosynthesis of the antifungal strobilurins. Royal Society of Chemistry. Available at: [Link]

  • Li, Y., et al. (2015). [Determination of strobilurin fungicides in fruits and their mass fragmentation routes by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • Rao, et al. (2012). DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. Indian Journal of Scientific Research. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Strobilurin B. PubChem. Available at: [Link]

  • Chen, S., et al. (2020). Detoxification Esterase StrH Initiates Strobilurin Fungicide Degradation in Hyphomicrobium sp. Strain DY-1. Applied and Environmental Microbiology, 86(14). Available at: [Link]

  • Bhatt, P., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. Available at: [Link]

  • Wikipedia contributors. (n.d.). Strobilurin. Wikipedia. Available at: [Link]

  • Liu, X., et al. (2013). Determination of Strobilurin Fungicide Residues in Fruits and Vegetables by Micellar Electrokinetic Capillary Chromatography with Sweeping. Journal of Chromatographic Science, 51(8), 735-741. Available at: [Link]

  • ResearchGate. (n.d.). Structure of strobilurin fungicides. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2015). Determination of strobilurin fungicides in fruits and their mass fragmentation routes by ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Strobilurin Fungicide Residues in Fruits and Vegetables by Micellar Electrokinetic Capillary Chromatography with Sweeping. ResearchGate. Available at: [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Strobilurin Fungicide Residues in Food by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Navar, A., et al. (2020). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce. PubMed. Available at: [Link]

  • Hopfgartner, G., et al. (2023). General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. Journal of the American Society for Mass Spectrometry, 34(7), 1334-1346. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antifungal Efficacy of Strobilurin A vs. Strobilurin B

For Researchers, Scientists, and Drug Development Professionals In the landscape of natural antifungal compounds, the strobilurins stand out for their potent and broad-spectrum activity. First isolated from the basidiomy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural antifungal compounds, the strobilurins stand out for their potent and broad-spectrum activity. First isolated from the basidiomycete Strobilurus tenacellus, these metabolites have paved the way for a major class of synthetic agricultural fungicides.[1][2][3] This guide provides a comparative analysis of the two foundational natural products, Strobilurin A and Strobilurin B, focusing on their antifungal efficacy, mechanism of action, and the structural nuances that differentiate them.

Introduction to the Progenitor Strobilurins

Strobilurin A and Strobilurin B were first reported in 1977 as potent antifungal antibiotics isolated from the mycelium of Strobilurus tenacellus.[1] These compounds demonstrated high activity against a range of yeasts and filamentous fungi, immediately positioning them as significant leads in the search for novel antifungal agents.[1][4] Their discovery was a landmark, not only for identifying new bioactive molecules but also for unveiling a novel mode of action that would later be exploited in the development of a multi-billion dollar class of agricultural fungicides.[2][5]

Strobilurin A, also known as mucidin, is the more extensively studied of the two natural compounds and served as the primary template for the development of synthetic analogs like azoxystrobin.[5][6] Strobilurin B is a chlorinated analog of Strobilurin A.[1]

Mechanism of Action: A Shared Pathway of Respiratory Inhibition

Both Strobilurin A and Strobilurin B exert their antifungal effects through the same sophisticated mechanism: the inhibition of mitochondrial respiration.[2] They are classified as Quinone outside Inhibitors (QoIs), targeting Complex III (also known as the cytochrome bc1 complex) of the electron transport chain.[2][7]

By binding to the Qo site of cytochrome b, strobilurins block the transfer of electrons from ubiquinol to cytochrome c1. This interruption halts the production of ATP, the cell's primary energy currency, ultimately leading to the cessation of fungal growth and development.[7] This specific mode of action is highly effective, particularly in inhibiting spore germination.[4]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1) Cytochrome_b Cytochrome b Cytochrome_c1 Cytochrome c1 Cytochrome_b->Cytochrome_c1 e- Cytochrome_c Cytochrome_c Cytochrome_c1->Cytochrome_c e- Ubiquinol Ubiquinol Ubiquinol->Cytochrome_b e- ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase e- transport drives H+ pumping Strobilurins Strobilurin A & B Strobilurins->Cytochrome_b Binds to Qo site & Blocks e- transfer ATP ATP ATP_Synthase->ATP H+ gradient drives ATP synthesis

Caption: Mechanism of action of Strobilurin A and B.

Comparative Antifungal Efficacy: A Qualitative Overview

While the seminal 1977 paper by Anke et al. described both Strobilurin A and B as "highly active," a detailed, publicly available quantitative comparison of their Minimum Inhibitory Concentrations (MICs) or 50% effective concentrations (EC50) across a broad panel of fungi is not readily found in the current body of scientific literature.[1] The focus of subsequent research quickly shifted to synthetic analogs with improved stability and efficacy, leaving the direct comparison of the natural progenitors less explored in published studies.

Based on the available literature, the following qualitative comparison can be made:

FeatureStrobilurin AStrobilurin B
General Activity Described as having "powerful antibiotic activity" against a range of fungal species.[5]Also described as "highly active" against yeasts and filamentous fungi.[1]
Chemical Structure C₁₆H₁₈O₃[1]C₁₇H₁₉ClO₄ (a chlorinated derivative)[1]
Synthetic Development Served as the primary lead structure for the development of numerous commercial strobilurin fungicides.[6]Less frequently cited as a direct template for synthetic analogs compared to Strobilurin A.

The structural difference, namely the presence of a chlorine atom and an additional methoxy group in Strobilurin B, likely influences its physicochemical properties, such as lipophilicity and target binding affinity. However, without direct comparative experimental data, the precise impact on its antifungal potency relative to Strobilurin A remains speculative.

Experimental Protocols for Efficacy Determination

To quantitatively compare the antifungal efficacy of Strobilurin A and B, a standardized in vitro assay such as the determination of the Minimum Inhibitory Concentration (MIC) is essential. The following outlines a typical experimental workflow.

Minimum Inhibitory Concentration (MIC) Assay Workflow

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

cluster_workflow MIC Assay Workflow Prep Prepare stock solutions of Strobilurin A and B Dilution Perform serial dilutions in a 96-well microtiter plate Prep->Dilution Inoculation Inoculate each well with a standardized fungal suspension Dilution->Inoculation Incubation Incubate plates at an appropriate temperature and duration Inoculation->Incubation Observation Visually or spectrophotometrically assess fungal growth Incubation->Observation Determination Determine the lowest concentration with no visible growth (MIC) Observation->Determination

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve Strobilurin A and Strobilurin B in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable fungal growth medium (e.g., Sabouraud Dextrose Broth for yeasts, Potato Dextrose Broth for filamentous fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test fungus from a fresh culture. The concentration should be adjusted to a specific cell density (e.g., 1-5 x 10⁵ CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, including positive (no compound) and negative (no fungus) controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the test fungus (e.g., 25-30°C) for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the strobilurin that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Resistance Mechanisms

A critical consideration for any antifungal agent is the potential for resistance development. For strobilurins, resistance is well-documented and typically arises from a single point mutation in the cytochrome b gene.[7] The most common mutation is a substitution of glycine with alanine at position 143 (G143A), which reduces the binding affinity of the strobilurin molecule to the Qo site.[7] Due to their shared mechanism of action, cross-resistance between Strobilurin A, Strobilurin B, and other synthetic strobilurin fungicides is highly probable.

Conclusion and Future Perspectives

Strobilurin A and Strobilurin B are foundational natural products that have had a profound impact on the development of modern fungicides. Both exhibit potent, broad-spectrum antifungal activity by inhibiting mitochondrial respiration. While Strobilurin A has been the primary inspiration for a vast portfolio of synthetic analogs, the comparative efficacy of Strobilurin B remains an area ripe for further quantitative investigation.

For researchers in drug development, a head-to-head comparison of the in vitro and in vivo efficacy of these natural compounds against a panel of clinically and agriculturally relevant fungi could provide valuable insights into structure-activity relationships. Such studies would not only fill a gap in the historical scientific record but could also inform the design of next-generation QoI fungicides that are more potent and less prone to resistance.

References

  • Anke, T., Oberwinkler, F., Steglich, W., & Schramm, G. (1977). The strobilurins--new antifungal antibiotics from the basidiomycete Strobilurus tenacellus. The Journal of antibiotics, 30(10), 806–810. [Link]

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451.
  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest management science, 58(7), 649-662.
  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances.
  • Wikipedia. (2023). Strobilurin. [Link]

  • Grokipedia. (n.d.). Strobilurus tenacellus. Retrieved from a publicly available source on the internet.
  • Moore, D. (n.d.). The strobilurins—new antifungal antibiotics from the basidiomycete Strobilurus tenacellus. David Moore's World of Fungi.
  • Michigan State University Extension. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. [Link]

  • BenchChem. (2023). A Comparative Guide to Strobilurin Fungicides: Picoxystrobin, Azoxystrobin, and Trifloxystrobin.
  • David Moore's World of Fungi. (n.d.). Strobilurins: Evolution of a New Class of Active Substances.
  • Organic & Biomolecular Chemistry. (2018). Investigations into the biosynthesis of the antifungal strobilurins. [Link]

  • Plant & Pest Advisory. (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. [Link]

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Comparative

A Comparative Guide to Strobilurin Fungicides: Strobilurin B versus Azoxystrobin in Controlling Cercospora Leaf Spot

Introduction: The Persistent Challenge of Cercospora Leaf Spot Cercospora leaf spot (CLS), caused by various fungal species within the genus Cercospora (e.g., Cercospora beticola), stands as a formidable threat to numero...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Persistent Challenge of Cercospora Leaf Spot

Cercospora leaf spot (CLS), caused by various fungal species within the genus Cercospora (e.g., Cercospora beticola), stands as a formidable threat to numerous crops worldwide, including sugar beets, soybeans, and various vegetables.[1][2] The disease manifests as necrotic lesions on foliage, which can coalesce and lead to significant defoliation, thereby reducing photosynthetic capacity and resulting in substantial yield and quality losses.[2] Effective management of CLS requires an integrated approach combining cultural practices like crop rotation and sanitation with the judicious use of fungicides.[1][3]

Among the most significant classes of fungicides deployed against CLS are the Quinone outside Inhibitors (QoIs), commonly known as strobilurins.[4] This guide provides an in-depth, objective comparison between a foundational natural product, Strobilurin B, and its highly successful synthetic analog, azoxystrobin, in the context of controlling Cercospora leaf spot. We will delve into their origins, mechanisms of action, comparative efficacy based on available data, and the experimental protocols required for their evaluation.

The Strobilurin Family: From Forest Floor to Global Fungicide

The story of strobilurin fungicides begins not in a lab, but in nature. The first members of this class, Strobilurin A and B, were isolated from the wood-decaying mushroom Strobilurus tenacellus.[5][6] These natural compounds exhibited potent antifungal activity but were often limited by their instability in light.[5] This discovery, however, sparked a revolution in fungicide development. Through extensive research and quantitative structure-activity relationship (QSAR) studies, chemists synthesized analogs that retained the core fungicidal "pharmacophore" while exhibiting enhanced photostability and systemic properties.[7][8] Azoxystrobin, launched in 1996, was the first and arguably most successful of these synthetic derivatives, quickly becoming a cornerstone of global disease management programs.[9][10]

G cluster_0 Natural Discovery cluster_1 Synthetic Development Strobilurus tenacellus Strobilurus tenacellus Natural Strobilurins Natural Strobilurins Strobilurus tenacellus->Natural Strobilurins Produces Strobilurin B Strobilurin B Natural Strobilurins->Strobilurin B Includes QSAR & Optimization QSAR & Optimization Natural Strobilurins->QSAR & Optimization Inspired Synthetic Analogs Synthetic Analogs QSAR & Optimization->Synthetic Analogs Leads to Azoxystrobin Azoxystrobin Synthetic Analogs->Azoxystrobin Example

Caption: From Natural Product to Synthetic Fungicide.

Head-to-Head Comparison: Strobilurin B vs. Azoxystrobin

FeatureStrobilurin BAzoxystrobin
Origin Natural product isolated from the fungus Strobilurus tenacellus.[5]Synthetic derivative inspired by natural strobilurins.[5][10]
Chemical Structure C₁₇H₁₉ClO₄[11]C₂₂H₁₇N₃O₅[12]
Photostability Generally lower, limiting field persistence.[5]High, engineered for stability under field conditions.[12]
Systemicity Primarily a contact fungicide.[5]Systemic with translaminar and xylem mobility.[13][14]
Spectrum of Activity Antifungal.[11]Broad-spectrum against Ascomycota, Deuteromycota, Basidiomycota, and Oomycetes.[15]
Commercial Use Not used as a commercial agricultural fungicide.One of the world's best-selling agricultural fungicides.[10]
Mechanism of Action: A Shared Pathway of Respiratory Inhibition

Both Strobilurin B and azoxystrobin, along with all other QoI fungicides, share a highly specific mode of action.[11][16][17] They are potent inhibitors of mitochondrial respiration. They bind to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[12][14][18] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the production of adenosine triphosphate (ATP), the cell's primary energy currency.[19][20] The resulting cellular energy deficit leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[4][12] This targeted action is classified by the Fungicide Resistance Action Committee (FRAC) as Group 11.[8][12]

G cluster_Mito Inner Mitochondrial Membrane cluster_C3 C1 Complex I Q Coenzyme Q (Ubiquinone) C1->Q e- C2 Complex II C2->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 e- O2 O2 C4->O2 e- ATP_Synthase ATP Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP Produces Qo_site Qo Site Inhibitor Strobilurin B & Azoxystrobin Inhibitor->Qo_site BLOCKS H_flow->ATP_Synthase H+ Gradient

Caption: Shared mechanism of action at Complex III.

Comparative Efficacy in Controlling Cercospora Leaf Spot

Direct, peer-reviewed comparative field data between the natural Strobilurin B and the synthetic azoxystrobin for Cercospora control is scarce, primarily because Strobilurin B was never developed into a commercial field fungicide. However, we can synthesize available data for azoxystrobin to understand its performance profile.

Field trial results for azoxystrobin against Cercospora have been variable. A multi-year study on sugar beets found that azoxystrobin provided "modest to poor control efficacy" when compared to another strobilurin, trifloxystrobin.[21][22][23] Conversely, a study on black gram reported that azoxystrobin provided excellent control of Cercospora leaf spot, on par with hexaconazole, and resulted in the highest mean grain yield.[24][25] Under controlled growth chamber conditions, protective applications of azoxystrobin on sugar beet seedlings yielded 89–94% disease control against C. beticola.[26]

This variability underscores several key points for researchers:

  • Pathogen Population: The efficacy of any QoI fungicide is highly dependent on the local pathogen population and the prevalence of resistance.

  • Host Crop & Environment: Disease pressure and plant-fungicide interactions can vary significantly between different crops and environmental conditions.

  • Application Timing: As a primarily preventative fungicide, azoxystrobin's effectiveness is maximized when applied before or at the very early stages of infection.[4][14][27]

Table 1: Summary of Published Efficacy Data for Azoxystrobin Against Cercospora spp.

CropStudy TypeKey FindingReference(s)
Sugar BeetField TrialModest to poor control efficacy compared to other strobilurins.[21],[22],[23]
Sugar BeetGrowth Chamber89-94% disease control with protective applications.[26]
Black GramField TrialSignificantly superior control over untreated plots; highest grain yield.[24],[25]
The Specter of Resistance

The site-specific nature of QoI fungicides makes them highly prone to the development of resistance. In many fungal populations, including Cercospora, a single point mutation in the cytochrome b gene (most commonly G143A) can dramatically reduce the binding affinity of the fungicide to the Qo site, rendering it ineffective.[28] The high selection pressure exerted by the widespread use of strobilurins has led to documented resistance in Cercospora populations.[2] This necessitates robust resistance management strategies, including:

  • Rotation: Alternating QoI fungicides with fungicides from different FRAC groups (e.g., triazoles, EBDCs).[3][29]

  • Mixtures: Using pre-formulated mixtures or tank-mixing QoIs with a partner fungicide that has a different mode of action.[2][21]

  • Limiting Applications: Adhering to label recommendations regarding the maximum number of applications per season.[27]

Experimental Evaluation Protocols

For researchers aiming to conduct their own comparative studies, standardized and validated protocols are essential. Below are step-by-step methodologies for key in vitro and field-based assays.

In Vitro Assays: Mycelial Growth and Spore Germination

In vitro assays provide a rapid and controlled method to determine the intrinsic activity of a compound against a fungal isolate and to calculate metrics like the EC₅₀ (Effective Concentration to inhibit 50% of growth).

G cluster_prep Preparation cluster_assay Assay Execution cluster_mycelial Mycelial Growth Assay cluster_spore Spore Germination Assay cluster_analysis Data Analysis prep_fungicide Prepare Fungicide Stock Solutions (in DMSO) prep_media Prepare Amended Growth Media (e.g., PDA) prep_fungicide->prep_media Add to media inoculate_spore Add spores to fungicide solution prep_fungicide->inoculate_spore inoculate_plug Inoculate plates with mycelial plug prep_media->inoculate_plug prep_fungus Culture Fungus (Cercospora spp.) prep_fungus->inoculate_plug prep_spores Prepare spore suspension prep_fungus->prep_spores incubate_mycelial Incubate inoculate_plug->incubate_mycelial measure_mycelial Measure colony diameter incubate_mycelial->measure_mycelial calculate_inhibition Calculate Percent Inhibition measure_mycelial->calculate_inhibition prep_spores->inoculate_spore incubate_spore Incubate inoculate_spore->incubate_spore measure_spore Count germinated spores (microscopy) incubate_spore->measure_spore measure_spore->calculate_inhibition calculate_ec50 Determine EC50 Value (Probit/Logit Analysis) calculate_inhibition->calculate_ec50

Caption: Workflow for In Vitro Fungicide Efficacy Testing.

1. Mycelial Growth Inhibition Assay (Poisoned Agar Method)

This assay directly measures the effect of the fungicide on the vegetative growth of the fungus.[30][31]

  • Materials: Potato Dextrose Agar (PDA), Petri dishes (9 cm), selected fungicide (Strobilurin B, azoxystrobin), Dimethyl sulfoxide (DMSO), actively growing culture of Cercospora spp., cork borer (5-7 mm diameter).

  • Protocol:

    • Stock Solution Preparation: Dissolve fungicides in DMSO to a high concentration (e.g., 10,000 ppm). Create a serial dilution series in DMSO.

    • Media Preparation: Autoclave PDA and cool to 50-55°C in a water bath.

    • Amending Media: Add a specific volume of each fungicide dilution to aliquots of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also, prepare a control plate with DMSO only. The final concentration of DMSO in the media should be consistent and low (<1%) across all treatments.[30]

    • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Inoculation: Using a sterile cork borer, cut a mycelial plug from the leading edge of an actively growing Cercospora culture and place it, mycelium-side down, in the center of each test and control plate.[31]

    • Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25-28°C).

    • Data Collection: Measure the colony diameter (in two perpendicular directions) daily or after a set incubation period (e.g., 7-14 days), or until the control plate reaches the edge of the dish.[31]

    • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use this data to perform a probit or logit analysis to determine the EC₅₀ value.

2. Spore Germination Assay

This assay is crucial for evaluating preventative fungicides that target the initial stages of infection.[30]

  • Materials: Fungicide solutions (as prepared above), sterile water with a surfactant (e.g., 0.05% Tween 20), Cercospora spore suspension, microscope slides (concavity slides are ideal), microscope.

  • Protocol:

    • Spore Suspension: Flood a mature Cercospora culture plate with sterile water containing a surfactant and gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the concentration to a known value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

    • Assay Setup: In a microtiter plate or on a concavity slide, mix equal volumes of the spore suspension and the serially diluted fungicide solutions. Include a control with sterile water/surfactant only.[30]

    • Incubation: Incubate the slides/plates in a humid chamber at 25-28°C for a period sufficient for germination in the control (e.g., 6-24 hours).

    • Data Collection: Place a drop of a fixative/stain (e.g., lactophenol cotton blue) to stop germination. Under a microscope, examine a predetermined number of spores (e.g., 100) per replicate and count the number of germinated spores (a spore is considered germinated when the germ tube is at least half the length of the spore).

    • Analysis: Calculate the percentage of germination inhibition relative to the control and determine the EC₅₀ value.

Field Trials: Efficacy Under Real-World Conditions

Field trials are the definitive test of a fungicide's practical utility, integrating variables like environmental conditions, application methods, and host plant physiology.[32]

  • Experimental Design:

    • Layout: Use a Randomized Complete Block Design (RCBD) with at least four replications to account for field variability.[33][34]

    • Plot Size: Define plot sizes appropriate for the crop and application equipment (e.g., four 6-meter rows).[34] Include untreated buffer rows or plots between experimental plots to minimize spray drift.[33]

    • Treatments: Include an untreated control, Strobilurin B (if formulation is available), azoxystrobin at various rates, and a known standard fungicide effective against Cercospora.

  • Trial Execution:

    • Inoculation (Optional but Recommended): To ensure uniform disease pressure, plots can be artificially inoculated with a known Cercospora isolate.[32]

    • Application: Apply fungicides using a calibrated plot sprayer to ensure accurate and uniform coverage.[32] Applications should be timed based on a disease forecasting model (if available), scouting reports, or at the first sign of disease.

    • Disease Assessment:

      • Regularly rate disease severity throughout the season using a standardized rating scale (e.g., a 0-9 scale where 0 = no disease and 9 = >50% leaf area affected).[25]

      • Calculate the Percent Disease Index (PDI) from these ratings.

      • To capture disease progression over time, calculate the Area Under the Disease Progress Curve (AUDPC).[33]

    • Yield Data: At the end of the season, harvest the center rows of each plot and collect yield and quality data (e.g., crop weight, sugar content for sugar beets).

  • Data Analysis: Use Analysis of Variance (ANOVA) to determine if there are statistically significant differences between treatments for disease severity (PDI, AUDPC) and yield. Use mean separation tests (e.g., Tukey's HSD) to compare individual treatments.

Conclusion and Future Perspectives

The comparison between Strobilurin B and azoxystrobin is a clear illustration of the evolution of fungicide science. Strobilurin B, a natural product, provided the foundational blueprint for a novel mode of action.[7] Azoxystrobin represents the successful translation of that blueprint into a photostable, systemic, and broad-spectrum synthetic tool for modern agriculture.[10]

While azoxystrobin has proven effective against Cercospora leaf spot in many scenarios, its performance can be inconsistent, and the threat of resistance is ever-present.[2][21] This highlights the critical need for ongoing research and integrated management. For researchers, there remains a gap in understanding the full potential of natural strobilurins and their derivatives. Could novel formulations of Strobilurin B or other natural analogs offer benefits, perhaps in organic production systems or as part of complex resistance management programs? Answering these questions requires rigorous comparative evaluation using the standardized protocols outlined in this guide. The future of effective Cercospora control will undoubtedly rely on a diverse chemical toolkit, grounded in a deep understanding of both the pathogen's biology and the precise activity of the compounds used to manage it.

References

  • Strobilurin - Wikipedia.
  • Cercospora Leaf Spot: Prevention and Control - Gardenia.net.
  • cercospora leaf spot - Do My Own Pest Control.
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Validation

A Comparative Analysis of Strobilurin B and Pyraclostrobin: From Natural Blueprint to Synthetic Superiority

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of agricultural fungicides, the strobilurin class stands as a testament to the power of natural prod...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural fungicides, the strobilurin class stands as a testament to the power of natural product chemistry in inspiring synthetic innovations. This guide provides a comparative analysis of Strobilurin B, a naturally occurring fungicide, and pyraclostrobin, a highly successful synthetic analogue. While both share a common ancestry and mode of action, their divergent paths in terms of real-world application and performance underscore the critical role of chemical optimization in developing effective crop protection agents. This analysis will delve into their mechanisms, comparative efficacy (where data is available), and the key attributes that have led to the commercial success of pyraclostrobin over its natural predecessor.

The Shared Heritage: A Common Mechanism of Action

Both Strobilurin B and pyraclostrobin belong to the Quinone outside Inhibitor (QoI) group of fungicides.[1][2] Their fungicidal activity stems from the inhibition of mitochondrial respiration in fungi.[3][4] Specifically, they bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2][5] This binding event blocks the transfer of electrons, thereby halting the production of ATP, the essential energy currency of the cell.[4][6] The disruption of this vital process ultimately leads to the cessation of fungal growth and spore germination.[3]

This shared mechanism is rooted in their common structural feature, the β-methoxyacrylate toxophore, which is characteristic of the strobilurin class of molecules.[6] The journey of these fungicides began with the isolation of natural strobilurins, including Strobilurin A and B, from the wood-rotting mushroom Strobilurus tenacellus.[1][6]

cluster_Mitochondrion Fungal Mitochondrion cluster_Complex_III Complex III (Cytochrome bc1) Electron_Transport_Chain Electron Transport Chain Qo_site Qo Site Electron_Transport_Chain->Qo_site Electron Flow Qi_site Qi Site ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Strobilurin_B Strobilurin B Strobilurin_B->Qo_site Inhibition Pyraclostrobin Pyraclostrobin Pyraclostrobin->Qo_site

Caption: Mechanism of action for Strobilurin B and Pyraclostrobin.

The Divergence: Why Synthetic Analogs Dominate

While Strobilurin B exhibited potent antifungal activity in laboratory settings, its practical application in agriculture was hindered by a significant drawback common to natural strobilurins: poor photostability.[1][3] Exposure to sunlight leads to rapid degradation, diminishing its efficacy under field conditions.[3] This limitation spurred the development of synthetic strobilurin analogues, like pyraclostrobin, which were engineered for enhanced stability and broader-spectrum activity.[1]

Pyraclostrobin, a second-generation synthetic strobilurin, exemplifies the success of this optimization.[7] Its chemical structure was modified to improve its resistance to UV degradation while retaining the crucial β-methoxyacrylate toxophore responsible for its fungicidal action.

Comparative Performance: A Data-Driven Look at Pyraclostrobin

Direct comparative efficacy data between Strobilurin B and pyraclostrobin is scarce in publicly available literature, likely due to the rapid shift in research and development towards more stable synthetic compounds. However, extensive data exists for pyraclostrobin, showcasing its potent and broad-spectrum activity against a wide range of fungal pathogens.

Fungal PathogenCropEC50 (µg/mL)Reference
Sclerotium rolfsiiVarious0.0291 - 1.0871[8]
Alternaria alternataPecan~1.57 (as part of a mixture)[6]
Cercospora zeae-maydisCorn0.0003 - 0.0025[9]
Ascochyta rabieiChickpea0.0012 - 0.0033[10]
Colletotrichum spp. (sensitive strains)Strawberry1.192 - 2.068[11]

EC50: The effective concentration required to inhibit 50% of fungal growth.

The data clearly indicates that pyraclostrobin is highly effective at very low concentrations against a variety of economically important plant pathogens. Beyond its direct fungicidal action, pyraclostrobin has also been observed to provide additional plant health benefits, often referred to as the "greening effect," which can include delayed senescence and increased stress tolerance.

Fungicide Resistance: A Shared Challenge

A critical consideration for all QoI fungicides, including both Strobilurin B and pyraclostrobin, is the risk of fungicide resistance development.[3][5] The high specificity of their target site means that a single point mutation in the cytochrome b gene can lead to a significant loss of efficacy.[2][5] The most common mutation, known as G143A, results in an amino acid substitution that prevents the fungicide from binding to the Qo site.[2][5] This can lead to cross-resistance, where resistance to one strobilurin fungicide confers resistance to others in the same class.[2]

Effective resistance management strategies, such as rotating fungicides with different modes of action and using tank mixes with protectant fungicides, are therefore essential for preserving the utility of pyraclostrobin and other strobilurins.[2]

Experimental Protocols for Efficacy Evaluation

The evaluation of fungicide efficacy is a critical component of research and development. Standardized protocols are essential for generating reliable and comparable data.

In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This laboratory-based assay is fundamental for determining the intrinsic activity of a fungicide against a specific pathogen.

Methodology:

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).

  • Fungicide Stock Solution: Prepare a stock solution of the test fungicide (e.g., pyraclostrobin) in a suitable solvent (e.g., acetone).

  • Serial Dilutions: Create a series of fungicide concentrations by adding appropriate volumes of the stock solution to the molten PDA before pouring it into Petri dishes. A control plate with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug of the target fungus, taken from the edge of an actively growing culture, onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. Use probit analysis or other statistical software to determine the EC50 value.

Sources

Comparative

Decoding Resistance: A Comparative Genomics Guide to Strobilurin Sensitivity in Fungi

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Abstract The rise of fungal resistance to strobilurin-class fungicides poses a significant threat to global agricultu...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of fungal resistance to strobilurin-class fungicides poses a significant threat to global agriculture and food security. Understanding the genetic underpinnings of this resistance is paramount for developing sustainable disease management strategies and novel antifungal compounds. This guide provides a comprehensive framework for employing comparative genomics to dissect the molecular mechanisms differentiating strobilurin-sensitive and resistant fungal strains. We will explore the primary target-site mutations, the role of alternative metabolic pathways, and the broader genomic adaptations that fungi employ to evade the potent effects of these respiratory inhibitors. This document will detail the experimental workflows, from sample preparation to advanced bioinformatic analysis, offering a practical roadmap for researchers in the field.

Introduction: The Strobilurin Story and the Challenge of Resistance

Strobilurins are a class of fungicides inspired by a natural antifungal substance produced by the mushroom Strobilurus tenacellus[1]. Synthetic strobilurins, such as azoxystrobin and pyraclostrobin, have become vital tools in agriculture due to their broad-spectrum activity[1][2]. The natural precursors, strobilurins A and B, were first isolated from Strobilurus tenacellus[3].

Mechanism of Action: Strobilurins, also known as Quinone outside Inhibitors (QoIs), act by inhibiting mitochondrial respiration.[1][2][3] They specifically target the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain[2][4][5]. This blockage disrupts the electron transport chain, halting ATP synthesis and ultimately leading to fungal cell death due to energy deprivation[1][4][5][6][7].

The Rise of Resistance: The highly specific mode of action of strobilurins makes them prone to the development of resistance.[1][2] A single mutation in the target gene can be sufficient to confer a high level of resistance, which cannot be overcome by increasing the fungicide application rate.[1] This has led to control failures in various crops.[1][8] Comparative genomics offers a powerful lens to identify and characterize the genetic mutations and adaptations responsible for this resistance, paving the way for informed drug development and resistance management strategies.

A Practical Workflow for Comparative Fungal Genomics

To effectively compare strobilurin-sensitive and resistant fungi, a robust and systematic approach is essential. This section outlines a field-proven workflow, from initial fungal isolation to the final bioinformatic analysis. The rationale behind each step is provided to ensure experimental integrity and reproducibility.

Experimental and Bioinformatic Workflow

Fungal_Comparative_Genomics_Workflow cluster_wet_lab Wet Lab Protocols cluster_bioinformatics Bioinformatics Pipeline cluster_interpretation Downstream Analysis & Interpretation Isolates 1. Fungal Isolate Selection (Sensitive & Resistant Phenotypes) Culture 2. Pure Culture & Phenotyping (MIC Determination) Isolates->Culture Inoculation DNA_Extraction 3. High-Quality gDNA Extraction (e.g., CTAB method) Culture->DNA_Extraction Biomass QC_DNA 4. DNA Quality Control (Spectrophotometry & Gel Electrophoresis) DNA_Extraction->QC_DNA gDNA Sequencing 5. Whole-Genome Sequencing (e.g., Illumina NovaSeq) QC_DNA->Sequencing High-Quality gDNA QC_Reads 6. Raw Read Quality Control (FastQC) Sequencing->QC_Reads Raw Reads (FASTQ) Trimming 7. Adapter & Quality Trimming (Trimmomatic) QC_Reads->Trimming Assembly 8. Genome Assembly (SPAdes, Velvet) Trimming->Assembly Variant_Calling 10. Variant Calling (vs. Reference) (GATK, SAMtools) Trimming->Variant_Calling Clean Reads Annotation 9. Genome Annotation (AUGUSTUS, MAKER) Assembly->Annotation Comparative_Analysis 11. Comparative Analysis (Gene presence/absence, SNPs, CNVs) Annotation->Comparative_Analysis Annotated Genomes Variant_Calling->Comparative_Analysis Variant Calls (VCF) Resistance_Genes 12. Identification of Resistance Associated Genes & Mutations Comparative_Analysis->Resistance_Genes Pathway_Analysis 13. Pathway & Functional Enrichment (GO, KEGG) Resistance_Genes->Pathway_Analysis Drug_Development 14. Target Identification for Novel Fungicides Resistance_Genes->Drug_Development

Caption: A comprehensive workflow for the comparative genomics of strobilurin-sensitive and resistant fungi.

Detailed Experimental Protocols

1. Fungal Isolate Selection and Phenotyping:

  • Rationale: The foundation of a successful comparative study lies in the careful selection of fungal isolates with distinct and stable phenotypes.

  • Protocol:

    • Collect fungal isolates from both strobilurin-treated and untreated environments.

    • Establish pure cultures of each isolate on an appropriate growth medium (e.g., Potato Dextrose Agar).

    • Determine the Minimum Inhibitory Concentration (MIC) for each isolate using a strobilurin fungicide (e.g., azoxystrobin) through broth microdilution or agar dilution assays.

    • Select isolates with clear sensitive and resistant phenotypes for genomic analysis.

2. Genomic DNA Extraction:

  • Rationale: High-quality, high-molecular-weight genomic DNA (gDNA) is crucial for accurate whole-genome sequencing.

  • Protocol (Example using CTAB method):

    • Grow a pure culture of the selected fungus in liquid medium.

    • Harvest the mycelia by filtration and freeze-dry or grind in liquid nitrogen.

    • Resuspend the powdered mycelia in CTAB extraction buffer.

    • Incubate at 65°C for 1 hour with occasional mixing.

    • Perform a chloroform:isoamyl alcohol extraction to remove proteins and lipids.

    • Precipitate the DNA with isopropanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer with RNase A.

    • Assess DNA quality and quantity using a NanoDrop spectrophotometer and agarose gel electrophoresis.

3. Whole-Genome Sequencing:

  • Rationale: Next-generation sequencing (NGS) platforms like Illumina provide deep coverage and high accuracy, which are ideal for identifying single nucleotide polymorphisms (SNPs) and other small-scale variations.

  • Protocol:

    • Prepare sequencing libraries from the high-quality gDNA according to the manufacturer's protocol (e.g., Illumina DNA Prep).

    • Perform paired-end sequencing on a suitable platform (e.g., Illumina NovaSeq) to a target depth of at least 50x coverage for accurate variant calling.

4. Bioinformatics Pipeline:

  • Rationale: A well-structured bioinformatics pipeline is essential for processing the large datasets generated by NGS and for accurately identifying genomic differences.

  • Protocol:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trimming: Employ software such as Trimmomatic to remove adapter sequences and low-quality bases.

    • Genome Assembly (for de novo studies): Assemble the trimmed reads into a draft genome using assemblers like SPAdes or Velvet.

    • Variant Calling (if a reference genome is available): Align the trimmed reads to a high-quality reference genome of a sensitive strain using an aligner like BWA. Use tools like GATK or SAMtools to identify SNPs, insertions, and deletions (InDels).

    • Genome Annotation: Predict gene models and their functions using tools like AUGUSTUS and MAKER, and by comparing against databases like NCBI and UniProt.

    • Comparative Analysis:

      • Identify non-synonymous mutations in coding regions.

      • Analyze gene presence/absence variations.

      • Investigate copy number variations (CNVs) of specific genes.

      • Perform functional enrichment analysis (GO, KEGG) on genes unique to or mutated in the resistant strains.

Genomic Hallmarks of Strobilurin Resistance

Comparative genomic analyses have revealed several key mechanisms by which fungi develop resistance to strobilurins. These can be broadly categorized into target-site and non-target-site resistance mechanisms.

Target-Site Resistance: The Cytochrome b (CYTB) Gene

The most common and significant mechanism of strobilurin resistance is the modification of the target protein itself.[9] This is primarily due to point mutations in the mitochondrial cytochrome b (CYTB) gene, which encodes a key subunit of the cytochrome bc1 complex.[8][10][11]

  • The G143A Mutation: The most frequently observed mutation is a single nucleotide polymorphism (SNP) that results in the substitution of glycine (G) with alanine (A) at codon 143 of the cytochrome b protein.[2][10] This G143A substitution is known to confer a high level of resistance to strobilurins.[8][10][11]

  • The F129L Mutation: Another, less common, mutation involves the substitution of phenylalanine (F) with leucine (L) at position 129.[8][10][11] Isolates with the F129L mutation generally exhibit a lower level of resistance compared to those with the G143A mutation.[8][10][11]

These mutations alter the binding pocket of the strobilurin fungicide on the cytochrome b protein, reducing its inhibitory effect.[12]

Non-Target-Site Resistance Mechanisms

In some cases, strobilurin resistance can occur without any mutations in the CYTB gene.[12] These non-target-site mechanisms involve broader physiological adaptations.

1. Alternative Oxidase (AOX) Pathway:

  • Mechanism: The alternative oxidase (AOX) pathway provides a bypass for the cytochrome bc1 complex in the mitochondrial respiratory chain.[6][13] When the main pathway is blocked by a strobilurin fungicide, fungi can induce the expression of the AOX gene.[6][13] This allows for the continuation of electron transport and some level of ATP production, albeit less efficiently.[6][13]

  • Genomic Signature: Comparative transcriptomics (RNA-seq) is particularly effective at identifying the upregulation of AOX gene expression in resistant strains upon exposure to strobilurins. While AOX can limit the effectiveness of strobilurins, especially after an infection is established, it is generally not sufficient to completely overcome the fungicide's action during the initial stages of spore germination.[6][13] The presence of a functional AOX pathway can, however, allow the fungus to survive long enough for target-site mutations to emerge.[14]

2. Efflux Pumps and Detoxification:

  • Mechanism: Some fungi can actively pump fungicides out of their cells using efflux transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporter families.[9][15][16] Additionally, metabolic degradation of the fungicide through detoxification enzymes can also contribute to resistance.[4][5][9]

  • Genomic Signature: Comparative genomics can reveal an increased number of genes encoding efflux pumps or detoxification enzymes in the genomes of resistant strains. Transcriptomic analysis can further confirm the overexpression of these genes in the presence of the fungicide.

Comparative Data Summary
Genomic FeatureStrobilurin-Sensitive StrainsStrobilurin-Resistant StrainsExperimental Evidence
CYTB Gene Wild-type sequence (e.g., Glycine at codon 143)Point mutations (e.g., G143A, F129L)Sanger sequencing, Whole-genome sequencing
AOX Gene Expression Basal level expressionInducible high-level expression upon strobilurin exposureRNA-seq, qRT-PCR
Efflux Pump Genes Basal copy number and expressionPotential increase in copy number and/or overexpressionWhole-genome sequencing, RNA-seq
Detoxification Genes Basal copy number and expressionPotential increase in copy number and/or overexpressionWhole-genome sequencing, RNA-seq

Implications for Drug Development and Resistance Management

The insights gained from comparative genomics have profound implications for the future of fungicide development and sustainable agriculture.

  • Informed Drug Design: By understanding the precise molecular interactions between strobilurins and the cytochrome b protein, and the structural changes caused by resistance mutations, medicinal chemists can design new fungicides that are effective against resistant strains. This could involve creating molecules that can bind to the mutated target or that have entirely new modes of action.

  • Development of Diagnostic Tools: The identification of specific resistance-conferring mutations, such as G143A in the CYTB gene, enables the development of rapid molecular diagnostic tools (e.g., PCR-based assays).[17] These tools can be used to monitor the frequency of resistance in fungal populations in the field, allowing for timely adjustments to disease management strategies.

  • Targeting Alternative Pathways: The discovery of the role of the AOX pathway in resistance suggests that a combination therapy approach could be effective.[14][18] Developing inhibitors of the AOX pathway to be used in conjunction with strobilurins could be a powerful strategy to overcome this form of resistance.

Conclusion

Comparative genomics provides an indispensable toolkit for unraveling the complexities of fungicide resistance. By systematically comparing the genomes of sensitive and resistant fungal strains, researchers can pinpoint the genetic determinants of resistance, from single nucleotide polymorphisms in target genes to the upregulation of alternative metabolic pathways and detoxification systems. This knowledge is not merely academic; it is the foundation upon which the next generation of effective and sustainable fungicides will be built. As the challenge of fungicide resistance continues to evolve, a deep understanding of the underlying genomic mechanisms will be our most crucial asset in the ongoing effort to protect our global food supply.

References

  • Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension. (2010-05-04). Retrieved from [Link]

  • Strobilurin - Wikipedia. Retrieved from [Link]

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  • Kim, Y. S., Dixon, E. W., Vincelli, P., & Farman, M. L. (2003). Field resistance to strobilurin (QoI) fungicides in Pyricularia grisea caused by mutations in the mitochondrial cytochrome b gene. Phytopathology, 93(7), 891-900. Retrieved from [Link]

  • Wyenandt, A. (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Plant & Pest Advisory, Rutgers University. Retrieved from [Link]

  • Kim, Y. S., Dixon, E. W., Vincelli, P., & Farman, M. L. (2003). Field Resistance to Strobilurin (QoI) Fungicides in Pyricularia grisea Caused by Mutations in the Mitochondrial Cytochrome b Gene. Phytopathology, 93(7), 891-900. Retrieved from [Link]

  • Wood, P. M., & Hollomon, D. W. (2003). A critical evaluation of the role of alternative oxidase in the performance of strobilurin and related fungicides acting at the Q(o) site of Complex III. Pest Management Science, 59(4), 415-424. Retrieved from [Link]

  • Reis, R. F., et al. (2022). Unveiling molecular mechanisms of strobilurin resistance in the cacao pathogen Moniliophthora perniciosa. Frontiers in Microbiology, 13, 986407. Retrieved from [Link]

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  • Wyenandt, A. (2016). Understanding the Strobilurin Fungicides. ONvegetables. Retrieved from [Link]

  • May, J., et al. (2022). Targeting the alternative oxidase (AOX) for human health and food security, a pharmaceutical and agrochemical target or a rescue mechanism?. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1863(8), 148873. Retrieved from [Link]

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  • Leroux, P., et al. (2013). Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold. Applied and Environmental Microbiology, 79(20), 6203-6213. Retrieved from [Link]

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  • Ishii, H., et al. (2007). Mitochondrial heteroplasmy for the cytochrome b gene controls the level of strobilurin resistance in the apple powdery mildew fungus Podosphaera leucotricha (Ell. & Ev.) E.S. Salmon. Pest Management Science, 63(12), 1169-1176. Retrieved from [Link]

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Validation

A Comparative Toxicological Profile of Natural vs. Synthetic Strobilurins

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The advent of strobilurin fungicides marked a significant milestone in crop protection, born from the observation of the natural a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The advent of strobilurin fungicides marked a significant milestone in crop protection, born from the observation of the natural antifungal properties of the mushroom Strobilurus tenacellus. This guide provides a comprehensive side-by-side comparison of the toxicity of natural strobilurins and their synthetic analogues, designed to inform researchers, scientists, and drug development professionals. We will delve into their shared mechanism of action, comparative toxicity across various non-target organisms, and the environmental fate that dictates their ecotoxicological profiles.

The Genesis of Strobilurins: From Forest Floor to Global Agriculture

Strobilurins are a class of fungicides inspired by natural compounds produced by the mushroom Strobilurus tenacellus.[1][2][3] This fungus, found on decaying pine cones, releases strobilurin A to suppress the growth of competing fungi.[3][4] Recognizing the potent and specific antifungal activity of these natural compounds, chemists developed synthetic analogues that retained the core fungicidal properties while offering improved stability and broader applicability in agricultural settings.[4]

The primary mechanism of action for both natural and synthetic strobilurins is the inhibition of mitochondrial respiration in fungi.[5][6][7] They bind to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[6] This blockage halts the production of ATP, the cellular energy currency, ultimately leading to fungal cell death.[2][5]

A Tale of Two Toxicities: Natural Scarcity and Synthetic Scrutiny

A direct, comprehensive side-by-side toxicological comparison is challenging due to the limited publicly available data on the toxicity of natural strobilurins like Strobilurin A. The focus of extensive research and regulatory assessment has been on the widely used synthetic strobilurins. However, available information suggests that synthetic strobilurins were developed to have higher toxicity and improved physical characteristics, such as increased resistance to UV breakdown.[4]

Synthetic Strobilurins: A Double-Edged Sword

Synthetic strobilurins, including azoxystrobin, pyraclostrobin, and trifloxystrobin, have undergone rigorous toxicological evaluation. A general trend observed is their low acute toxicity to mammals, but significant toxicity to aquatic organisms.[5][7]

Mammalian Toxicity: Synthetic strobilurins are generally considered to have low acute oral, dermal, and inhalation toxicity in mammals.[7] For instance, azoxystrobin has an oral LD50 in rats of over 5000 mg/kg. They are typically classified as Category III pesticides, carrying the signal word "CAUTION".[7] Long-term studies have not shown evidence of reproductive, teratogenic, or carcinogenic effects.[7]

Aquatic Toxicity: In stark contrast to their mammalian safety profile, synthetic strobilurins are highly toxic to fish and aquatic invertebrates.[5][7] This is a critical consideration for their environmental risk assessment, as runoff from agricultural areas can contaminate water bodies.[1] The order of toxicity for some common strobilurins in fish has been reported as pyraoxystrobin > pyraclostrobin ≈ trifloxystrobin > picoxystrobin > kresoxim-methyl > fluoxastrobin > azoxystrobin.[6]

Toxicity to Other Non-Target Organisms:

  • Bees: While generally considered to have low acute toxicity to bees, some studies suggest potential sublethal effects.

  • Soil Organisms: The impact on soil organisms like earthworms varies among the different synthetic strobilurins.

  • Algae: Synthetic strobilurins can be toxic to algae, potentially disrupting aquatic ecosystems.

The following table summarizes the toxicity of several key synthetic strobilurins to various non-target organisms.

FungicideOrganismEndpointToxicity Value (unit)Reference
AzoxystrobinRat (oral)LD50>5000 mg/kg[7]
Rainbow TroutLC50 (96h)0.47 mg/L[7]
Daphnia magnaEC50 (48h)0.28 mg/L[7]
PyraclostrobinRat (oral)LD50>5000 mg/kg[7]
Rainbow TroutLC50 (96h)0.006 mg/L[7]
Daphnia magnaEC50 (48h)0.016 mg/L[7]
TrifloxystrobinRat (oral)LD50>5000 mg/kg[7]
Rainbow TroutLC50 (96h)0.015 mg/L[7]
Daphnia magnaEC50 (48h)0.011 mg/L[7]
Natural Strobilurins: An Underexplored Profile

As previously mentioned, there is a significant lack of specific toxicity data for natural strobilurins in the public domain. While they share the same mechanism of action as their synthetic counterparts, their lower stability and potentially different absorption, distribution, metabolism, and excretion (ADME) profiles could lead to a different toxicological footprint. It is plausible that their rapid degradation in the environment contributes to a lower overall risk to non-target organisms compared to the more persistent synthetic versions, though this remains to be definitively established through comparative studies.

Experimental Protocols for Assessing Strobilurin Toxicity

To provide a framework for the toxicological evaluation of strobilurin compounds, we present two standardized experimental protocols.

Protocol 1: Acute Aquatic Toxicity Testing with Daphnia magna

This protocol outlines a static acute toxicity test to determine the EC50 (median effective concentration) of a strobilurin compound on the freshwater invertebrate Daphnia magna.

Methodology:

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance Preparation: Prepare a stock solution of the strobilurin in a suitable solvent. A series of test concentrations are prepared by diluting the stock solution in reconstituted hard water. A solvent control and a negative control (reconstituted hard water only) must be included.

  • Test Conditions:

    • Temperature: 20 ± 2°C

    • Photoperiod: 16 hours light / 8 hours dark

    • Test Vessels: Glass beakers

    • Volume: 50 mL per replicate

    • Replicates: 4 per concentration

    • Number of daphnids: 5 per replicate

  • Procedure:

    • Place 5 neonates into each test vessel containing the appropriate test solution.

    • Observe the daphnids at 24 and 48 hours for immobilization (defined as the inability to swim within 15 seconds after gentle agitation).

    • Record the number of immobilized daphnids in each replicate at each observation time.

  • Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using probit analysis or another appropriate statistical method.

Protocol 2: Soil Microorganism Toxicity Testing (Nitrogen Transformation)

This protocol assesses the sublethal effects of a strobilurin on soil microbial activity by measuring its impact on nitrogen transformation.

Methodology:

  • Soil: Use a standard natural soil with known physicochemical properties.

  • Test Substance Application: The strobilurin is applied to the soil at various concentrations (e.g., 1x, 5x, 10x the recommended application rate). A control with no strobilurin is included.

  • Incubation: The treated soil samples are incubated under controlled conditions (e.g., 20°C, 40-60% of maximum water holding capacity) for 28 days.

  • Nitrogen Transformation Assay:

    • At day 0 and day 28, soil samples are taken from each treatment group.

    • The soil is amended with a nitrogen source (e.g., lucerne meal).

    • The rate of nitrification (conversion of ammonium to nitrate) is measured over a defined period by analyzing the concentrations of ammonium and nitrate in the soil extracts.

  • Data Analysis: Compare the nitrification rates in the treated soils to the control soil. A significant inhibition of the nitrification rate indicates a detrimental effect on the soil microbial community.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Strobilurin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Electron Transfer Complex_IV Complex IV Cytochrome_c->Complex_IV O2 O2 Complex_IV->O2 Final Electron Acceptor ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP e- e- e-->Complex_III Electron from Complex I/II H+ H+ H+->ATP_Synthase Proton Gradient Strobilurin Strobilurin Strobilurin->Complex_III Inhibits Qo site

Caption: Mechanism of strobilurin toxicity via inhibition of Complex III.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis Organism Culture Daphnia magna (<24h neonates) Expose Introduce 5 Daphnids to each replicate Organism->Expose Solutions Prepare Strobilurin Test Concentrations Solutions->Expose Incubate Incubate for 48h (20°C, 16:8 L:D) Expose->Incubate Observe Observe Immobilization at 24h and 48h Incubate->Observe Analyze Calculate 48h EC50 (Probit Analysis) Observe->Analyze

Caption: Workflow for Daphnia magna acute toxicity testing.

Conclusion

The development of synthetic strobilurins from their natural counterparts is a prime example of biomimicry in agrochemical innovation. While both natural and synthetic strobilurins share a common and effective mechanism of action against fungal pathogens, their toxicological profiles, particularly concerning non-target organisms, appear to differ, largely due to modifications enhancing the stability and potency of the synthetic versions. The extensive data on synthetic strobilurins highlight a significant trade-off: low mammalian toxicity versus high aquatic toxicity. A comprehensive understanding of the ecotoxicology of natural strobilurins is hampered by a lack of available data, representing a critical knowledge gap. For researchers and drug development professionals, the story of strobilurins underscores the importance of thorough toxicological assessment, not only of the primary compound but also of its synthetic derivatives, to ensure both efficacy and environmental stewardship.

References

  • Anke, T. (1995). The strobilurins, oudemansins, and myxothiazols, fungicidal derivatives of β-methoxyacrylic acid. Canadian Journal of Botany, 73(S1), 940-945.
  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.
  • Dorta, D. J., et al. (2024). Toxicological impact of strobilurin fungicides on human and environmental health: a literature review. Critical Reviews in Toxicology, 54(1), 1-19. [Link]

  • Fernández-Ortuño, D., et al. (2008). Fungicides with quinone outside inhibitor (QoI) mode of action in modern agriculture. IntechOpen.
  • Florida Cooperative Extension Service. (2018). Pesticide Toxicity Profile: Strobilurin Pesticides. University of Florida, IFAS Extension. [Link]

  • Jiang, W., et al. (2021). A comprehensive review of strobilurin fungicide toxicity in aquatic species: Emphasis on mode of action from the zebrafish model. Environmental Pollution, 275, 116671.
  • Li, S., et al. (2023). A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity. New Contaminants, 1, e004.
  • Mishra, S., et al. (2023). Toxicity of Strobilurins fungicides: A comprehensive review. Journal of Chemical Health Risks, 13(4), 319-332.
  • Selim, R. E., & Khalil, M. S. (2021). Mini Review Strobilurins: New group of fungicides.
  • Singh, B. K. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 477. [Link]

  • Strobilurus tenacellus. (n.d.). In Grokipedia. Retrieved January 16, 2026, from [Link]

  • Young, D. H., et al. (2017). Activity of Two Strobilurin Fungicides Against Three Species of Decay Fungi in Agar Plate Tests. BioResources, 12(4), 7844-7853.
  • Zhang, L., et al. (2020). Ecotoxicology of strobilurin fungicides. Science of The Total Environment, 742, 140562.

Sources

Comparative

A Comparative Transcriptomic Guide to Fungal Responses: Strobilurin B vs. Alternative Fungicides

This guide provides an in-depth, objective comparison of the fungal transcriptomic response to Strobilurin B and other classes of fungicides. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the fungal transcriptomic response to Strobilurin B and other classes of fungicides. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol listings to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in verifiable data. We will dissect the molecular impact of Strobilurin B, explore the intricate adaptive responses of fungi at the transcriptional level, and benchmark these responses against those elicited by fungicides with different modes of action.

Part 1: The Molecular Impact of Strobilurin B on Fungal Respiration

Strobilurins, including Strobilurin B and its synthetic analogs like azoxystrobin and pyraclostrobin, belong to the Quinone outside Inhibitor (QoI) class of fungicides (FRAC Code 11).[1] Their fungicidal activity stems from a highly specific mode of action: the inhibition of mitochondrial respiration.[2][3][4]

Strobilurins bind to the Quinone outside (Qo) site of the cytochrome bc1 complex, also known as Complex III, within the mitochondrial electron transport chain (ETC).[1][5] This binding event physically obstructs the transfer of electrons from ubiquinol to cytochrome c, effectively halting the ETC. The immediate consequences for the fungal cell are twofold:

  • Severe ATP Depletion: The disruption of the ETC collapses the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase. This leads to a rapid and catastrophic energy crisis within the cell.[4]

  • Increased Oxidative Stress: The blockage at Complex III causes a backup of electrons in the earlier stages of the ETC. This can lead to the premature leakage of electrons to molecular oxygen, generating highly damaging reactive oxygen species (ROS) and inducing a state of severe oxidative stress.[6][7]

The central role of this target in cellular metabolism explains why QoI fungicides often trigger a more extensive and dramatic transcriptomic shift compared to fungicides with more localized targets.[8]

cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I (NADH Dehydrogenase) Q Ubiquinone Pool (Q) C1->Q H_out H_out C1->H_out H⁺ C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III (Cytochrome bc1) Q->C3 CytC Cytochrome c C3->CytC C3->H_out H⁺ C4 Complex IV CytC->C4 O2 O2 C4->O2 O₂ C4->H_out H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP H_in H⁺ StrobilurinB Strobilurin B StrobilurinB->C3 Inhibition at Qo site

Fig. 1: Strobilurin B's site of action in the ETC.

Part 2: The Fungal Transcriptomic Response: Adaptation and Resistance

Faced with the dual threats of energy starvation and oxidative damage, fungi initiate a complex and multi-faceted transcriptomic response. This response is not merely a passive consequence of cellular damage but an active attempt to survive and circumvent the fungicidal attack.

The Alternative Oxidase (AOX) Bypass

One of the most critical and well-documented responses to QoI fungicide exposure is the upregulation of the Alternative Oxidase (AOX) pathway .[9] AOX is a mitochondrial enzyme that provides a "bypass" for the blocked Complex III.[6] It accepts electrons directly from the ubiquinone pool and transfers them to oxygen.

While this process allows for the continued oxidation of NADH and the maintenance of some mitochondrial function, it is significantly less energy-efficient as it does not contribute to the proton gradient at Complex III or IV.[6][9] The induction of AOX is a key survival strategy, and its expression level is often directly correlated with the degree of fungal tolerance to strobilurins.

cluster_ETC_Bypass Fungal Respiratory Pathways C1 Complex I Q Ubiquinone Pool (Q) C1->Q e⁻ C3 Complex III Q->C3 e⁻ (Main Path) AOX Alternative Oxidase (AOX) Q->AOX e⁻ (Bypass Path) C4 Complex IV C3->C4 e⁻ O2_main O2_main C4->O2_main O₂ O2_alt O2_alt AOX->O2_alt O₂ StrobilurinB Strobilurin B StrobilurinB->C3 Blocked cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatic Pipeline Culture 1. Fungal Culture & Treatment Extraction 2. RNA Extraction (Bead Beating + Lysis) Culture->Extraction QC1 3. Quality Control (RIN > 8) Extraction->QC1 LibPrep 4. Library Prep (mRNA enrichment, cDNA synthesis) QC1->LibPrep Seq 5. Sequencing (e.g., Illumina) LibPrep->Seq QC2 6. Read QC & Trimming Seq->QC2 Align 7. Alignment to Genome QC2->Align Count 8. Gene Quantification Align->Count DEA 9. Differential Expression Analysis Count->DEA Enrich 10. Functional Enrichment (GO/KEGG) DEA->Enrich

Fig. 3: A comprehensive RNA-Seq workflow.

Conclusion

The transcriptomic response of fungi to Strobilurin B is profound and multifaceted, defined by a primary energy crisis that triggers a cascade of secondary responses. Key signatures include the upregulation of the Alternative Oxidase (AOX) pathway, general oxidative stress genes, and broad-spectrum detoxification systems like ABC transporters. Comparative analysis demonstrates that the disruption of the mitochondrial ETC by strobilurins elicits a significantly larger and more complex transcriptional reprogramming than fungicides with more discrete targets. This comprehensive understanding, derived from robust transcriptomic data, is invaluable for predicting and monitoring the development of fungicide resistance and for guiding the rational design of next-generation antifungal therapies that can anticipate and overcome these adaptive fungal responses.

References

  • Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension. (2010-05-04). [Link]

  • Strobilurin - Wikipedia. [Link]

  • Understanding the Strobilurin Fungicides - ONvegetables. (2016-04-08). [Link]

  • A critical evaluation of the role of alternative oxidase in the performance of strobilurin and related fungicides acting at the Qo site of complex III - PubMed. [Link]

  • Strobilurins: Evolution of a New Class of Active Substances - David Moore's World of Fungi. [Link]

  • Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory. (2015-05-14). [Link]

  • Transcriptomic Profiling of Fusarium pseudograminearum in Response to Carbendazim, Pyraclostrobin, Tebuconazole, and Phenamacril - PMC - PubMed Central. (2023-03-08). [Link]

  • A critical evaluation of the role of alternative oxidase in the performance of strobilurin and related fungicides acting at the Q(o) site of Complex III - ResearchGate. [Link]

  • Probing the molecular basis of oxygen reduction by the alternative oxidases - WheatVIVO. [Link]

  • Transcriptomic Crosstalk between Fungal Invasive Pathogens and Their Host Cells: Opportunities and Challenges for Next-Generation Sequencing Methods - PMC - PubMed Central. [Link]

  • Novel Approaches for Fungal Transcriptomics from Host Samples - Frontiers. [Link]

  • Transcriptome analysis of fungicide-responsive gene expression profiles in two Penicillium italicum strains with different response to the sterol demethylation inhibitor (DMI) fungicide prochloraz - PMC - PubMed Central. [Link]

  • Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. [Link]

  • Protocol for RNA-seq Expression Analysis in Yeast - PMC - NIH. (2021-09-20). [Link]

  • Cytological evaluation of the effect of azoxystrobin and alternative oxidase inhibitors in Botrytis cinerea | Request PDF - ResearchGate. [Link]

  • Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains. (2024-11-17). [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Strobilurin B

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Strobilurin B. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Strobilurin B. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework rooted in the chemical's specific hazard profile and the regulatory landscape. Adherence to these procedures is not merely a matter of compliance but a fundamental responsibility to ensure personnel safety and environmental stewardship.

The 'Why': Understanding the Hazard Profile of Strobilurin B

Proper handling and disposal protocols are dictated by a chemical's inherent risks. Strobilurin B, a naturally derived fungicide, presents a distinct hazard profile that necessitates a rigorous disposal strategy.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain, a process that, while effective against fungi, also underpins its toxicity to other organisms.[3][4][5]

While strobilurins exhibit relatively low acute toxicity to mammals, the principal concern is their severe ecotoxicity, particularly towards aquatic life.[3][6][7][8] These compounds are known to be highly toxic to fish and other aquatic organisms and can bioaccumulate in the environment.[3][6][9][10] Consequently, the central directive for Strobilurin B disposal is the prevention of its release into waterways. Disposing of this chemical down the drain is a serious violation of environmental safety protocols and regulations.[11][12]

Property Value Source
Molecular Formula C₁₇H₁₉ClO₄[4][5]
Molecular Weight 322.8 g/mol [4][5]
Primary Hazard High Aquatic Ecotoxicity[3][6][7]
Regulatory Framework RCRA (Resource Conservation and Recovery Act)[11][13]

Core Protocol: Management of Unused or Waste Strobilurin B

This protocol outlines the essential, step-by-step process for managing pure Strobilurin B waste or concentrated solutions.

Step 1: Classification and Labeling

Immediately upon deciding a quantity of Strobilurin B is waste, it must be classified as hazardous.

  • Action: Transfer the waste into a designated hazardous waste container.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Strobilurin B". Avoid formulas or abbreviations.[14][15]

    • The specific hazard(s): "Toxic," "Ecotoxic."

    • The date the container was first used for waste accumulation.

  • Causality: Clear, unambiguous labeling prevents accidental mixing of incompatible waste streams and ensures compliance with federal and local regulations, which mandate accurate waste identification.[14][16]

Step 2: Segregation of Waste

Proper segregation is a cornerstone of laboratory safety.

  • Action: Store the Strobilurin B hazardous waste container in a location physically separated from other incompatible chemical waste types.

  • Key Incompatibilities:

    • Store separately from strong acids and bases.[14]

    • Keep away from reactive chemicals.

  • Causality: Segregation prevents dangerous chemical reactions that could occur if incompatible substances are accidentally mixed, such as the generation of toxic gases or violent exothermic reactions.[14]

Step 3: Primary Containment

The integrity of the waste container is critical to prevent leaks and exposure.

  • Action: Use a container made of a material compatible with Strobilurin B (e.g., glass or high-density polyethylene).

  • Container Condition: The container must be in good condition, free of cracks or leaks, and must have a secure, tightly-fitting screw cap.[14][15]

  • Headspace: Do not fill the container completely; leave at least 10% headspace to allow for vapor expansion.

  • Causality: A robust and compatible container prevents the chemical from degrading the container material and leaking into the environment or secondary containment. The cap must remain closed except when actively adding waste.[15]

Step 4: Secure Secondary Storage

Waste must be stored securely in a designated area while awaiting pickup.

  • Action: Place the primary waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[14]

  • Location: The SAA should be located at or near the point of generation, away from sinks or floor drains.

  • Secondary Containment: It is best practice to place the primary container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[15]

  • Causality: The SAA system minimizes the travel of hazardous materials within the lab and ensures that waste is stored in a controlled, safe, and clearly identified location pending final disposal.[14]

Step 5: Final Disposal

The final step is the transfer of waste to a certified professional.

  • Action: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16]

  • Prohibition: Under no circumstances should Strobilurin B waste be disposed of in the regular trash, poured down the drain, or otherwise released into the environment.[11][12]

  • Causality: Licensed disposal services have the facilities and permits to manage and destroy chemical waste in an environmentally sound manner, typically through high-temperature incineration, which is the only acceptable disposal procedure for many pesticides.[17][18]

Decontamination and Disposal of Associated Materials

Protocol for Empty Containers

An "empty" container that once held Strobilurin B is not truly empty and must be decontaminated before disposal.

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can effectively dissolve Strobilurin B.

  • Collect Rinsate: Crucially, this rinsate is now considered hazardous waste.[15][19] Pour the rinsate from each rinse cycle into your designated Strobilurin B hazardous waste container.

  • Final Rinse: After the solvent rinse, perform a final triple rinse with water. This final aqueous rinsate may be permissible for drain disposal, but you must check with your local EHS guidelines.

  • Container Disposal: Once decontaminated, deface or remove the original label and dispose of the container in the regular trash or recycling, as per institutional policy.[15][19]

Protocol for Contaminated Labware and PPE

Disposable items contaminated with Strobilurin B must be treated as hazardous waste.

  • Solid Waste: Place contaminated items such as gloves, bench paper, and pipette tips into a clearly labeled solid hazardous waste container ("Strobilurin B Contaminated Debris").

  • Reusable Labware: If glassware is heavily contaminated, it should be disposed of as hazardous waste.[15] For minor contamination, decontaminate by soaking in a suitable solvent, collecting the solvent as hazardous waste, and then washing normally.

Emergency Procedures: Spill Management

In the event of a Strobilurin B spill, follow these steps:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, gently cover to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with a cloth or paper towels soaked in a soap and water solution. Place the used cleaning materials into the hazardous waste container.[20]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Visualization: Strobilurin B Waste Disposal Workflow

The following diagram illustrates the decision-making process for managing different Strobilurin B waste streams in the laboratory.

StrobilurinB_Disposal cluster_streams Waste Stream Identification cluster_actions Action Protocol start Strobilurin B Waste Generated unused Unused Product or Concentrated Solution start->unused empty_container Empty Stock Container start->empty_container spill Spill Material start->spill ppe Contaminated PPE & Labware start->ppe collect_liquid Classify & Collect in Sealed Liquid Waste Container unused->collect_liquid triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_solid Collect in Labeled Solid Waste Container spill->collect_solid ppe->collect_solid final_disposal Store in SAA & Arrange Pickup by Licensed Hazardous Waste Vendor collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Rinsate dispose_container Dispose of Decontaminated Container in Regular Trash triple_rinse->dispose_container Clean Container collect_rinsate->collect_liquid collect_solid->final_disposal

Caption: Decision workflow for handling various Strobilurin B waste streams.

References

  • Leite, F. G., Sampaio, C. F., Pires, J. A. C., de Oliveira, D. P., & Dorta, D. J. (2024). Toxicological impact of strobilurin fungicides on human and environmental health: a literature review. Journal of Environmental Science and Health, Part B, 59(4), 142–151. Available from: [Link]

  • Yin, et al. (2024). A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity. Environmental Science and Ecotechnology. Available from: [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste? Available from: [Link]

  • Leite, F. G., Sampaio, C. F., Pires, J. A. C., de Oliveira, D. P., & Dorta, D. J. (2024). Toxicological impact of strobilurin fungicides on human and environmental health: a literature review. Journal of Environmental Science and Health, Part B. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • Feng, Y., Huang, Y., Zhan, H., Bhatt, P., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. Available from: [Link]

  • Feng, Y., Huang, Y., Zhan, H., Bhatt, P., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. Available from: [Link]

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  • Wang, L., Wang, J., Zhu, L., & Wang, J. (2020). Ecotoxicology of strobilurin fungicides. Science of The Total Environment, 742, 140611. Available from: [Link]

  • Yin, Y., Jia, M., Wang, Y., Zhang, Y., & Qiu, L. (2024). A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. Environmental Science and Ecotechnology. Available from: [Link]

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  • Albaugh LLC. (2021). Safety Data Sheet. Available from: [Link]

  • ResearchGate. (2022). Different methods for physical and chemical elimination of strobilurin fungicides from wastewater. Available from: [Link]

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  • Michigan State University Extension. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. Available from: [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 1
Strobilurin B
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Reactant of Route 2
Strobilurin B
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